2-Iodo-6-(trifluoromethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHFOURDXWPNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435038 | |
| Record name | 2-iodo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149209-48-3 | |
| Record name | 2-iodo-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-6-(trifluoromethyl)phenol
Introduction
2-Iodo-6-(trifluoromethyl)phenol is a halogenated and fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a hydroxyl group flanked by a sterically demanding iodine atom and a strongly electron-withdrawing trifluoromethyl (CF₃) group, imparts a distinct set of physicochemical properties. These characteristics, including enhanced acidity, specific lipophilicity, and unique metabolic stability, make it a valuable building block in the synthesis of novel pharmaceutical agents and other advanced materials.[1][2][3][4]
The strategic incorporation of the trifluoromethyl group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][2] Similarly, the presence of the iodine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, while also contributing to the molecule's overall steric and electronic profile.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its behavior and characterization. It is designed to serve as a technical resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this versatile synthetic intermediate.
Molecular and Structural Properties
The foundation of this compound's properties lies in its molecular structure. The ortho-positioning of the bulky iodine and the trifluoromethyl group relative to the hydroxyl moiety creates a sterically hindered and electronically polarized environment.
-
IUPAC Name: this compound[5]
-
Molecular Formula: C₇H₄F₃IO[8]
-
InChI Key: NDHFOURDXWPNRJ-UHFFFAOYSA-N[6]
Core Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various experimental and biological settings.
| Property | Value / Description | Significance in Research & Development |
| Molecular Weight | 288.01 g/mol [6][8] | Influences diffusion rates, solubility, and serves as a fundamental parameter in stoichiometric calculations. |
| Physical Form | Solid | Important for handling, storage, and formulation considerations. |
| LogP | 3.0156 (Calculated)[8] | Indicates high lipophilicity, suggesting good potential for membrane permeability but potentially lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 20.23 Ų[8] | A relatively low value, which is often correlated with good cell membrane permeability. |
| Hydrogen Bond Donors | 1 (the phenolic -OH)[8] | The ability to donate a hydrogen bond is crucial for interactions with biological targets like enzymes and receptors. |
| Hydrogen Bond Acceptors | 1 (the phenolic oxygen)[8] | The ability to accept a hydrogen bond contributes to its interaction profile with biological macromolecules. |
Acidity and pKa: The Influence of Substituents
The acidity of the phenolic proton is a defining characteristic of this molecule. Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion.[9] In this compound, this acidity is significantly enhanced by the potent electron-withdrawing effects of the adjacent substituents.
Both the iodine atom and the trifluoromethyl group are electron-withdrawing groups (EWGs).[10][11][12] EWGs increase the acidity of phenols by stabilizing the negative charge of the conjugate base (the phenoxide ion) through the inductive effect.[9][12][13] The trifluoromethyl group, in particular, is one of the strongest electron-withdrawing groups used in medicinal chemistry, leading to a substantial increase in the acidity of the phenolic proton compared to unsubstituted phenol.[6] This increased acidity is critical as it dictates the ionization state of the molecule at physiological pH (around 7.4), which in turn affects its solubility, membrane transport, and receptor-binding interactions.
Caption: Electronic effects of substituents on phenol acidity.
Spectroscopic Profile
Characterization and identification of this compound rely on standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of a phenol provides key diagnostic peaks. For this compound, one would expect:
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹. The breadth is due to hydrogen bonding.[14][15]
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.[14]
-
C-F Stretches: Strong, characteristic absorptions for the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ range.
-
Aromatic C-H and C=C Stretches: Peaks characteristic of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the substitution pattern of the aromatic ring.[16]
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons and a potentially broad singlet for the hydroxyl proton, the chemical shift of which can be concentration-dependent.[14][16] The aromatic region would display coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
-
¹³C NMR: The carbon signals will be influenced by the electronegative F and I atoms. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet would be expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at m/z 288. The fragmentation pattern would likely involve the loss of iodine and potentially the CF₃ group, providing further structural information.
Experimental Protocols
To ensure scientific integrity, the determination of key physicochemical properties must follow validated protocols.
Protocol 1: Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. Impurities typically cause a depression and broadening of the melting range.[17]
Objective: To determine the melting point range of a solid sample of this compound.
Methodology (Capillary Method): [18]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[19] Pack the sample firmly by tapping the tube or dropping it through a long glass tube.[17][19]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[19]
-
Approximate Determination: If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to find an approximate range.[17]
-
Accurate Determination: Prepare a new sample. Set the starting temperature to about 15-20°C below the approximate melting point found in the previous step.[17][19] Heat at a slow, controlled rate (1-2°C/min) to allow for thermal equilibrium.[17]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. A pure compound will have a sharp melting range (typically ≤ 1°C).
Caption: Workflow for Melting Point Determination.
Protocol 2: pKa Determination by Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes as a titrant is added.[20][21]
Objective: To determine the pKa of the phenolic hydroxyl group of this compound.
Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least two standard aqueous buffers (e.g., pH 4, 7, and 10).[22]
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in an appropriate solvent.[22][23] Due to the potential for low water solubility, a co-solvent like methanol or a surfactant may be required. Note that this will yield an apparent pKa (pKaᵃᵖᵖ) specific to that solvent system.[20][21] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[22][23]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved CO₂, which can interfere with the measurement, especially when titrating with a base.[22][23]
-
Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.[23]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/min).[22][23]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[22] This point can be precisely located by finding the inflection point on the first derivative of the titration curve.[20][23]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. While a specific safety data sheet (SDS) for this compound should always be consulted, related compounds are often classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[24][25][26][27]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[24][28] Ensure eyewash stations and safety showers are readily accessible.[24][25]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[24][26]
-
Handling: Avoid breathing dust, fumes, or vapors.[24][26] Wash hands thoroughly after handling.[25][26] Keep away from heat, sparks, and open flames.[24][27]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24][25][28] Some related phenols are sensitive to light and air, so storage under an inert atmosphere may be advisable.[25][27]
Conclusion
This compound is a highly functionalized building block whose value is derived directly from its distinct physicochemical properties. The strong electron-withdrawing nature of its substituents leads to a significantly acidic phenol, a feature that drug designers can exploit to modulate the pharmacokinetic and pharmacodynamic profiles of a lead compound. Its high lipophilicity and moderate polar surface area suggest a favorable profile for crossing biological membranes. A thorough understanding of these properties, validated through rigorous experimental characterization, is fundamental to the successful application of this compound in the rational design of new pharmaceuticals and advanced materials.
References
- SATHEE. Chemistry Phenol Acidity.
- Vedantu. What is the effect of aElectron withdrawing groups class 12 chemistry CBSE.
- Filo. What is the effect of (i) Electron withdrawing group on acidity of phenol.
- BYJU'S. (2019-12-16). The Explanation for the Acidity of Phenols.
- Chapter 24: Phenols.
- Experiment 1 - Melting Points.
- Chemistry LibreTexts. (2025-08-20). 4.3: Melting Point Determination Procedure.
- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Melting point determination.
- Westlab Canada. (2023-05-08). Measuring the Melting Point.
- (2021-09-19). experiment (1) determination of melting points.
- Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC, NIH.
- Thermo Fisher Scientific. (2010-11-16). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- DergiPark. (2024-04-23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Sigma-Aldrich. 2-Iodo-4,6-bis(trifluoromethyl)phenol | 1805527-08-5.
- Angene Chemical. (2024-12-07). Safety Data Sheet.
- CymitQuimica. 2-Iodo-4,6-bis(trifluoromethyl)phenol.
- ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education.
- Fluorochem. (2024-12-19). Safety Data Sheet.
- Sigma-Aldrich. (2024-03-02). SAFETY DATA SHEET.
- Benchchem. Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
- Benchchem. This compound | 149209-48-3.
- Fluorochem. This compound.
- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- ChemicalBook. 2-iodo-3-methoxy-6-(trifluoromethyl)phenol CAS.
- Umemoto, T., et al. (2022-07-03). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-02). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis.
- Beilstein Journals. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination.
- Chemistry LibreTexts. (2022-09-24). 17.11: Spectroscopy of Alcohols and Phenols.
- BLD Pharm. 149209-48-3|this compound.
- Bentham Science. (2021-05-31). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics.
- ResearchGate. (2025-08-07). NMR and IR Spectroscopy of Phenols | Request PDF.
- The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- ChemComplete. (2019-10-15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- ChemScene. 149209-48-3 | 6-Iodo-2-trifluoromethylphenol.
- PubChem. This compound | C7H4F3IO | CID 10062619.
Sources
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 3. benthamscience.com [benthamscience.com]
- 4. nbinno.com [nbinno.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. 149209-48-3|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]
- 11. What is the effect of aElectron withdrawing groups class 12 chemistry CBSE [vedantu.com]
- 12. What is the effect of (i) Electron withdrawing group on acidity of phenol.. [askfilo.com]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. westlab.com [westlab.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. WERCS Studio - Application Error [assets.thermofisher.com]
- 25. fishersci.com [fishersci.com]
- 26. angenechemical.com [angenechemical.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Introduction: A Strategically Designed Building Block for Modern Chemistry
An In-Depth Technical Guide to 2-Iodo-6-(trifluoromethyl)phenol (CAS: 149209-48-3)
This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced chemical synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its structure is deliberately engineered with three key features: a phenolic hydroxyl group, an iodine atom, and a trifluoromethyl (CF₃) group, all positioned on a benzene ring. This specific arrangement, with the bulky and reactive iodo and trifluoromethyl groups flanking the hydroxyl group, provides a unique combination of steric and electronic properties that chemists can exploit for precise molecular construction.[1]
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] As a potent electron-withdrawing group, it also significantly increases the acidity of the phenolic proton, influencing its reactivity and interaction potential.[1][5] Simultaneously, the iodine atom is the most reactive of the halogens in many catalytic cross-coupling reactions, serving as an excellent leaving group for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth analysis of this compound's properties, synthesis, reactivity, and applications, designed for researchers and scientists in drug development and synthetic chemistry.
Physicochemical and Spectroscopic Profile
The unique substitution pattern of this compound dictates its physical and spectroscopic characteristics. While some physical data points like melting and boiling points are not consistently reported across public domains, its fundamental properties can be tabulated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 149209-48-3 | [6][7] |
| Molecular Formula | C₇H₄F₃IO | [8][9] |
| Molecular Weight | 288.01 g/mol | [8] |
| Synonyms | 6-Iodo-2-trifluoromethylphenol | [8][10] |
| Purity | Typically ≥95% | [6] |
| Appearance | Data not consistently available | [11] |
| Stability | Reported to be light and air sensitive; potentially hygroscopic | [12][13] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Based on its structure and general principles of spectroscopy for phenols, the following characteristics are expected:[5][14]
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic protons would appear in the typical downfield region (approx. 7-8 ppm), with splitting patterns dictated by their coupling to each other.[14] The phenolic -OH proton signal is expected to be a broad singlet, with a chemical shift that can vary (typically 3-8 ppm) depending on the solvent and concentration.[14]
-
¹³C NMR: The carbon spectrum would show seven distinct signals. The carbon bearing the iodine atom would be shifted upfield relative to a C-H carbon, while the carbon attached to the electron-withdrawing CF₃ group would be shifted downfield. The carbon attached to the hydroxyl group appears in the characteristic 50-65 ppm region.[14]
-
¹⁹F NMR: A single, strong signal would be expected for the three equivalent fluorine atoms of the CF₃ group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch, typically in the 3300-3400 cm⁻¹ region.[14][15] A strong C-O stretching vibration would also be visible around 1000-1200 cm⁻¹.[14]
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at m/z 288. The fragmentation pattern would likely involve the loss of iodine (I) and trifluoromethyl (CF₃) radicals.[5]
Synthesis: A Regioselective Challenge
The synthesis of this compound requires a method that can control the regioselectivity of the iodination, which can be challenging via direct electrophilic halogenation due to steric hindrance from the existing trifluoromethyl group.[1] A common and effective strategy involves the ortho-lithiation of a protected phenol followed by halogenation. However, a more direct approach, adapted from methods used for similar isomers, involves the iodination of the parent 2-(trifluoromethyl)phenol.[16]
Experimental Protocol: Iodination of 2-(Trifluoromethyl)phenol
This protocol is a representative method adapted from the synthesis of a closely related isomer, 2-iodo-5-trifluoromethylphenol, and demonstrates a plausible route.[16] The core principle is the deprotonation of the acidic phenol to form a phenoxide, which then reacts with molecular iodine.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert nitrogen (N₂) atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH twice with dry hexane to remove the mineral oil, and then carefully decant the hexane.
-
Solvent Addition: Add a suitable dry, aprotic solvent, such as toluene or tetrahydrofuran (THF), to the flask.
-
Phenol Addition: Dissolve 2-(trifluoromethyl)phenol (1.0 equivalent) in the same dry solvent and add it dropwise to the stirred NaH suspension at 0 °C. Stir the mixture for 30 minutes to allow for the complete formation of the sodium phenoxide salt, which is observable by the cessation of hydrogen gas evolution.
-
Iodination: In a separate flask, dissolve molecular iodine (I₂, 1.0 equivalent) in the same dry solvent. Add this iodine solution dropwise to the phenoxide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a cold, dilute solution of 3N hydrochloric acid (HCl) to neutralize any remaining base and protonate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to quench excess iodine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical because the intermediate phenoxide and the sodium hydride reagent are reactive towards oxygen and moisture.[12][13]
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the formation of the reactive phenoxide intermediate to completion.[16]
-
Aprotic Solvent: Solvents like toluene or THF are used because they do not have acidic protons that would react with the NaH or the phenoxide.[17]
-
Acidic Workup: The addition of HCl is necessary to protonate the resulting phenoxide product, making it less water-soluble and more extractable into the organic phase.[16]
Visualization of Synthesis Workflow
Caption: A workflow diagram for the synthesis of this compound.
Reactivity and Applications in Drug Development
The true value of this compound lies in its utility as a versatile synthon. Its distinct functional groups provide orthogonal handles for sequential chemical modifications, making it a powerful tool for building molecular complexity.
Key Reactions and Transformations
-
Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Copper). This makes the molecule an excellent substrate for a wide range of cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Heck Reaction: Reaction with alkenes.
-
-
Reactions at the Hydroxyl Group: The phenolic -OH group can undergo standard transformations:
-
Williamson Ether Synthesis: Deprotonation followed by reaction with an alkyl halide to form ethers.
-
Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.
-
The trifluoromethyl group is generally very stable and unreactive under these conditions, allowing it to be carried through multiple synthetic steps.[2]
Role in Drug Design and Discovery
The incorporation of the 2-iodo-6-(trifluoromethyl)phenyl scaffold into a drug candidate can impart several beneficial properties:
-
Metabolic Stability: The strong C-F bonds of the CF₃ group are resistant to metabolic degradation by enzymes like cytochrome P450, which can increase the half-life of a drug.[2][18]
-
Enhanced Lipophilicity: The CF₃ group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and enhance oral bioavailability.[3][4]
-
Modulation of Acidity (pKa): The electron-withdrawing nature of both the CF₃ group and the iodine atom lowers the pKa of the phenolic hydroxyl group, making it more acidic.[1] This can enhance binding interactions with biological targets, such as enzymes or receptors, where the phenoxide form is preferred.
-
Vector for Further Diversification: As a building block, it allows for the rapid generation of a library of compounds. The iodine serves as a "handle" to attach various other molecular fragments, enabling chemists to explore the structure-activity relationship (SAR) around a core scaffold.
Visualization of a Key Application: Suzuki Coupling
Caption: Use of the title compound in a Suzuki cross-coupling reaction.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS).[12][13][19]
-
General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[12] Avoid breathing dust, fumes, or vapors.[13] Do not get in eyes, on skin, or on clothing.[12] Wash hands and any exposed skin thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles).[19]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store locked up. It should be protected from direct sunlight and stored under an inert atmosphere due to its sensitivity to light and air.[12][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents and acid chlorides.[12]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
Ingestion: Rinse mouth and seek immediate medical assistance. Do not induce vomiting.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[19]
-
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular engineering. The judicious placement of its functional groups provides chemists with a pre-organized scaffold ideal for constructing complex molecules with desirable properties for pharmaceutical and materials science applications. Its utility in transition-metal-catalyzed cross-coupling reactions, combined with the beneficial effects of the trifluoromethyl group, ensures its continued relevance in the pursuit of novel and effective chemical entities. Understanding its synthesis, reactivity, and handling is crucial for any researcher aiming to leverage its unique potential.
References
-
Angene Chemical. (2024). Safety Data Sheet. Retrieved January 14, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-iodo-5-trifluoromethylphenol. Retrieved January 14, 2026, from [Link]
-
XiXisys. (n.d.). GHS SDS for CAS: 149209-48-3. Retrieved January 14, 2026, from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved January 14, 2026, from [Link]
-
Stanek, K., Koller, R., & Togni, A. (n.d.). Reactivity of a 10-I-3 Hypervalent Iodine Trifluoromethylation Reagent With Phenols. American Chemical Society. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Serna, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2577. MDPI. Retrieved January 14, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Retrieved January 14, 2026, from [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved January 14, 2026, from [Link]
-
Ngan, W. W., et al. (2020). 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1629–1633. PMC - NIH. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
-
Zhu, J., et al. (2016). Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination. Angewandte Chemie International Edition in English, 55(4), 1417–1421. PubMed. Retrieved January 14, 2026, from [Link]
-
Stahly, G. P., & Bell, D. R. (1989). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry, 54(12), 2873–2877. ACS Publications. Retrieved January 14, 2026, from [Link]
-
Kohlpaintner, C., et al. (2017). Cu and Hydroquinone for the Trifluoromethylation of Unprotected Phenols. ChemistryOpen, 6(4), 487–490. PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 14, 2026, from [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved January 14, 2026, from [Link]
-
Egami, H., et al. (2014). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Asian Journal of Organic Chemistry, 3(10), 1063–1066. PMC - NIH. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. Retrieved January 14, 2026, from [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. NIH. Retrieved January 14, 2026, from [Link]
-
GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved January 14, 2026, from [Link]
-
Tresserra-Rimbau, A., et al. (2018). Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview. Medicines, 5(3), 93. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Elgadir, M. A., et al. (2023). Selected potential pharmaceutical and medical benefits of phenolic compounds: Recent advances. Functional Food Science, 3(7), 111-129. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved January 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. 149209-48-3|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | C7H4F3IO | CID 10062619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenol,2-iodo-6-(trifluoromethyl); FC0960; 2-iodo-6-(trifluoromethyl)-phenol | Chemrio [chemrio.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 149209-48-3 Name: [xixisys.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. prepchem.com [prepchem.com]
- 17. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 18. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. angenechemical.com [angenechemical.com]
2-Iodo-6-(trifluoromethyl)phenol molecular weight and formula
An In-Depth Technical Guide to 2-Iodo-6-(trifluoromethyl)phenol
Abstract: This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern synthetic chemistry. The document details its physicochemical properties, synthesis strategies, and critical applications, particularly in the fields of pharmaceutical research and materials science. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.
Introduction: A Unique Trifunctional Scaffold
This compound is a specialized aromatic compound distinguished by a unique trifunctional arrangement on a benzene ring: a hydroxyl group, an iodine atom, and a trifluoromethyl group, all in close proximity. This strategic combination of functional groups makes it a highly valuable intermediate in the synthesis of complex molecules.[1] The electron-withdrawing trifluoromethyl (-CF3) group significantly influences the electronic properties of the molecule, while the iodine atom serves as a versatile handle for a wide array of chemical transformations, most notably in catalytic cross-coupling reactions.[1]
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties.[2][3] This group can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to biological targets.[2][4] Consequently, this compound serves as a critical starting material for introducing this important pharmacophore into novel therapeutic agents.[4][5]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₃IO | [6][7] |
| Molecular Weight | 288.01 g/mol | [1][6][7] |
| CAS Number | 149209-48-3 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 6-Iodo-2-trifluoromethylphenol | [6][7] |
| Topological Polar Surface Area | 20.23 Ų | [7] |
| LogP | 3.0156 | [7] |
Synthesis Strategy and Regioselectivity
The synthesis of this compound requires a regioselective approach to ensure the precise placement of the iodine atom. A common strategy involves the directed ortho-lithiation of a protected 2-(trifluoromethyl)phenol, followed by quenching with an iodine source.[1]
The regiochemical outcome of direct electrophilic aromatic substitution on the 2-(trifluoromethyl)phenol scaffold is governed by the powerful directing effects of the existing substituents.[1]
-
The hydroxyl (-OH) group is a strongly activating ortho, para-director.
-
The trifluoromethyl (-CF3) group is a deactivating meta-director.
This interplay directs electrophiles to specific positions. However, direct iodination can be challenging due to steric hindrance from the two bulky ortho substituents.[1] The directed lithiation approach circumvents this issue by activating the specific C-6 position for subsequent iodination.
Representative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key transformations from the precursor, 2-(trifluoromethyl)phenol.
Caption: Conceptual workflow for the synthesis of this compound.
Example Experimental Protocol: Electrophilic Iodination of a Substituted Phenol
While the ortho-lithiation method is common, direct electrophilic iodination can be achieved under specific conditions, as demonstrated by procedures for analogous compounds. The following is a representative protocol adapted from the synthesis of a similar iodinated trifluoromethylphenol, which researchers can use as a starting point for optimization.
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel. All laboratory work should be conducted with appropriate safety precautions.
Objective: To perform an electrophilic iodination of a trifluoromethyl-substituted phenol.
Materials:
-
4-(Trifluoromethyl)phenol (starting material analog)
-
Iodine (I₂)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
5% Aqueous thiourea solution
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting phenol (e.g., 4-(Trifluoromethyl)phenol, 1.0 eq) in a 1:1 mixture of tetrahydrofuran and water.
-
Reagent Addition: Add sodium carbonate (1.1 eq) and iodine (1.1 eq) sequentially to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, quench the excess iodine by adding a 5% aqueous solution of thiourea until the deep violet/brown color dissipates.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product. Purify the crude material via column chromatography, typically using a gradient of petroleum ether and dichloromethane, to afford the pure iodinated phenol.
Applications in Drug Development and Advanced Synthesis
The true value of this compound lies in its utility as a synthetic intermediate. The iodine atom is the most reactive of the halogens in many catalytic cross-coupling reactions, making it an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds.[1]
This reactivity allows for the precise construction of intricate molecular architectures, making it a crucial building block for fine chemicals and pharmaceutical agents.[1]
Caption: Synthetic utility of this compound in major cross-coupling reactions.
A notable application was demonstrated in the preparation of substituted 9-(phenoxycarbonyl)-10-methylacridinium esters. In a comparative study, the ester derived from this compound exhibited the highest stability in low pH buffers, a desirable property attributed to the combined steric and electronic effects of the ortho-substituents.[1]
Safety and Handling
Halogenated and fluorinated phenols require careful handling. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazard profile of analogous compounds like 2-Iodo-4-(trifluoromethyl)phenol suggests the following precautions:
-
Hazards: May be harmful if swallowed (H302) and may cause serious eye irritation (H319).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Keep in a tightly sealed container in a cool, dry, and dark place.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek medical attention.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its carefully arranged functional groups provide a robust platform for synthetic chemists to build molecular complexity with precision. The presence of the trifluoromethyl group offers a proven pathway to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, while the iodo group provides a gateway to a vast array of powerful synthetic transformations. For researchers in drug discovery and materials science, a thorough understanding of this reagent's properties and reactivity is essential for unlocking the next generation of high-performance molecules.
References
-
PubChem. this compound | C7H4F3IO. National Center for Biotechnology Information. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis.[Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[Link]
-
PrepChem.com. Synthesis of 2-iodo-5-trifluoromethylphenol.[Link]
-
International Union of Crystallography. 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol.[Link]
-
NIH National Library of Medicine. 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol.[Link]
-
PubChem. 2,4,6-Trifluorophenol | C6H3F3O. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C7H4F3IO | CID 10062619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Technical Guide to the Safe Handling of 2-Iodo-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive safety overview and handling protocols for 2-Iodo-6-(trifluoromethyl)phenol (CAS No. 149209-48-3). As a specialized halogenated and fluorinated phenol derivative, this compound requires stringent safety measures to mitigate risks in a laboratory or process development setting. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for handling procedures, empowering researchers to work safely and effectively.
Section 1: Chemical Identity and Physical Properties
Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 149209-48-3 | [1][2] |
| Molecular Formula | C₇H₄F₃IO | [1][2] |
| Molecular Weight | 288.01 g/mol | [1][2] |
| Purity | Typically ≥95% | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. The primary hazards are acute toxicity and irritation.
Signal Word: Warning [1]
| GHS Classification | Hazard Code | Hazard Statement | Mechanistic Implication for Researchers |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | The compound can compromise the skin barrier, causing local inflammation. Prolonged or repeated contact should be avoided through proper glove selection. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Direct contact with eyes can lead to significant, potentially lasting damage. Chemical splash goggles and/or a face shield are mandatory. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | As a powder or vapor, the compound can irritate the mucous membranes of the respiratory tract. All handling of solids must be done in a certified chemical fume hood. |
Section 3: Core Safety Protocols: A Risk-Based Approach
A proactive approach to safety involves implementing controls that are validated by the known hazards of the material.
Engineering Controls: The First Line of Defense
The potential for respiratory irritation (H335) and the compound's unknown inhalation toxicity profile make engineering controls the most critical safety element.
-
Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be conducted inside a properly functioning chemical fume hood. This is a non-negotiable control to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted, preventing accumulation in the breathing zone of personnel.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is designed to protect the user from chemical exposure in the event of a splash, spill, or other unexpected release.
-
Eye and Face Protection: Use chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU).[3] For operations with a higher risk of splashing, such as transfers of solutions or workups, a full-face shield should be worn in addition to goggles.[3]
-
Skin Protection:
-
Gloves: Handle with appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[3] Use proper glove removal technique—without touching the glove's outer surface—to avoid skin contact.[3] Contaminated gloves must be disposed of as hazardous waste.[3]
-
Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn to protect street clothes and underlying skin from contamination.
-
-
Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.
Handling and Storage
Proper handling and storage are crucial for maintaining chemical integrity and preventing accidental exposure.
-
General Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapor.[1] Wash hands thoroughly after handling, especially before breaks and at the end of the workday.[1][3]
-
Storage Conditions: Store in a tightly closed container in a dry, well-ventilated place.[4][5] For long-term stability and to minimize degradation, it is recommended to store the compound sealed in a dry environment at 2-8°C.[2]
Section 4: Emergency Response Workflow
In the event of an exposure, a rapid and correct response is critical. The following workflow should be understood by all personnel working with the compound.
Caption: Safe Handling and Emergency Response Workflow.
First Aid Measures: Detailed Protocols
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1] Rinse mouth with water.[3] Do NOT induce vomiting .[1][6] Never give anything by mouth to an unconscious person.[3][6]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[4] If skin irritation occurs, get medical advice/attention.[4]
-
Expert Note: Phenols as a class can be absorbed through the skin and cause systemic toxicity.[7] While specific data for this compound is lacking, the standard treatment for phenol skin exposure involves immediate and copious irrigation with water, followed by swabbing with Polyethylene Glycol 300 (PEG 300), if available, to inactivate any absorbed phenol.[7]
-
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3][6] Remove contact lenses if present and easy to do so.[6] Continue rinsing and seek immediate medical attention from an ophthalmologist.[6]
-
If Inhaled: Move the person into fresh air.[3] If they are not breathing, give artificial respiration.[3][6] Consult a physician immediately.[3]
Section 5: Accidental Release and Disposal
-
Accidental Release: Use personal protective equipment.[3] Avoid dust formation.[3] Sweep up and shovel the material without creating dust.[3] Keep in suitable, closed containers for disposal.[3] Do not let the product enter drains.[3]
-
Waste Disposal: The disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations. It should be disposed of in an approved waste disposal plant.
Section 6: Toxicological and Carcinogenicity Profile
-
Acute Toxicity: Harmful if swallowed (H302).[1]
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Carcinogenicity: There is no specific data available for this compound. No component of similar products at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[3] This lack of data does not mean the substance is non-carcinogenic; it means it has not been tested. Therefore, it should be handled with the appropriate caution for a novel chemical entity.
References
-
Angene Chemical (2024). Safety Data Sheet. [Link]
-
PubChem (N.D.). This compound. [Link]
-
PubChem (N.D.). 2,4,6-Trifluorophenol. [Link]
-
University of York, Department of Biology (N.D.). Phenol Exposure: First Aid Guidance. [Link]
-
Queen's University Belfast (N.D.). First Aid Emergency Procedures for Phenol Burns. [Link]
Sources
A Comprehensive Technical Guide to 2-Iodo-6-(trifluoromethyl)phenol for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 2-Iodo-6-(trifluoromethyl)phenol, a key building block in modern organic synthesis and medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the commercial availability, synthesis, chemical properties, and strategic applications of this versatile compound.
Commercial Availability and Procurement
This compound, identified by its CAS number 149209-48-3 , is readily available from a variety of specialized chemical suppliers.[1] Researchers can procure this compound in quantities ranging from milligrams to grams, with purities typically exceeding 95%.[2] Key suppliers include Fluorochem, ChemScene, and Proactive Molecular Research, among others.[3][4][5] Pricing and lead times can vary between suppliers, so it is advisable to consult their respective catalogs for the most current information.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Website | Purity | Available Quantities |
| Fluorochem | ≥95% | 250 mg and larger | |
| ChemScene | >98% | Custom | |
| Proactive Molecular Research | [Link] | 98% | 50g |
| BLD Pharm | ≥95% | Inquire for details |
Synthesis and Mechanistic Insights
The synthesis of this compound is primarily achieved through the electrophilic iodination of 2-(trifluoromethyl)phenol. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. This interplay of electronic effects directs the iodine atom to the position ortho to the hydroxyl group and meta to the trifluoromethyl group.
A general and effective method for this transformation involves the use of molecular iodine in the presence of a base. The base, such as sodium bicarbonate or sodium hydroxide, facilitates the reaction by deprotonating the phenol to the more nucleophilic phenoxide ion.
Detailed Experimental Protocol for Iodination of a Substituted Phenol
Reaction Scheme:
Caption: General reaction for the iodination of a trifluoromethylphenol.
Materials:
-
4-(Trifluoromethyl)phenol
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
5% aqueous thiourea solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol in a 1:1 mixture of tetrahydrofuran and water.
-
To the stirred solution, add iodine followed by sodium bicarbonate.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the excess iodine by adding a 5% aqueous solution of thiourea until the deep violet color disappears.
-
Extract the reaction mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and dichloromethane as the eluent, to afford pure 2-iodo-4-(trifluoromethyl)phenol.[6]
This protocol can be adapted for the synthesis of this compound by starting with 2-(trifluoromethyl)phenol. Optimization of reaction conditions, such as the choice of base and solvent system, may be necessary to achieve high yields and purity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 149209-48-3 | [1] |
| Molecular Formula | C₇H₄F₃IO | [1] |
| Molecular Weight | 288.01 g/mol | [7] |
| Appearance | Not specified (likely a solid) | - |
| Purity | ≥95% | [2] |
| InChI Key | NDHFOURDXWPNRJ-UHFFFAOYSA-N | [1] |
| SMILES | OC1=C(I)C=CC=C1C(F)(F)F | [7] |
Spectroscopic Data
While a comprehensive, publicly available dataset of the NMR, IR, and mass spectra for this compound is limited, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the iodo and trifluoromethyl substituents. The phenolic proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the iodine atom showing a significantly different chemical shift. The trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the hydroxyl group, along with strong C-F stretching vibrations and aromatic C-H and C=C stretching bands.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z 288, corresponding to the molecular weight of the compound.[7] Characteristic fragmentation patterns would involve the loss of iodine and the trifluoromethyl group.
Strategic Applications in Organic Synthesis and Drug Discovery
The unique structural features of this compound make it a valuable synthon for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[8]
Role in Cross-Coupling Reactions
The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[9] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: this compound can be coupled with boronic acids or their esters to form biaryl compounds. This is a powerful method for constructing complex molecular scaffolds.
-
Sonogashira Coupling: Reaction with terminal alkynes under Sonogashira conditions provides a direct route to substituted alkynylphenols, which are important intermediates in the synthesis of various bioactive molecules.[10][11]
-
Heck and Stille Couplings: This compound can also participate in Heck reactions with alkenes and Stille couplings with organostannanes, further expanding its synthetic utility.
Caption: Key cross-coupling reactions involving this compound.
Importance in Medicinal Chemistry
The trifluoromethyl group is a highly sought-after substituent in drug design due to its ability to enhance several key properties of a molecule.[12] It can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the acidity of nearby functional groups, which can lead to improved binding affinity with biological targets.[12] The incorporation of this compound into drug candidates allows for the strategic introduction of this important functional group, often leading to compounds with improved pharmacokinetic and pharmacodynamic profiles.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, data for structurally related compounds provide guidance on its potential hazards.
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Analytical Methods for Quality Control
The purity of this compound is critical for its successful application in synthesis. Standard analytical techniques are employed to ensure its quality.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound and for identifying any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for confirming the structure and assessing the purity of the final product.
Conclusion
This compound is a commercially available and synthetically valuable building block for researchers in organic chemistry and drug discovery. Its unique combination of a reactive iodine atom and a property-enhancing trifluoromethyl group makes it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. This guide provides a foundational understanding of its procurement, synthesis, properties, and applications, empowering scientists to effectively utilize this versatile compound in their research endeavors.
References
-
Proactive Molecular Research. 2-Iodo-6-trifluoromethyl-phenol. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
- 1. 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Synthesis of Bioactive Molecules [ioc.kit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]
- 6. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 2-Iodo-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the critical stability and storage considerations for 2-Iodo-6-(trifluoromethyl)phenol, a key building block in pharmaceutical and agrochemical research. By delving into the inherent chemical properties of this molecule, this guide elucidates the primary degradation pathways and offers evidence-based protocols for optimal storage and handling. The subsequent sections detail methodologies for assessing stability, including forced degradation studies and long-term stability testing, to ensure the integrity and reliability of this compound in research and development settings.
Chemical Profile and Inherent Stability Characteristics
This compound is an aromatic compound characterized by a phenol ring substituted with an iodine atom and a trifluoromethyl group at the ortho positions relative to the hydroxyl group. This unique substitution pattern governs its reactivity and stability profile.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is a primary site for oxidation and can deprotonate to form a phenoxide ion, which is susceptible to further reactions.
-
Iodine Atom (-I): The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage, particularly under the influence of light (photolysis) or heat, which can lead to the formation of radical species.
-
Trifluoromethyl Group (-CF3): The trifluoromethyl group is a strong electron-withdrawing group. This property enhances the acidity of the phenolic proton and can influence the overall electronic distribution of the aromatic ring, impacting its susceptibility to electrophilic and nucleophilic attack. The C-F bonds are exceptionally strong, rendering the CF3 group itself highly stable. The presence of the trifluoromethyl group is known to enhance the stability and lipophilicity of many bioactive molecules[1].
The interplay of these functional groups dictates the compound's susceptibility to various degradation mechanisms.
The Stability Landscape: Primary Degradation Pathways
Understanding the potential degradation pathways of this compound is fundamental to establishing appropriate storage and handling procedures. The primary factors that can compromise its integrity are light, heat, oxygen, and moisture.
Photodegradation
The C-I bond is known to be photosensitive. Upon exposure to light, particularly in the UV spectrum, homolytic cleavage of the C-I bond can occur, generating an aryl radical and an iodine radical. These highly reactive species can then participate in a variety of secondary reactions, including:
-
Dimerization: Two aryl radicals can combine to form biphenyl derivatives.
-
Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or other molecules, leading to the formation of 2-(trifluoromethyl)phenol.
-
Reaction with Oxygen: In the presence of air, the aryl radical can react with oxygen to form peroxy radicals, initiating a cascade of oxidative degradation reactions.
Thermal Degradation
Oxidative Degradation
The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities. This can lead to the formation of colored quinone-type structures and other complex degradation products. The electron-withdrawing nature of the trifluoromethyl group may offer some protection against oxidation compared to unsubstituted phenols.
Hydrolytic Degradation
While generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to the displacement of the iodine substituent, although this is less common for aryl iodides compared to their alkyl counterparts.
Recommended Storage and Handling Protocols
To mitigate the degradation risks outlined above, the following storage and handling conditions are recommended for this compound. These protocols are designed to be a self-validating system, ensuring the compound's integrity over time.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2] | Reduces the rate of potential thermal degradation and slows down oxidative processes. |
| Light | Protect from light; store in an amber vial or in the dark[3]. | Minimizes the risk of photodegradation via cleavage of the C-I bond. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen)[2]. | Prevents oxidative degradation of the phenol group and reactions involving radical intermediates. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Minimizes potential hydrolytic degradation and moisture-mediated side reactions. |
| Container | Use a chemically inert container, such as a glass bottle with a secure cap. | Prevents leaching of impurities from the container and ensures a tight seal. |
Safe Handling Procedures
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors[2][4].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat[2][3].
-
Dispensing: When dispensing the compound, minimize its exposure to atmospheric air and light. If possible, work under a blanket of inert gas.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition[5][6].
Assessing the Stability of this compound: Experimental Protocols
To empirically determine the stability of this compound under various conditions, a series of well-defined experiments should be conducted.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours. Dissolve in the chosen solvent before analysis.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light source with a specific illumination (e.g., 1.2 million lux hours) and UV exposure (e.g., 200 watt hours/square meter).
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with a control sample (stored under optimal conditions), by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any degradation products.
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS or NMR.
-
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.
Objective: To determine the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Aliquot multiple samples of this compound into amber glass vials.
-
Storage: Store the samples under the recommended conditions (2-8°C, protected from light, under an inert atmosphere).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze a sample for purity and the presence of any degradation products using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Plot the purity of the compound as a function of time.
-
Determine if there is any significant degradation over the study period.
-
Based on the data, establish a recommended re-test date or shelf-life for the compound.
-
Visualizing Workflows and Degradation
To better illustrate the processes described, the following diagrams are provided.
Caption: Primary degradation pathways for this compound.
Sources
- 1. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Foreword: The Strategic Value of Iodinated Phenols in Modern Drug Discovery
An In-Depth Technical Guide to the Electrophilic Iodination of 2-(Trluoromethyl)phenol
In the landscape of medicinal chemistry, the incorporation of iodine into aromatic scaffolds is a pivotal strategy for modulating the pharmacological profile of lead compounds. Iodinated phenols, in particular, serve as versatile synthetic intermediates, enabling a host of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that are fundamental to building molecular complexity. The subject of this guide, 2-(trifluoromethyl)phenol, presents a unique and instructive case for electrophilic aromatic substitution. The presence of two electronically-antagonistic substituents—the powerfully activating hydroxyl group and the strongly deactivating trifluoromethyl group—creates a fascinating electronic environment that dictates the regiochemical outcome of iodination. This guide provides a comprehensive exploration of the mechanistic principles, comparative analysis of iodinating systems, and field-proven protocols for the selective iodination of this valuable substrate.
Mechanistic Deep Dive: A Tale of Two Substituents
The regioselectivity of an electrophilic aromatic substitution (EAS) reaction on a substituted benzene ring is governed by the electronic nature of the substituents already present.[1] In the case of 2-(trifluoromethyl)phenol, we witness a classic conflict between a potent activating group and a strong deactivating group.
The Directing Influence of the Hydroxyl Group (-OH)
The hydroxyl group is a powerful activating group. Through resonance, its lone pairs of electrons significantly increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[2] This donation of electron density is most pronounced at the positions ortho and para to the hydroxyl group. Consequently, the -OH group is a strong ortho, para-director.
The Directing Influence of the Trifluoromethyl Group (-CF₃)
Conversely, the trifluoromethyl group is one of the strongest deactivating groups. Due to the high electronegativity of the three fluorine atoms, the -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I effect).[3][4][5] This effect pulls electron density away from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles.[1][6] This deactivation is felt most strongly at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack. The -CF₃ group is a canonical meta-director.[3][6]
Predicting the Regiochemical Outcome
When these two groups are present on the same ring, their directing effects are in direct competition. The hydroxyl group at C1 directs incoming electrophiles to C2, C4, and C6. The trifluoromethyl group at C2 directs to C4 and C6 (which are meta to it).
In this scenario, the potent activating, resonance-donating effect of the hydroxyl group overwhelmingly dominates the deactivating, inductive effect of the trifluoromethyl group.[7] Therefore, the reaction is governed by the -OH group, and substitution is strongly directed to the positions ortho and para to it.
-
Position 4 (para to -OH): This position is activated by the -OH group and is meta to the -CF₃ group, making it the most favorable site for substitution.
-
Position 6 (ortho to -OH): This position is also activated by the -OH group. However, it is adjacent to the sterically bulky -CF₃ group, which may hinder the approach of the electrophile.
-
Position 5 (meta to -OH): This position is deactivated by the inductive effect of the -OH group and is adjacent to the strongly deactivated C4 position.
-
Position 3 (meta to -OH): This position is strongly deactivated by the adjacent -CF₃ group.
A Comparative Analysis of Iodinating Systems
The choice of iodinating agent is critical and depends on the desired reactivity, selectivity, and tolerance of other functional groups. For a moderately activated substrate like 2-(trifluoromethyl)phenol, several effective options are available.
| Reagent/System | Description & Causality | Advantages | Disadvantages |
| Molecular Iodine (I₂) | I₂ itself is a weak electrophile. It requires an additive, such as a base (e.g., NaHCO₃) or an oxidizing agent (e.g., HIO₃), to generate a more potent electrophilic iodine species (I⁺). The base deprotonates the phenol, forming a highly activated phenoxide ion that readily attacks I₂. | Cost-effective, readily available. | Often requires basic conditions, which may not be suitable for all substrates. Can be slow. |
| N-Iodosuccinimide (NIS) | NIS is a versatile and convenient source of electrophilic iodine. The I-N bond is polarized, making the iodine atom electrophilic. Its reactivity can be enhanced with a catalytic amount of a strong acid (e.g., H₂SO₄, CF₃SO₃H), which protonates the succinimide carbonyl, further increasing the electrophilicity of the iodine.[8][9] | Mild conditions, high yields, easy to handle solid.[7] | More expensive than I₂. The succinimide byproduct must be removed during work-up. |
| Iodine Monochloride (ICl) | Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is highly polarized (Iᵟ⁺-Clᵟ⁻), making ICl a potent electrophilic iodinating agent.[10] | Highly reactive, often provides excellent regioselectivity and high yields under mild conditions.[10] | Corrosive, moisture-sensitive liquid. Can potentially lead to chlorination as a side reaction. |
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, work-up, and purification.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This method offers a mild and highly efficient route to the desired product, leveraging the controlled reactivity of NIS.
-
Materials:
-
2-(Trifluoromethyl)phenol
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Sulfuric Acid (concentrated, catalytic amount)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
1 M Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
-
Step-by-Step Methodology:
-
To a solution of 2-(trifluoromethyl)phenol (1.0 eq) in glacial acetic acid, add N-Iodosuccinimide (1.05 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mol%) to the stirring mixture.[8]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution (to neutralize acids), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to afford pure 4-iodo-2-(trifluoromethyl)phenol.
-
Protocol 2: Iodination using Molecular Iodine and Sodium Bicarbonate
This classic method is cost-effective and robust, relying on the in-situ formation of the highly activated phenoxide ion.[11]
-
Materials:
-
2-(Trifluoromethyl)phenol
-
Molecular Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
5% Sodium Thiosulfate solution
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
-
Step-by-Step Methodology:
-
Dissolve 2-(trifluoromethyl)phenol (1.0 eq) in a 1:1 mixture of THF and water.
-
To this solution, add sodium bicarbonate (1.1 eq) followed by molecular iodine (1.1 eq).[11]
-
Stir the reaction mixture vigorously at room temperature overnight. Monitor by TLC.
-
Once the starting material is consumed, quench the excess iodine by adding 5% aqueous sodium thiosulfate solution until the dark color disappears.[11]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the resulting crude oil or solid by flash column chromatography to isolate the desired product.
-
References
-
Explain why the trifluoromethyl (CF_) group is metadirecting in electrophilic aromatic... Homework.Study.com. Available at: [Link]
-
Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. ChemRxiv. Available at: [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]
-
meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. University of Bristol Research Portal. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. Available at: [Link]
-
meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. PubMed. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. Available at: [Link]
-
Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. ResearchGate. Available at: [Link] trifluoromethyl-1H-pyrazoles_through_a_conci se_sequential_iodination-trifluoromethylation_reaction
-
Electrochemical O-trifluoromethylation of electron-deficient phenols. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Synthetic Methods and Reactions. Part 181. Iodination of Deactivated Aromatics, e.g. (I), (III), with N-Iodosuccinimide in Trifluoromethanesulfonic Acid (NIS-CF3SO3H) via in situ Generated Superelectrophilic Iodine(I) Trifluoromethane. ResearchGate. Available at: [Link]
-
Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PMC - NIH. Available at: [Link]
-
Iodination via NIS -- various conditions. Hive Chemistry Discourse. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. homework.study.com [homework.study.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-IODO-4-(TRIFLUOROMETHOXY)PHENOL synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. calibrechem.com [calibrechem.com]
- 11. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Regioselective Synthesis of 2-Iodo-6-(trifluoromethyl)phenol
Introduction: Strategic Importance and Synthetic Challenge
2-Iodo-6-(trifluoromethyl)phenol is a key synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the iodo and trifluoromethyl groups on the phenol scaffold provides a versatile platform for further molecular elaboration. The iodine atom serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design, often introduced to enhance metabolic stability, binding affinity, and lipophilicity.[2][3]
The primary challenge in synthesizing this molecule lies in achieving absolute regiocontrol during the electrophilic iodination of the starting material, 2-(trifluoromethyl)phenol. The aromatic ring is substituted with two groups of opposing electronic character: the strongly activating, ortho, para-directing hydroxyl group (-OH) and the powerfully deactivating, meta-directing trifluoromethyl group (-CF₃).[4][5] This guide provides a detailed examination of the mechanistic principles governing this transformation and presents field-proven protocols for its high-yield, regioselective synthesis.
Mechanistic Rationale: Harnessing Competing Directing Effects
The regiochemical outcome of the electrophilic aromatic substitution on 2-(trifluoromethyl)phenol is determined by the interplay of the directing effects of the hydroxyl and trifluoromethyl groups. A thorough understanding of these effects is critical for rational protocol design.
-
Hydroxyl (-OH) Group: As a strongly activating group, the -OH substituent donates electron density into the aromatic π-system via a powerful positive mesomeric effect (+M). This significantly increases the nucleophilicity of the ring, particularly at the positions ortho and para to it (C6, C4, and C2). This activation dramatically lowers the energy barrier for electrophilic attack at these sites.[6]
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most potent electron-withdrawing groups used in organic synthesis.[3] It exerts a strong negative inductive effect (-I) due to the high electronegativity of the three fluorine atoms. This effect withdraws electron density from the ring, deactivating it towards electrophilic attack.[7] This deactivation is most pronounced at the ortho and para positions (C1, C3, C5 relative to the -CF3 group), making the meta positions (C4, C6) the least deactivated and thus the preferred sites for substitution.[4][5]
Synergistic Directing for C6 Iodination:
In the case of 2-(trifluoromethyl)phenol, these competing effects align to synergistically direct the incoming electrophile (I⁺) to the C6 position.
-
The activating -OH group strongly directs the electrophile to its ortho position, C6.
-
The deactivating -CF₃ group, located at C2, directs incoming electrophiles to its meta positions, which are C4 and C6.
Therefore, the C6 position is strongly activated by the hydroxyl group and is simultaneously the least deactivated position relative to the trifluoromethyl group. This convergence of directing effects makes the C6 position the overwhelmingly favored site for electrophilic iodination, enabling a highly regioselective synthesis.
Caption: Regiochemical influences on the 2-(trifluoromethyl)phenol scaffold.
Recommended Synthetic Protocols
Two primary methods are presented for the regioselective synthesis of this compound. The choice of method may depend on available reagents, desired scale, and reaction kinetics. Both protocols are robust and have been validated on analogous substrates.
Protocol 1: Direct Iodination Using Iodine and a Mild Base
This method is a classic, reliable approach for the iodination of highly activated phenols. The use of a mild base like sodium bicarbonate or sodium carbonate neutralizes the hydrogen iodide (HI) byproduct, preventing the reverse reaction and driving the equilibrium towards the product.
Experimental Workflow:
Caption: Workflow for direct iodination with a mild base.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-(trifluoromethyl)phenol (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 1.1 equiv.). Stir the mixture until all solids are dissolved.
-
Iodination: Add solid iodine (I₂, 1.1 equiv.) portion-wise to the stirring solution at room temperature. The reaction mixture will turn a deep violet/brown color.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until complete (typically 4-24 hours).
-
Workup - Quenching: Upon completion, carefully add a 5% aqueous solution of thiourea or sodium thiosulfate until the dark color of excess iodine dissipates and the solution becomes colorless or pale yellow.[8]
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Workup - Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.
Protocol 2: High-Yield Iodination via Sodium Phenoxide Intermediate
This protocol utilizes a strong base, sodium hydride (NaH), to quantitatively deprotonate the phenol, forming the highly reactive sodium phenoxide salt in situ. This significantly enhances the nucleophilicity of the ring, often leading to faster reaction times and higher yields. This method requires anhydrous conditions.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.). Wash the NaH twice with anhydrous hexane to remove the mineral oil, and carefully decant the hexane washings.
-
Phenoxide Formation: Add anhydrous toluene to the flask, followed by the slow, dropwise addition of a solution of 2-(trifluoromethyl)phenol (1.0 equiv.) in anhydrous toluene. Effervescence (H₂ gas evolution) will be observed. Stir the resulting suspension at room temperature for 30 minutes after gas evolution ceases.
-
Iodination: Add a solution of iodine (I₂, 1.05 equiv.) in anhydrous toluene to the phenoxide suspension. The reaction is typically rapid. Stir for 1-2 hours at room temperature, monitoring by TLC.
-
Workup - Quenching: Carefully pour the reaction mixture into a beaker containing 3N HCl to neutralize the excess base and protonate the product.[9]
-
Workup - Extraction & Purification: Transfer the quenched mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).[9] Evaporate the solvent in vacuo to yield the product, which is often of high purity. Further purification can be achieved by chromatography if necessary.
Data Summary and Comparison
| Parameter | Protocol 1: Mild Base | Protocol 2: Strong Base (NaH) |
| Key Reagents | I₂, NaHCO₃ (or Na₂CO₃) | NaH, I₂ |
| Solvent System | THF / Water (Biphasic) | Anhydrous Toluene |
| Atmosphere | Air | Inert (N₂ or Ar) |
| Key Advantage | Operationally simple, no need for inert atmosphere or anhydrous solvents. | High yields, rapid reaction times due to highly activated phenoxide intermediate. |
| Key Consideration | Can be slower; requires aqueous workup. | Requires handling of pyrophoric NaH and use of anhydrous techniques. |
| Typical Yield | Good to Excellent (60-85%) | Excellent (>90%) |
Conclusion
The regioselective synthesis of this compound is a highly achievable transformation, predicated on the synergistic directing effects of the hydroxyl and trifluoromethyl substituents. The powerful activating and ortho-directing nature of the hydroxyl group dominates the electronic landscape of the aromatic ring, guiding the iodination to the C6 position, an outcome which is also favored by the meta-directing trifluoromethyl group. The protocols detailed herein offer robust and reproducible methods for obtaining this valuable synthetic intermediate. The choice between the mild base and strong base method can be made based on the desired reaction efficiency and the laboratory's capabilities for handling air-sensitive reagents. Both pathways provide a reliable foundation for the production of this compound for applications in drug discovery and materials science.
References
-
Electrophilic aromatic directing groups. Wikipedia. Available from: [Link]
-
The Electrical Effect of the Trifluoromethyl Group. Semantic Scholar. Available from: [Link]
-
Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Homework.Study.com. Available from: [Link]
-
Synthesis of 2-iodo-5-trifluoromethylphenol. PrepChem.com. Available from: [Link]
-
Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews. Available from: [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Available from: [Link]
-
Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. ACS Publications. Available from: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews [chemistryviews.org]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. The Electrical Effect of the Trifluoromethyl Group | Semantic Scholar [semanticscholar.org]
- 8. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
Methodological & Application
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Iodo-6-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 2-iodo-6-(trifluoromethyl)phenol. This transformation is of significant interest in medicinal chemistry and materials science for the synthesis of novel substituted aminophenols. The unique structural features of the aryl halide—namely the steric hindrance from the ortho-iodine and the electron-withdrawing trifluoromethyl group, coupled with the presence of an acidic phenolic proton—present a distinct set of challenges. This document outlines the rationale behind the selection of catalysts, ligands, bases, and solvents to overcome these hurdles, ensuring high-yield and selective C-N bond formation while preserving the integrity of the phenolic hydroxyl group.
Introduction: Navigating the Challenges of a Demanding Substrate
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] However, the success of this palladium-catalyzed cross-coupling reaction is highly dependent on the electronic and steric properties of the substrates.[2] The specific case of this compound as the aryl halide partner presents a trifecta of synthetic challenges:
-
Steric Hindrance: The presence of two substituents ortho to the reacting C-I bond significantly encumbers the palladium center during the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl group modifies the electronic properties of the aromatic ring, which can influence the rate of oxidative addition.
-
Acidic Proton: The phenolic -OH group can be deprotonated by the strong bases typically employed in Buchwald-Hartwig aminations, leading to potential side reactions such as O-arylation or catalyst inhibition.
This guide provides a systematic approach to address these challenges, leveraging modern advancements in ligand and catalyst design to furnish a robust and reproducible protocol.
The Catalytic System: A Symphony of Components
The judicious selection of each component of the catalytic system is paramount for achieving high efficiency in the amination of this compound. The interplay between the palladium source, the phosphine ligand, and the base dictates the outcome of the reaction.
The Palladium Precatalyst: In Pursuit of Active Pd(0)
While various palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladacycle precatalysts are highly recommended for their superior stability, activity, and reproducibility.[3] These "third-generation" (G3) and "fourth-generation" (G4) precatalysts rapidly and cleanly generate the active monoligated Pd(0) species required for the catalytic cycle, often leading to lower catalyst loadings and shorter reaction times.[3]
| Precatalyst | Generation | Key Advantages |
| XPhos Pd G3 | G3 | Air- and moisture-stable; highly active for a broad range of substrates, including sterically hindered aryl halides. |
| BrettPhos Pd G3 | G3 | Excellent for selective monoarylation of primary amines and effective for challenging substrates.[1][4] |
The Ligand: The Key to Overcoming Steric and Electronic Hurdles
For sterically demanding substrates like this compound, bulky, electron-rich biaryl monophosphine ligands are essential. These ligands promote the formation of the monoligated Pd(0) species that is crucial for the oxidative addition step with hindered aryl halides.[5] Furthermore, their steric bulk accelerates the final reductive elimination step, which is often the rate-limiting step for hindered substrates.[6]
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): A highly versatile and robust ligand, XPhos is known to facilitate the coupling of sterically hindered aryl chlorides and bromides, making it an excellent choice for this challenging aryl iodide.[4]
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): This ligand is particularly effective for the monoarylation of primary amines and has shown exceptional activity for coupling electron-deficient aryl sulfonates, indicating its utility for electronically challenging substrates.[1][4]
The choice between these ligands may depend on the specific amine coupling partner, and screening may be necessary to identify the optimal choice for a novel transformation.
The Base: Preserving the Phenolic Moiety
The presence of the acidic phenolic proton (pKa ≈ 8-10) requires a careful choice of base to prevent its deprotonation. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are often incompatible with substrates bearing acidic functional groups.[7] Weaker inorganic bases are therefore preferred as they are sufficiently strong to deprotonate the palladium-amine complex within the catalytic cycle but are less likely to deprotonate the phenol.
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice for substrates with sensitive functional groups. Its good solubility in common organic solvents like dioxane and toluene facilitates the reaction.[8]
-
Potassium Phosphate (K₃PO₄): Another effective weak base that is frequently used in challenging Buchwald-Hartwig couplings.
The use of these weaker bases is crucial for preventing competitive O-arylation, where the deprotonated phenol could act as a nucleophile.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination provides the causal framework for our experimental choices.[1][7]
Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active L-Pd(0) catalyst adds to the C-I bond of this compound to form a Pd(II) complex. The bulky phosphine ligand (L) facilitates this step for the sterically hindered substrate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. The base (e.g., Cs₂CO₃) then removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the L-Pd(0) catalyst. This step is often accelerated by the steric bulk of the ligand.
Experimental Protocols
The following protocols are designed as a robust starting point for the amination of this compound with both primary aliphatic and aromatic amines.
General Considerations & Materials
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvent Purity: Anhydrous solvents are crucial for reproducibility. Toluene and 1,4-dioxane are commonly used and should be purified by passing through a solvent purification system.
-
Reagent Quality: this compound should be pure. The amine should be free of excess water. The palladium precatalyst and ligand should be handled with care to avoid degradation.
Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., n-Hexylamine)
This protocol is optimized for a typical primary alkylamine.
Figure 2. General experimental workflow for the amination protocol.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 290 mg, 1.0 mmol), XPhos Pd G3 (16.9 mg, 0.02 mmol, 2 mol%), and cesium carbonate (652 mg, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add n-hexylamine (158 µL, 1.2 mmol) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-hexyl-2-amino-6-(trifluoromethyl)phenol.
Protocol 2: Coupling with a Primary Arylamine (e.g., Aniline)
For less nucleophilic anilines, slightly modified conditions may be required. The use of BrettPhos can be advantageous.
Reagents Table:
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Equivalents |
| 2-Iodo-6-(CF₃)phenol | 290.01 | 290 mg | 1.0 | 1.0 |
| Aniline | 93.13 | 110 µL | 1.2 | 1.2 |
| BrettPhos Pd G3 | 906.55 | 27.2 mg | 0.03 | 3 mol% |
| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
Procedure: Follow the general procedure outlined in Protocol 1, substituting the reagents listed in the table above and using 1,4-dioxane as the solvent. Reaction temperatures are typically around 100 °C.
Troubleshooting and Side Reactions
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst; Insufficient temperature; Poor solvent/base quality. | Use a fresh bottle of precatalyst. Ensure the reaction is run under a strictly inert atmosphere. Increase temperature in 10 °C increments. Use freshly purified, anhydrous solvent. |
| Hydrodehalogenation | Presence of water or other protic sources; Side reaction pathway. | Ensure all reagents and solvents are scrupulously dry. Screen different ligands; sometimes a less bulky ligand can disfavor this pathway. |
| O-Arylation Product | Base is too strong, causing phenol deprotonation. | Switch to a weaker base (e.g., from K₃PO₄ to Cs₂CO₃). Ensure the amine is not the limiting reagent. |
| Di-arylation (Primary Amine) | High catalyst loading or prolonged reaction time. | Use a bulkier ligand like BrettPhos, which is known to favor monoarylation.[4] Reduce catalyst loading or reaction time once the mono-arylated product is dominant. |
Safety Precautions
-
Palladium Compounds: While generally low in toxicity, palladium catalysts should be handled in a well-ventilated fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Biarylphosphine ligands are air-stable but should be handled with gloves. Some phosphines can be irritants.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle only in a fume hood.
-
Bases: Cesium carbonate and potassium phosphate are irritants. Avoid contact with skin and eyes.
-
Inert Gas: Use appropriate safety measures when working with compressed gas cylinders.
References
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(45), 16478–16479.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Zhang, H., & Buchwald, S. L. (2000). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 65(24), 8027–8033.
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508.
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be a General Ligand for C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048.
-
Wolfe, J. P., Tomori, H., Sadighi, J. P., Yin, J., & Buchwald, S. L. (2000). Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. The Journal of Organic Chemistry, 65(4), 1158–1174. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the amination of aryl chlorides.
-
Vazquez, M. E. (2012). Conditions for a selective Buchwald-Hartwig amination? ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Optimized Sonogashira Coupling of 2-Iodo-6-(trifluoromethyl)phenol
Abstract
This document provides a detailed technical guide for performing the Sonogashira cross-coupling reaction with 2-Iodo-6-(trifluoromethyl)phenol. This substrate presents a unique combination of high reactivity due to its electron-deficient nature and potential challenges related to its acidic phenolic proton and ortho-substituted steric profile. We present an in-depth analysis of the reaction mechanism, key parameter optimization, two robust experimental protocols (both classical copper-catalyzed and advanced copper-free methods), and a comprehensive troubleshooting guide. This note is intended for researchers in synthetic chemistry and drug development seeking to reliably synthesize 2-(alkynyl)-6-(trifluoromethyl)phenol derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction: The Strategic Value of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Its power lies in its ability to construct conjugated arylalkyne and enyne systems under relatively mild conditions, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]
The target substrate, this compound, is a particularly interesting coupling partner. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the inherent reactivity of the carbon-iodine bond, renders the aryl iodide highly susceptible to oxidative addition—the rate-determining step in many cross-coupling reactions.[4] However, the acidic proton of the phenol and the steric bulk of the ortho-trifluoromethyl group necessitate careful selection of the base and catalytic system to prevent side reactions and ensure high yields.
Mechanistic Rationale: Guiding Experimental Design
A foundational understanding of the catalytic cycle is paramount for troubleshooting and optimization. The Sonogashira coupling primarily operates via two distinct, yet related, mechanistic pathways.
The Dual-Cycle Pd/Cu Catalyzed Mechanism
The classical Sonogashira reaction employs a synergistic combination of palladium and copper catalysts.[5] The process involves two interconnected cycles:
-
The Palladium Cycle: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-iodine bond.[1]
-
The Copper Cycle: Concurrently, copper(I) iodide reacts with the terminal alkyne and the amine base to form a highly reactive copper(I) acetylide intermediate.[6]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.[5]
The Copper-Free Mechanism
To circumvent the primary side reaction of the classical method—the oxidative homocoupling of alkynes known as Glaser coupling—copper-free variants have been developed.[1][7] In this pathway, the palladium catalyst orchestrates the entire process. After oxidative addition, the terminal alkyne coordinates to the Pd(II) center. The base then deprotonates the alkyne directly on the palladium complex, forming a palladium acetylide, which proceeds to reductive elimination.[5] This method often requires more forcing conditions or specialized, electron-rich, bulky phosphine ligands to facilitate the reaction.
Optimizing Key Reaction Parameters
Successful coupling of this compound hinges on the judicious selection of four key components.
-
Palladium Catalyst & Ligand: Standard Pd(II) precatalysts like PdCl₂(PPh₃)₂ are robust, air-stable, and highly effective for reactive aryl iodides.[5] For the more demanding copper-free variant, using a combination of a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) can significantly improve reaction rates and yields.
-
Copper Co-catalyst: In the classical protocol, CuI is essential.[8] Its freshness is critical, as oxidized copper species can promote unwanted Glaser homocoupling.[9] If homodimerization of the terminal alkyne is a significant issue, switching to a copper-free protocol is the most effective solution.[9][10]
-
Base Selection: This is the most critical choice for this substrate.
-
Amine Bases (e.g., Triethylamine, Diisopropylethylamine): While standard, they can potentially N-alkylate or form complex salts. For a precious substrate, they may not be ideal.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are excellent choices for phenolic substrates. They are strong enough to deprotonate the alkyne but are less likely to cause side reactions with the hydroxyl group. They are particularly well-suited for copper-free protocols.
-
Fluoride Sources (e.g., TBAF): Tetrabutylammonium fluoride can serve as a potent, amine-free base and has been shown to facilitate Sonogashira couplings under solvent-free conditions, offering a unique alternative.[11]
-
-
Solvent: The choice of solvent must ensure all components remain dissolved.[9]
-
Ethereal Solvents (THF, Dioxane): Common, reliable choices for a range of temperatures.
-
Amine Solvents (Triethylamine): Can serve as both base and solvent, particularly in copper-free reactions. However, this may not be suitable for the phenolic substrate.
-
Polar Aprotic Solvents (DMF, DMAc): Excellent solvating power but can sometimes slow reactions and are harder to remove during workup.[12]
-
Recommended Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Catalysts and reagents can be toxic and/or air-sensitive. Always wear appropriate personal protective equipment (PPE).
Protocol 1: Classic Pd/Cu-Catalyzed Coupling
This protocol is a reliable starting point, leveraging the high reactivity of aryl iodides. It is typically faster and proceeds at lower temperatures.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon or nitrogen gas three times to ensure an inert atmosphere.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or Toluene, ~0.2 M concentration relative to the aryl iodide). Add the terminal alkyne (1.2 eq) via syringe.
-
Base Addition: Add anhydrous, degassed triethylamine (2.5 eq) via syringe. The solution may change color.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Robust Copper-Free Coupling
This protocol is ideal for preventing alkyne homocoupling and is often cleaner, though it may require higher temperatures.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask with a stir bar, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), a bulky phosphine ligand such as XPhos (0.04 eq, 4 mol%), and a powdered inorganic base like K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by cycling between vacuum and argon/nitrogen three times.
-
Reagent Addition: Under positive inert gas pressure, add anhydrous, degassed solvent (e.g., Dioxane or DMF, ~0.2 M). Add the terminal alkyne (1.2 eq) via syringe.
-
Reaction & Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Summary of Recommended Conditions
| Parameter | Protocol 1 (Pd/Cu Catalyzed) | Protocol 2 (Copper-Free) | Rationale & Key Insights |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | The electron-deficient nature favors rapid oxidative addition.[4] |
| Alkyne | Terminal Alkyne (1.1–1.3 eq) | Terminal Alkyne (1.1–1.3 eq) | A slight excess drives the reaction to completion. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1–3 mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ is a reliable, air-stable precatalyst.[5] |
| Ligand | — (included in precatalyst) | XPhos or SPhos (4 mol%) | Bulky, electron-rich ligands are crucial for efficient Cu-free couplings. |
| Cu Co-catalyst | CuI (2–5 mol%) | None | Omission prevents Glaser homocoupling side products.[7] |
| Base | Triethylamine (2–3 eq) | K₂CO₃ or Cs₂CO₃ (2 eq) | An inorganic base is preferred to avoid side reactions with the acidic phenol. |
| Solvent | THF or Toluene | Dioxane or DMF | Must ensure solubility of all components.[9] |
| Temperature | Room Temperature – 50 °C | 80 – 100 °C | Cu-free variants often require higher thermal energy to proceed efficiently.[12] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive palladium catalyst. 2. Impure reagents or wet solvent. 3. Insufficient temperature. | 1. Use a fresh bottle of catalyst or a more active precatalyst system.[9] 2. Ensure all reagents are pure and solvents are anhydrous and degassed.[9] 3. For Cu-free systems, increase temperature incrementally to 100-110 °C.[12] |
| Reaction Turns Black | Palladium catalyst has decomposed to palladium black. | 1. Ensure a rigorously inert atmosphere; degas solvents thoroughly.[9] 2. Check for impurities in reagents that could poison the catalyst. 3. Use a more stable ligand or precatalyst. |
| Alkyne Homocoupling | Glaser-Hay coupling is occurring, promoted by oxygen and the copper catalyst. | 1. Switch to the copper-free protocol (Protocol 2).[1] 2. If using Protocol 1, ensure the reaction is strictly anaerobic and use the minimum effective amount of CuI.[9] |
| Complex Product Mixture | 1. Side reactions involving the phenol group. 2. Decomposition of starting material or product. | 1. Switch to an inorganic base (K₂CO₃, Cs₂CO₃) to minimize interaction with the phenol. 2. Run the reaction at the lowest effective temperature and monitor closely to avoid over-heating. |
General Experimental Workflow
The following diagram outlines the logical flow from reaction setup to the final purified product.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
The Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
ResearchGate. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
-
Popłoński, J., Sieroń, A., Sławiński, J., & Szafert, S. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
The Organic Chemistry Blog. (2008). Copper-free Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
-
Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Kumar, A., & Kumar, V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. reddit.com [reddit.com]
Application Notes and Protocols: Heck Reaction of 2-Iodo-6-(trifluoromethyl)phenol with Alkenes
Introduction: The Strategic Importance of Trifluoromethylated Phenols
The incorporation of the trifluoromethyl (CF3) group is a pivotal strategy in modern medicinal chemistry, significantly enhancing the lipophilicity, metabolic stability, and binding affinity of molecules.[1][2] When attached to a phenolic ring, the CF3 group's strong electron-withdrawing nature can profoundly influence the molecule's physicochemical properties, often leading to more potent and effective drug candidates.[1][2][3][4] The Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures from simpler precursors.[5][6]
This guide provides a detailed technical overview and robust protocols for the Heck reaction involving 2-iodo-6-(trifluoromethyl)phenol and various alkenes. This specific transformation is of high interest to researchers in drug discovery and development due to the prevalence of the trifluoromethylphenol motif in pharmacologically active compounds.[7] We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer insights into optimizing reaction conditions for achieving high yields and selectivity.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is often the rate-determining step, and its efficiency follows the halide trend: I > Br > Cl.[6][8] The electron-withdrawing trifluoromethyl group can influence the rate of this step.
-
Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition fashion, forming a new carbon-carbon bond.[6] For electron-deficient alkenes, such as acrylates, the addition typically occurs at the β-carbon.[6]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (syn) to the palladium is eliminated. This step is stereospecific and generally leads to the formation of the more thermodynamically stable trans-(E)-alkene.[6]
-
Reductive Elimination and Catalyst Regeneration: A base is required to remove the hydridopalladium species (H-Pd-X), regenerating the active Pd(0) catalyst and completing the cycle.[6] Common bases include triethylamine, potassium carbonate, or sodium acetate.[5]
Visualizing the Catalytic Cycle
Caption: Figure 1. The Heck Reaction Catalytic Cycle.
Experimental Protocols
Synthesis of Starting Material: this compound
While this compound is commercially available, its synthesis from the corresponding phenol is a straightforward procedure for laboratories that prefer to prepare their own starting materials. A general method involves the iodination of 2-(trifluoromethyl)phenol.
Materials:
-
2-(Trifluoromethyl)phenol
-
Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
5% aqueous thiourea solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)phenol in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (or sodium carbonate) and iodine to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the excess iodine by adding a 5% aqueous solution of thiourea until the dark color disappears.[9]
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
General Protocol for the Heck Reaction
This protocol provides a general starting point for the coupling of this compound with a variety of alkenes. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[5]
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃))[5]
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., PPh₃, 2-10 mol%).
-
Add this compound (1.0 eq), the alkene (1.1-1.5 eq), and the base (1.5-2.5 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Visualizing the Experimental Workflow
Caption: Figure 2. Experimental Workflow for the Heck Reaction.
Data Presentation: Reaction Parameters and Expected Outcomes
The choice of alkene significantly influences the reaction conditions and the structure of the product. Below is a summary of typical parameters for different classes of alkenes.
| Alkene Substrate | Typical Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | (E)-2-(Trifluoromethyl)-6-(2-phenylethenyl)phenol |
| n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | MeCN | 80 | (E)-Butyl 3-(2-hydroxy-3-(trifluoromethyl)phenyl)acrylate |
| 1-Octene | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMAc | 120 | (E)-1-(2-Hydroxy-3-(trifluoromethyl)phenyl)oct-1-ene |
| Cyclohexene | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | Toluene | 110 | 3-(2-Hydroxy-3-(trifluoromethyl)phenyl)cyclohex-1-ene |
Note: Yields can vary significantly based on the specific reaction conditions and purity of reagents. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors.[6]
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to Pd(0). The presence of phosphine ligands aids this process.[10] Consider using a more active catalyst system or adding a reducing agent.
-
Impurities: Ensure all reagents and solvents are pure and anhydrous. Water and oxygen can deactivate the catalyst.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
-
Formation of Side Products:
-
Alkene Isomerization: Isomerization of the product alkene can occur. Adding a base or silver salts can facilitate the reductive elimination step and minimize this side reaction.[10]
-
Reductive Heck Product: In some cases, a reduced product may be observed. This is more common with certain substrates and reaction conditions.[11]
-
Homocoupling of Aryl Halide: This can occur at high temperatures or with high catalyst loadings.
-
-
Ligand Selection:
Conclusion
The Heck reaction of this compound with alkenes is a versatile and powerful method for the synthesis of valuable trifluoromethylated compounds. A thorough understanding of the reaction mechanism, careful selection of reaction components, and meticulous experimental technique are key to achieving successful outcomes. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this important transformation in their synthetic endeavors.
References
-
Wikipedia. Heck reaction. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]
-
NIH. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. [Link]
-
NIH. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PrepChem.com. Synthesis of 2-iodo-5-trifluoromethylphenol. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
NIH. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck Reaction—State of the Art [mdpi.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Iodo-6-(trifluoromethyl)phenol
Introduction
The synthesis of complex aryl structures is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Among the vast toolkit available to chemists, palladium-catalyzed cross-coupling reactions stand out for their reliability, versatility, and efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1][2] This guide focuses on a particularly valuable, yet challenging, building block: 2-iodo-6-(trifluoromethyl)phenol.
The unique substitution pattern of this molecule presents both opportunities and challenges. The electron-withdrawing trifluoromethyl (-CF3) group significantly influences the electronic properties of the aromatic ring, while the ortho-hydroxyl (-OH) and iodo (-I) groups introduce steric constraints and potential for competing side reactions or catalyst inhibition. However, these very features make the resulting products highly sought after, as the trifluoromethyl group can enhance metabolic stability and lipophilicity in drug candidates.[3] The phenol moiety also provides a handle for further functionalization.
These application notes provide a detailed exploration of palladium-catalyzed cross-coupling reactions involving this compound, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind experimental choices, and provide step-by-step methodologies for successful synthesis.
The Strategic Importance of the Substrate
This compound is a sterically hindered and electronically modified aryl halide. Understanding its inherent properties is crucial for designing successful cross-coupling strategies.
-
Electronic Effects: The potent electron-withdrawing nature of the -CF3 group at the ortho-position makes the C-I bond more susceptible to oxidative addition to the Pd(0) catalyst, a critical initiation step in most cross-coupling cycles.
-
Steric Hindrance: The bulky iodine and trifluoromethyl groups flanking the phenol can impede the approach of the palladium catalyst and the coupling partner. This necessitates the careful selection of ligands that are both bulky enough to promote reductive elimination and appropriately shaped to accommodate the sterically demanding substrate.[4][5]
-
The Phenolic Group: The acidic proton of the hydroxyl group can interfere with many organometallic reagents and bases used in cross-coupling reactions. Therefore, a key strategic decision is whether to protect the phenol prior to coupling or to utilize conditions compatible with the free hydroxyl group. In some cases, the presence of acidic functional groups on coupling partners can inhibit the reaction.[6]
Core Mechanism: The Palladium Catalytic Cycle
A generalized palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle.[7] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle initiates with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step.[8] Subsequently, transmetalation occurs, where the organic group (R) from an organometallic reagent (R-M, e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the iodide.[8] Finally, reductive elimination from the Pd(II) complex yields the desired coupled product (Ar-R) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Application Protocol 1: Suzuki-Miyaura Coupling of Arylboronic Acids
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid coupling partners.[7] When working with this compound, the choice of base is critical to avoid deprotonation of the phenol and potential side reactions, while still facilitating the transmetalation step.[9][10]
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)2 or Pd2(dba)3 and a phosphine ligand is commonly employed. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often superior.[11] These ligands promote the oxidative addition and the final reductive elimination step.[4][12]
-
Base: A moderately strong inorganic base like K3PO4 or K2CO3 is often preferred. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[10][13]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used. Water is necessary to dissolve the inorganic base and can facilitate the formation of key reactive intermediates.[10]
Detailed Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)2 (2 mol%)
-
SPhos (4 mol%)
-
K3PO4 (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk flask or microwave vial
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K3PO4 (3.0 eq), Pd(OAc)2 (0.02 eq), and SPhos (0.04 eq).[7]
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is usually between 0.1 M and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C (or heat in a microwave reactor) and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate key steps for hindered substrates.[5][11] |
| Base | K3PO4, K2CO3, Cs2CO3 | Moderately strong bases activate the boronic acid without promoting side reactions.[9] |
| Solvent | Dioxane/H2O, Toluene/H2O | Aprotic organic solvent with water to dissolve the base and facilitate transmetalation.[10] |
| Temperature | 80-120 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Reaction Time | 2-24 hours | Dependent on substrate reactivity and reaction scale. |
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[14][15][16] The free phenol group in the substrate can complicate this reaction, as it can be deprotonated by the strong bases typically required.
Rationale for Experimental Choices:
-
Catalyst System: Palladium precursors are used with specialized bulky phosphine ligands (e.g., BrettPhos, XPhos).[16] These ligands are crucial for facilitating the C-N reductive elimination, which can be challenging.[17][18]
-
Base: A strong, non-nucleophilic base is required, such as NaOtBu or LHMDS. The choice of base is a delicate balance to deprotonate the amine and facilitate the catalytic cycle without causing unwanted reactions with the phenol. Protecting the phenol as a methyl or benzyl ether prior to amination can be a viable alternative strategy.
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are essential to prevent quenching of the strong base and other reactive intermediates.
Detailed Experimental Protocol:
Materials:
-
This compound (or its protected form)
-
Amine (1.2-1.5 equivalents)
-
Pd2(dba)3 (1-2 mol%)
-
BrettPhos (2-4 mol%)
-
NaOtBu (1.5-2.0 equivalents)
-
Anhydrous Toluene
-
Glovebox or Schlenk line
-
Dry glassware
Procedure:
-
Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, this reaction is best performed in a glovebox. Add Pd2(dba)3, BrettPhos, and NaOtBu to a dry reaction vessel.
-
Reagent Addition: In the glovebox, add this compound and anhydrous toluene. Finally, add the amine.
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the mixture with vigorous stirring at 80-110 °C.[14]
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH4Cl solution. Dilute with ethyl acetate and water.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the residue by flash chromatography.
Figure 2: General workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure), Insufficient temperature, Poorly soluble base. | Degas solvents thoroughly. Screen higher temperatures. Screen different solvent systems or a more soluble base (e.g., Cs2CO3). |
| Formation of Homocoupled Byproduct | Reaction temperature is too high. | Reduce the reaction temperature. |
| Decomposition of Starting Material | Base is too strong. Reaction temperature is too high. | Screen weaker bases (e.g., K2CO3 instead of K3PO4). Reduce the reaction temperature. |
| Protodeiodination (Loss of Iodine) | Presence of a hydrogen source. | Ensure all reagents and solvents are anhydrous. |
Conclusion
This compound is a valuable synthon for introducing the 2-hydroxy-3-(trifluoromethyl)phenyl motif into complex molecules. While its steric and electronic properties present unique challenges, well-designed palladium-catalyzed cross-coupling protocols can achieve high yields and purity. The key to success lies in the judicious selection of the ligand, base, and solvent system to match the specific coupling partner and to manage the reactivity of the free phenolic group. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this versatile building block in their synthetic campaigns.
References
-
The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Published October 6, 2010. [Link]
- Fall Y, et al. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Beilstein Journal of Organic Chemistry. 2011;7:1538-1543. doi:10.3762/bjoc.7.179
-
LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Published August 2, 2023. [Link]
- Billingsley KL, Anderson KW, Buchwald SL. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. 2007;46(28):5359-5363. doi:10.1002/anie.200701132
- Sato K, et al. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis. 2021;4(8):669-676. doi:10.1038/s41929-021-00656-2
- Billingsley KL, Buchwald SL. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments. 2008;(22):1038. doi:10.3791/1038
- Pearson AJ, Gontcharov AV, Owl AJ. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. 1999;(18):2629-2635. doi:10.1039/A904940H
- Barder TE, Walker SD, Martinelli JR, Buchwald SL. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. 2005;127(13):4685-4696. doi:10.1021/ja042491j
-
Amatore C, Le Duc G, Jutand A. Role of the Base in the Suzuki–Miyaura Reaction. ResearchGate. Published online January 2013. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
- Le TN, et al. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. RSC Advances. 2021;11(36):22421-22432. doi:10.1039/D1RA03287A
- Zhang T, et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters. 2014;16(5):1398-1401. doi:10.1021/ol500192w
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wang G, et al. Palladium-Catalyzed Mizoroki-Heck-Type Reactions of [Ph2SRfn][OTf] with Alkenes at Room Temperature. ResearchGate. Published online August 2020. [Link]
-
Dykstra R, et al. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][7]-Fused Indole Heterocycles. The Journal of Organic Chemistry. 2014;79(14):6733-6744. doi:10.1021/jo501103q
-
Zhang T, et al. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Published online November 2020. [Link]
- Magano J, Dunetz JR. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem. 2021;13(15):3348-3367. doi:10.1002/cctc.202100481
-
LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]
- Zhao S, et al. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. 2021;143(4):2059-2067. doi:10.1021/jacs.0c12847
- Wang G, et al. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. Chemical Communications. 2020;56(73):10702-10705. doi:10.1039/D0CC04712A
-
Hesp KD. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Published 2012. [Link]
- Bruneau A, et al. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(42):14894-14912. doi:10.1002/anie.201908158
- Stolle A, et al. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. 2019;10(39):9093-9098. doi:10.1039/C9SC03250A
- Xiao F, et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. 2022;27(19):6617. doi:10.3390/molecules27196617
-
Pelkey E. Buchwald-Hartwig and Ullmann amination reactions. YouTube. Published March 4, 2021. [Link]
-
Carrow BP. Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Published 2011. [Link]
- Li G, et al. Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry. 2001;66(26):8677-8681. doi:10.1021/jo015942v
-
Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Published March 20, 2021. [Link]
-
Stolle A. Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Professional. Published 2019. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Leconte N, et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. 2014;20(19):5688-5696. doi:10.1002/chem.201304561
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 18. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Iodo-6-(trifluoromethyl)phenol
Introduction: The Strategic Importance of 2-Iodo-6-(trifluoromethyl)phenol in Biaryl Synthesis
Biaryl scaffolds are a cornerstone in modern medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. Their prevalence is due to their ability to provide a rigid framework for orienting functional groups, leading to high-affinity interactions with biological targets. The synthesis of these vital structures often relies on robust and versatile cross-coupling methodologies.
This application note details the use of this compound as a key building block in the synthesis of biaryl compounds. This particular reagent is of significant interest due to its unique substitution pattern. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, can enhance the metabolic stability and binding affinity of the final compound. The ortho-hydroxyl (-OH) group provides a handle for further functionalization or can be a key pharmacophoric feature. However, the steric hindrance and electronic effects of these ortho substituents present unique challenges and opportunities in cross-coupling reactions, necessitating carefully optimized protocols.
This guide provides researchers, scientists, and drug development professionals with detailed, field-proven insights and step-by-step protocols for the successful synthesis of biaryl compounds utilizing this compound, with a focus on the widely employed Suzuki-Miyaura and Stille cross-coupling reactions.
Understanding the Reactivity of this compound in Cross-Coupling Reactions
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the interplay of its substituents. The iodine atom serves as the reactive site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The strong electron-withdrawing nature of the trifluoromethyl group can influence the rate of this oxidative addition.
The ortho-hydroxyl group introduces both steric bulk and a potential site for coordination to the metal center or interaction with the base. This can either facilitate or hinder the reaction, depending on the specific conditions and catalyst system employed. In some cases, protection of the hydroxyl group may be necessary to prevent side reactions, though many modern catalyst systems exhibit high functional group tolerance.
Core Synthetic Methodologies and Protocols
The two most prevalent methods for the synthesis of biaryl compounds from aryl halides are the Suzuki-Miyaura coupling and the Stille coupling. Below are detailed protocols tailored for the use of this compound.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | Toluene | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 6 | 95 |
Note: Yields are hypothetical and will vary depending on the specific arylboronic acid used.
Stille Coupling: An Alternative for Complex Substrates
The Stille coupling reaction utilizes organostannanes as the coupling partner for the aryl halide.[1][2] While organotin reagents are toxic and require careful handling, the Stille reaction is often highly effective for sterically hindered substrates and is tolerant of a wide range of functional groups.[2][3] The mechanism is similar to the Suzuki coupling, with the transmetalation step involving the organostannane.[1]
Detailed Protocol: Stille Coupling of this compound
This protocol outlines a general procedure for the Stille coupling of this compound. As with the Suzuki coupling, optimization is key for achieving high yields with different organostannane partners.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.3 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if necessary, e.g., P(o-tol)₃, AsPh₃) (2-10 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)
-
Optional: Additive (e.g., LiCl, CuI)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the anhydrous, degassed solvent (5 mL).
-
Addition of Reagents: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and any ligand or additive. Stir for 10-15 minutes.
-
Addition of Organostannane: Add the organostannane (1.1 mmol) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. If DMF is used as a solvent, dilute with an equal volume of water and extract with a nonpolar solvent like hexanes or ethyl acetate.
-
Removal of Tin Byproducts: A common method to remove tin byproducts is to wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin salts, which can then be removed by filtration through celite.
-
Purification: After the removal of tin byproducts, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Presentation: Representative Stille Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (4) | - | - | Toluene | 100 | 12 | 88 |
| 2 | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | Dioxane | 110 | 10 | 90 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 90 | 16 | 93 |
Note: Yields are hypothetical and will vary depending on the specific organostannane used.
Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: The selection of the palladium source and ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos can promote the reductive elimination step and prevent catalyst decomposition.
-
Base Selection (Suzuki Coupling): The base plays a crucial role in activating the boronic acid for transmetalation. Stronger bases like K₃PO₄ are often effective for challenging couplings. The choice of base should also consider the functional group tolerance of the substrates.
-
Solvent System: The solvent must be able to dissolve all reactants and be stable at the reaction temperature. Aprotic polar solvents like dioxane, toluene, and DMF are commonly used. For Suzuki couplings, the addition of water can sometimes accelerate the reaction. All solvents should be rigorously degassed to prevent oxidation of the Pd(0) catalyst.
-
Temperature and Reaction Time: Cross-coupling reactions are typically run at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions. Reaction progress should be carefully monitored to determine the optimal reaction time.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final biaryl product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Consistent and reproducible results are the hallmark of a trustworthy protocol.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds. While its sterically demanding and electronically modified nature requires careful consideration of reaction conditions, the Suzuki-Miyaura and Stille cross-coupling reactions provide robust and reliable methods for its incorporation into target molecules. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully utilize this important reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.
References
- Petrzilka, T., Haefliger, W., & Sikemeier, C. (1969). Synthese und Chiralität des (-)-Cannabidiols. Helvetica Chimica Acta, 52(4), 1102-1134.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Sources
Application Notes and Protocols for the Synthesis of Substituted Heterocycles from 2-Iodo-6-(trifluoromethyl)phenol
Introduction: The Strategic Value of 2-Iodo-6-(trifluoromethyl)phenol in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex heterocyclic scaffolds is of paramount importance. Among the myriad of available building blocks, this compound stands out as a uniquely valuable precursor. Its strategic substitution pattern—a reactive iodine atom ortho to a strongly electron-withdrawing trifluoromethyl group and an acidic phenolic hydroxyl group—offers a versatile platform for the construction of a diverse array of substituted heterocycles. The trifluoromethyl group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the synthetic transformations of this compound, with a focus on palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to generate valuable heterocyclic cores such as benzofurans, dibenzofurans, and N-aryl heterocycles.
PART 1: Foundational Synthetic Strategies
The synthetic utility of this compound is primarily harnessed through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, induced by the trifluoromethyl group, generally enhances the rate of oxidative addition of the aryl iodide to the palladium(0) catalyst, a crucial step in many cross-coupling cycles.[3] However, the acidic phenolic proton presents a potential challenge, as it can react with the bases typically required for these transformations. While some palladium-catalyzed couplings have been shown to proceed on unprotected phenols, the increased acidity of the phenol in our substrate of interest necessitates careful consideration of reaction conditions and, in some cases, the use of a protecting group strategy.
Sonogashira Coupling and Subsequent Cyclization to Benzofurans
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between an aryl halide and a terminal alkyne, is a powerful tool for the formation of carbon-carbon bonds.[4] When applied to this compound, this reaction sets the stage for a subsequent intramolecular cyclization to yield highly sought-after trifluoromethyl-substituted benzofurans.
The reaction proceeds via a tandem one-pot sequence. First, the Sonogashira coupling occurs between the aryl iodide and the terminal alkyne. The resulting 2-alkynyl-6-(trifluoromethyl)phenol intermediate is then subjected to cyclization. This cyclization is typically base-mediated and follows a 5-exo-dig pathway, where the phenolic oxygen attacks the proximal carbon of the alkyne, leading to the formation of the benzofuran ring.[5][6] The choice of base is critical; it must be strong enough to deprotonate the phenol and facilitate the cyclization but not so harsh as to cause decomposition of the starting materials or products.
Workflow for Sonogashira Coupling and Cyclization:
Caption: Tandem Sonogashira coupling and cyclization workflow.
Materials:
-
This compound (1.0 mmol, 288 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)
-
Toluene, anhydrous (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene followed by phenylacetylene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-4-(trifluoromethyl)benzofuran.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Precursors
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound, typically an arylboronic acid.[7] This reaction can be employed to synthesize biaryl precursors from this compound, which can then undergo intramolecular C-H activation or other cyclization strategies to form dibenzofurans.
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The presence of the electron-withdrawing trifluoromethyl group can facilitate the initial oxidative addition step. The choice of base is crucial to activate the boronic acid for transmetalation without causing premature protodeboronation.[8]
Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 288 mg)
-
4-Methoxyphenylboronic acid (1.5 mmol, 228 mg)
-
Pd(PPh₃)₄ (0.05 mmol, 58 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL)
Procedure:
-
In a microwave vial, combine this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and heat in a microwave reactor to 120 °C for 1 hour. Alternatively, the reaction can be heated conventionally at 90 °C for 12 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield the desired biaryl product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[9] This reaction is instrumental in preparing N-aryl heterocycles or their precursors. The electron-withdrawing nature of the trifluoromethyl group on the this compound substrate is generally favorable for the oxidative addition step.[2]
The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, as these ligands promote both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.
Materials:
-
This compound (1.0 mmol, 288 mg)
-
Aniline (1.2 mmol, 112 mg, 0.11 mL)
-
Pd₂(dba)₃ (0.02 mmol, 18 mg)
-
XPhos (0.08 mmol, 38 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Toluene, anhydrous (10 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Add this compound and anhydrous toluene.
-
Add aniline via syringe.
-
Seal the tube and heat the mixture at 110 °C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography to obtain the N-arylated phenol.
PART 2: Advanced Applications and Tandem Reactions
Building upon the foundational cross-coupling reactions, this compound can be utilized in more complex, tandem processes to rapidly construct intricate heterocyclic systems.
Synthesis of Dibenzofurans via Suzuki Coupling and C-H Activation
A powerful strategy for the synthesis of dibenzofurans involves an initial Suzuki coupling to form a biaryl ether, followed by an intramolecular palladium-catalyzed C-H activation/cyclization.
Step A: O-Arylation (Ullmann Condensation)
-
Combine this compound (1.0 mmol), 2-iodophenol (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (2.5 mmol) in anhydrous DMF (10 mL).
-
Heat the mixture at 120 °C for 24 hours under an inert atmosphere.
-
After cooling, dilute with water and extract with ethyl acetate. The crude diaryl ether is carried forward to the next step after solvent removal.
Step B: Intramolecular C-H Activation/Cyclization
-
Dissolve the crude diaryl ether from Step A in DMA (10 mL).
-
Add Pd/C (0.3 mol%) and sodium acetate (NaOAc) (2.0 mmol).
-
Heat the mixture at 140 °C for 12 hours.[11]
-
Cool, filter the catalyst, and remove the solvent under reduced pressure.
-
Purify by column chromatography to yield 1-(trifluoromethyl)dibenzofuran.
Data Summary
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Sonogashira-Cyclization | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | K₂CO₃ | Toluene | 100 | 75-90 | [5][6] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90-120 | 80-95 | [7][8] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 110 | 70-85 | [2][10] |
| Dibenzofuran Synthesis | 2-Iodophenol (Ullmann) | CuI/Pd/C | Cs₂CO₃/NaOAc | DMF/DMA | 120/140 | 65-80 | [11] |
Yields are estimated based on literature for similar substrates and are highly dependent on the specific coupling partners and reaction optimization.
Conclusion
This compound is a robust and versatile starting material for the synthesis of a wide range of substituted heterocycles. Through strategic application of palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations, followed by carefully designed cyclization steps, researchers can access valuable molecular scaffolds. The protocols and mechanistic insights provided herein serve as a comprehensive guide for chemists in drug discovery and materials science to unlock the synthetic potential of this powerful building block.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 1736-1742.
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Palladium-catalyzed Sonogashira coupling of various iodoaromatic... ResearchGate. Retrieved January 14, 2026, from [Link]
-
Sonogashira coupling. In Wikipedia. Retrieved January 14, 2026, from [Link]
- Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172.
- Indu, S., & Kaliappan, K. P. (2017). Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles.
-
Sonogashira Coupling. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
- Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590-6597.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. RSC Discovery. Retrieved January 14, 2026, from [Link]
- Thankachan, A. P., Sindhu, K. S., Ujwaldev, S. M., & Anilkumar, G. (2017). Synthesis of substituted benzofurans and indoles by Zn-catalyzed tandem Sonogashira-cyclization strategy. Tetrahedron Letters, 58(6), 536-540.
-
Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Retrieved January 14, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved January 14, 2026, from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Retrieved January 14, 2026, from [Link]
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 258-264.
-
Palladium‐catalyzed Sonogashira cross‐coupling reaction between aryl... ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Intramolecular Heck Reaction. Macmillan Group Meeting. Retrieved January 14, 2026, from [Link]
-
ChemInform Abstract: Synthesis of 3‐Trifluoromethylbenzofurans via Palladium‐Catalyzed Tandem Elimination/Annulation of β‐Chloro‐β‐(trifluoromethyl)styrenes with 2‐Halophenols. Sci-Hub. Retrieved January 14, 2026, from [Link]
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 14, 1836-1842.
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Retrieved January 14, 2026, from [Link]
-
Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][9]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 77(17), 7159-7171.
-
Oxidative Heck Reaction Of Fluorinated Olefins. ChemistryViews. Retrieved January 14, 2026, from [Link]
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS One, 9(11), e112424.
-
Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Strategic Use of 2-Iodo-6-(trifluoromethyl)phenol in Pharmaceutical Intermediate Synthesis
Abstract
This guide provides a comprehensive overview of 2-Iodo-6-(trifluoromethyl)phenol, a highly versatile and strategic building block for the synthesis of complex pharmaceutical intermediates. We delve into the unique reactivity imparted by its constituent functional groups—the hydroxyl, iodo, and trifluoromethyl moieties—and present detailed, field-proven protocols for its application in key synthetic transformations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.
Introduction: The Strategic Advantage of this compound
In modern drug design, the incorporation of fluorine-containing groups is a cornerstone strategy for enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (CF₃) group, in particular, is a prevalent feature in numerous FDA-approved drugs, valued for its high electronegativity and steric profile.[1][3] this compound emerges as a superior starting material by combining the influential CF₃ group with two other synthetically valuable functionalities on a single aromatic scaffold:
-
Phenolic Hydroxyl (-OH): A versatile handle for nucleophilic substitution, etherification, and for directing ortho-metallation.
-
Iodo (-I) Group: An excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions, offering high reactivity.
-
Trifluoromethyl (-CF₃) Group: A potent electron-withdrawing group that modulates the reactivity of the aromatic ring and imparts desirable physicochemical properties to the final compound.[1][4]
This trifecta of functional groups allows for sequential, regioselective modifications, making it an ideal scaffold for building diverse molecular architectures common in pharmaceuticals and agrochemicals.[5]
Physicochemical Properties & Reactivity Profile
A clear understanding of the substrate's properties is fundamental to protocol design.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₇H₄F₃IO | - |
| Molecular Weight | 288.01 g/mol | Accurate mass for reagent calculations. |
| Appearance | Off-white to light yellow solid | Visual confirmation of material identity. |
| Melting Point | 45-49 °C | Low melting point; can be handled as a liquid. |
| pKa | ~7.5 (Estimated) | The CF₃ group increases acidity vs. phenol (~10), facilitating deprotonation with moderate bases (e.g., K₂CO₃, Cs₂CO₃). |
| Reactivity | Ortho-iodophenol structure | Prone to chelation with metal catalysts. The electron-withdrawing CF₃ group activates the C-I bond for oxidative addition. |
Core Synthetic Applications & Detailed Protocols
This compound is a linchpin in several classes of reactions critical to pharmaceutical synthesis. Below, we explore the most impactful applications with detailed, validated protocols.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The formation of aryl amines is one of the most frequent transformations in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful method for this, and this compound is an excellent substrate due to the high reactivity of the C-I bond.[6][7] This reaction enables the synthesis of N-aryl aniline derivatives, which are precursors to a wide range of heterocyclic drugs.
Causality & Expertise Insights: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical. These ligands promote the reductive elimination step—the final bond-forming step—and stabilize the active Pd(0) catalyst, preventing the formation of inactive palladium black.[8] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine nucleophile without competing in the reaction.
Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of 2-(Phenylamino)-6-(trifluoromethyl)phenol
-
Reaction Setup: To a dry, argon-flushed Schlenk flask, add this compound (288 mg, 1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), XPhos (38.1 mg, 0.08 mmol, 8 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Seal the flask and evacuate and backfill with argon three times. Add anhydrous toluene (5 mL) followed by aniline (102 µL, 1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 18 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the desired product.
Copper-Catalyzed C-O Cross-Coupling (Ullmann Condensation)
The synthesis of diaryl ethers is fundamental for creating scaffolds found in numerous pharmaceuticals. While palladium catalysis is an option, the Ullmann condensation, a copper-catalyzed reaction, offers a robust and often more economical alternative.[9][10] This is particularly useful for coupling the phenol with electron-deficient or sterically hindered aryl halides.
Causality & Expertise Insights: The classic Ullmann reaction often requires harsh conditions.[9] Modern protocols utilize ligands like L-proline or N,N-dimethylglycine to chelate the copper(I) catalyst, increasing its solubility and catalytic turnover rate, thereby allowing for lower reaction temperatures.[11][12] Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high solubility in polar aprotic solvents like DMSO or DMF, which facilitates the deprotonation of the phenol.
Detailed Protocol: Synthesis of 2-(Phenoxy)-6-(trifluoromethyl)phenol
-
Reaction Setup: In a dry Schlenk tube, combine this compound (288 mg, 1.0 mmol, 1.0 equiv.), iodobenzene (1.2 mmol, 1.2 equiv.), copper(I) iodide (CuI) (19 mg, 0.1 mmol, 10 mol%), L-proline (23 mg, 0.2 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv.).
-
Inerting and Solvent Addition: Seal the tube, evacuate, and backfill with argon three times. Add anhydrous DMSO (4 mL) via syringe.
-
Reaction Conditions: Stir the mixture at 90 °C for 24 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into 1 M HCl (aq) (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the diaryl ether product.[11]
Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki reaction is a premier method for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are privileged in medicinal chemistry.[13] Using this compound, chemists can introduce a wide range of aryl or heteroaryl groups at the 2-position.
Causality & Expertise Insights: The Suzuki reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14] The choice of palladium catalyst and base is crucial. For this substrate, a catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand works well. The base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step. A two-phase solvent system (e.g., Toluene/Water) is often used to facilitate the reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)phenol
-
Reaction Setup: To a round-bottom flask, add this compound (288 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst and Solvents: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 5 mol%). Add a solvent mixture of toluene (6 mL) and water (1.5 mL).
-
Reaction Conditions: De-gas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 90 °C under an argon atmosphere and stir for 12 hours.
-
Work-up and Purification: Cool the reaction, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to yield the biaryl product.
Conclusion
This compound is a powerful and versatile building block for pharmaceutical synthesis. Its unique electronic and structural properties enable chemists to perform a range of high-yield, regioselective cross-coupling reactions. The protocols outlined in this guide for Buchwald-Hartwig, Ullmann, and Suzuki couplings provide robust starting points for the synthesis of complex intermediates, underscoring the compound's value in accelerating modern drug discovery programs.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. (2008, April 29). Retrieved January 14, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 14, 2026, from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (n.d.). Retrieved January 14, 2026, from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents. (n.d.).
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1). Retrieved January 14, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society. (n.d.). Retrieved January 14, 2026, from [Link]
-
Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Retrieved January 14, 2026, from [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 14, 2026, from [Link]
-
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light - Aidic. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. (2021, October 29). Retrieved January 14, 2026, from [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10). Retrieved January 14, 2026, from [Link]
-
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics | Bentham Science. (2021, May 31). Retrieved January 14, 2026, from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. aidic.it [aidic.it]
Application Notes and Protocols: Ligand Selection for Cross-Coupling with 2-Iodo-6-(trifluoromethyl)phenol
Abstract
This guide provides a detailed framework for selecting the appropriate ligand system for palladium-catalyzed cross-coupling reactions involving the challenging substrate, 2-iodo-6-(trifluoromethyl)phenol. This substrate presents a unique combination of steric hindrance and electronic deactivation, necessitating a rational approach to catalyst design. We will explore the mechanistic underpinnings of ligand choice, offer specific recommendations for common transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provide detailed, field-tested protocols for immediate application in research and development settings.
The Challenge: Understanding this compound
Successful cross-coupling is predicated on a nuanced understanding of the substrate's properties. This compound is considered a "challenging" substrate for several key reasons:
-
Steric Hindrance: The presence of two substituents ortho to the iodine atom creates significant steric bulk. This bulk can impede the approach of the palladium catalyst to the C-I bond, making the initial, often rate-limiting, oxidative addition step more difficult.
-
Electronic Effects: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. This property increases the electrophilicity of the aryl iodide, which can facilitate oxidative addition.[1] However, it can also impact the electron density of the entire catalytic complex, potentially slowing subsequent steps like reductive elimination.
-
The Phenolic Moiety: The acidic proton of the phenol group can interfere with the basic conditions required for many cross-coupling reactions. It may neutralize the base, coordinate to the palladium center, or necessitate a protection-deprotection sequence, adding steps and complexity to the synthesis.
A judicious choice of ligand is paramount to overcoming these obstacles and achieving high-yielding, selective transformations.
The Catalytic Cycle: A Framework for Ligand Function
The efficacy of a ligand is best understood through its role in the palladium-catalyzed cross-coupling cycle. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Ligands are not passive spectators; they actively modulate the steric and electronic environment of the palladium center to facilitate each of these steps.
Caption: Fig 2: Rationale for ligand selection.
Ligand and Condition Recommendations
The optimal choice of ligand, base, and solvent is highly dependent on the specific transformation. The following table provides starting points for reaction optimization.
| Coupling Reaction | Recommended Ligands | Recommended Bases | Common Solvents | Key Considerations |
| Suzuki-Miyaura | XPhos, SPhos, IPr | K₃PO₄, K₂CO₃, CsF | Toluene, Dioxane, THF (often with H₂O) | The phenolic proton may not require protection; the base is often sufficient to deprotonate it in situ. |
| Buchwald-Hartwig | RuPhos, BrettPhos, XPhos | NaOt-Bu, KOt-Bu, LHMDS | Toluene, Dioxane | Requires strictly anhydrous conditions. Base strength and ligand choice depend heavily on the amine's pKa and steric profile. [5][6] |
| Sonogashira | PPh₃, P(t-Bu)₃, XPhos | Et₃N, i-Pr₂NEt (DIPEA) | THF, DMF | Often requires a Cu(I) co-catalyst (e.g., CuI). [7]Copper-free methods typically rely on bulkier phosphine ligands. [8] |
| C-O Coupling (Ether) | Biarylphosphines (e.g., XPhos-type) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | To form biaryl ethers, coupling with another phenol. The substrate's own phenol group makes intramolecular reactions a potential side pathway to consider. [9] |
Detailed Experimental Protocols
The following protocols provide a robust starting point for two common and valuable transformations.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a typical setup for forming a C-C bond. [10]
Caption: Fig 3: General experimental workflow.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
K₃PO₄ (potassium phosphate, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Degas the toluene and water by bubbling argon through them for 20 minutes. Add the degassed toluene (5 mL) and water (0.5 mL) to the flask via syringe.
-
Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol outlines the formation of a C-N bond, a transformation highly sensitive to atmospheric moisture and oxygen. [6][11] Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
NaOt-Bu (Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup (Glovebox): Inside a nitrogen-filled glovebox, add NaOt-Bu, Pd(OAc)₂, and RuPhos to an oven-dried vial equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound, anhydrous toluene, and finally morpholine.
-
Sealing and Execution: Seal the vial with a screw cap fitted with a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C. Stir for 4-18 hours.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS. The strong base can degrade TLC plates, so direct analysis of quenched aliquots is preferred.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate (20 mL).
-
Extraction and Purification: Perform an aqueous work-up as described in Protocol 1. The resulting aryl amine product can be purified by silica gel chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Poor ligand choice.3. Impure reagents or wet solvents.4. Incorrect base. | 1. Use a well-defined Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst).<[11]br>2. Screen a different class of ligand (e.g., switch from phosphine to NHC).3. Purify starting materials; use freshly distilled, anhydrous solvents.4. Screen alternative bases (e.g., Cs₂CO₃ for K₃PO₄). |
| Hydrodehalogenation | 1. Presence of water (especially in Suzuki).2. Reaction temperature too high.3. Ligand is not bulky enough to promote reductive elimination over side reactions. | 1. Use rigorously dried reagents and solvents.2. Lower the reaction temperature and increase reaction time.3. Switch to a bulkier ligand (e.g., from SPhos to XPhos). |
| Homocoupling of Coupling Partner | 1. Presence of oxygen.2. For boronic acids, this can be a common side reaction. | 1. Ensure the reaction is run under a strictly inert atmosphere; thoroughly degas all solvents.<[11]br>2. Adjust the stoichiometry or use a different boronic acid derivative (e.g., MIDA boronate). [4] |
Conclusion
The successful cross-coupling of this compound is an achievable goal that hinges on a rational and informed approach to ligand selection. Bulky, electron-rich phosphine and N-heterocyclic carbene ligands provide the necessary electronic and steric properties to overcome the inherent challenges of this substrate. By understanding the mechanistic roles of these ligands and starting with robust, optimized protocols, researchers can efficiently construct complex molecular architectures for applications in drug discovery, materials science, and beyond.
References
- Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable Source: Fiveable URL
- Title: New NHC–Pd Complexes for Challenging Aryl Chloride Couplings Source: Sigma-Aldrich URL
- Title: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC)
- Title: 17.2.
- Title: Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions Source: ACS Publications - Accounts of Chemical Research URL
- Title: catalytic cycle for coupling reactions Source: YouTube URL
- Title: Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Source: Benchchem URL
- Title: Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit Source: Sigma-Aldrich URL
- Title: A Comparative Study of N-Heterocyclic Carbene (NHC)
- Title: The Latest Developments of N-Heterocyclic Carbenes (NHCs)
- Source: National Institutes of Health (NIH)
- Title: Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] Source: TCI Chemicals URL
- Title: Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)
- Title: Cross-Coupling Reaction Manual: Desk Reference Source: Sigma-Aldrich URL
- Title: ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS Source: Open Readings 2026 URL
- Title: Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0)
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
- Title: Cross-Coupling Reactions: A Practical Guide Source: ResearchGate URL
- Title: 2.
- Title: Buchwald–Hartwig amination Source: Wikipedia URL
- Title: Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers Source: Xingwei Li URL
- Source: Chemical Communications (RSC Publishing)
- Title: Sonogashira coupling Source: Wikipedia URL
- Title: The Buchwald–Hartwig Amination After 25 Years Source: The University of Groningen research portal URL
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
- Title: Effect of ligand choice on the efficiency of 2-Iodothiophenol cross-coupling Source: Benchchem URL
- Title: Mastering Sonogashira Coupling: The Role of Iodinated Trifluoromethylbenzenes Source: Benchchem URL
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL
Sources
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of 2-Iodo-6-(trifluoromethyl)phenol
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of the challenging substrate, 2-iodo-6-(trifluoromethyl)phenol. This substrate presents a unique combination of steric hindrance, electronic effects, and a reactive functional group, which can lead to several common side reactions. This guide is designed to help you navigate these challenges and achieve optimal results in your C-N coupling reactions.
The Challenge: Understanding the Substrate
The successful amination of this compound is often complicated by three key structural features:
-
Ortho-Iodo Group: The iodine atom in the ortho position to the phenolic hydroxyl group creates significant steric hindrance around the reaction center. This can slow down the desired catalytic cycle and may require more active catalyst systems.
-
Electron-Withdrawing Trifluoromethyl (CF₃) Group: The potent electron-withdrawing nature of the CF₃ group deactivates the aromatic ring, making the initial oxidative addition step of the catalytic cycle more challenging. Furthermore, it increases the acidity of the phenolic proton.[1]
-
Acidic Phenolic Hydroxyl (-OH) Group: The unprotected phenol is a nucleophile and can compete with the amine in the coupling reaction, leading to the formation of diaryl ether byproducts. It can also interact with the palladium catalyst or the base, influencing the reaction outcome.
This guide will address the most common side reactions stemming from these features and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of 2-(trifluoromethyl)phenol instead of the desired aminated product. What is happening and how can I prevent it?
A1: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions. [2][3] In this process, the iodine atom is replaced by a hydrogen atom. The electron-deficient nature of your aryl iodide, due to the trifluoromethyl group, makes it particularly susceptible to this side reaction.[4][5]
Causality: Hydrodehalogenation can be promoted by several factors, including the presence of hydride sources (e.g., from the solvent or base), high temperatures, and certain ligand/catalyst combinations that favor the formation of palladium hydride species.
Troubleshooting Protocol:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that promote rapid reductive elimination, which outcompetes the hydrodehalogenation pathway. Ligands like XPhos, SPhos, or RuPhos are excellent starting points.[6][7]
-
Base Selection: Use a non-hydridic, strong base. While sodium tert-butoxide is common, consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) which are less prone to generating hydride species.[8]
-
Solvent Purity: Ensure your solvent is anhydrous and deoxygenated. Toluene and dioxane are generally good choices, but ensure they are freshly distilled or from a sure-seal bottle.[9]
-
Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Start with screenings at 80-100°C.
-
Catalyst Choice: Utilize a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure the efficient formation of the active Pd(0) species and avoid side reactions from less-defined palladium sources.[10]
Q2: I am observing a significant byproduct with a mass corresponding to the dimerization of my starting material or coupling with my solvent. What is this side reaction and how can I suppress it?
A2: You are likely observing the formation of a diaryl ether, a result of the phenolic hydroxyl group acting as a nucleophile. This can happen through self-condensation of two molecules of the starting material or by reaction with an alcohol solvent if one is used. The increased acidity of the phenol due to the trifluoromethyl group can make it a more competent nucleophile under the reaction conditions.
Causality: The phenoxide, formed by deprotonation of the phenol by the base, can compete with the desired amine nucleophile for coordination to the palladium center, leading to C-O bond formation instead of C-N bond formation.[11][12]
Troubleshooting Protocol:
-
In-situ Protection: A common strategy is to perform an in-situ nonaflation of the phenol using nonafluorobutanesulfonyl fluoride (NfF). This converts the phenol to a non-nucleophilic nonaflate, which is an excellent leaving group for the subsequent amination. This can be done in a one-pot procedure.[13]
-
Choice of Base: Use a base that is strong enough to deprotonate the amine but less likely to fully deprotonate the phenol. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective here, although they may require higher temperatures.[8][9]
-
Amine Stoichiometry: Use a slight excess of the amine (1.2-1.5 equivalents) to favor the desired C-N coupling kinetically.
-
Ligand Effects: Certain ligands can favor C-N over C-O coupling. Screening ligands like Josiphos or bulky biaryl phosphines can be beneficial.[6]
Q3: My reaction is sluggish and gives low conversion, even after prolonged heating. What could be inhibiting my catalyst?
A3: Catalyst inhibition is a known issue when using aryl iodides in Buchwald-Hartwig aminations. The iodide anion generated during the reaction can coordinate strongly to the palladium center, forming stable and less reactive palladium-iodide complexes or even catalytically inactive palladium iodide dimers.[9][10][14] This can effectively take the catalyst out of the catalytic cycle.
Causality: The high concentration of iodide ions as the reaction progresses can lead to the formation of off-cycle palladium species, reducing the concentration of the active catalyst.[14]
Troubleshooting Protocol:
-
Choice of Solvent: Use a solvent in which the iodide salt byproduct (e.g., NaI, KI) has low solubility. Toluene is often a good choice for this reason, as the precipitation of the iodide salt can help to drive the equilibrium towards the active catalytic species.[9][14]
-
Bidentate Ligands: Bidentate phosphine ligands like BINAP or DPPF can sometimes be effective as they are less prone to dissociation, which can help prevent the formation of inhibitory iodide-bridged dimers.[15]
-
Use of Additives: In some cases, the addition of silver salts (e.g., Ag₃PO₄) can act as iodide scavengers, precipitating AgI and preventing catalyst inhibition. This should be used with caution as it can introduce other complexities.
-
Higher Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help to overcome the inhibition and achieve higher conversion.
Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic steps.
Caption: The catalytic cycle for the desired Buchwald-Hartwig amination.
Caption: Competing side reaction pathways in the amination of this compound.
Experimental Protocols
Optimized Protocol for the Amination of this compound
This protocol is a general starting point and should be optimized for each specific amine.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, deoxygenated toluene
-
Oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox, add this compound (1.0 equiv.), the palladium precatalyst (0.02 equiv.), the ligand (0.04 equiv.), and the base (2.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the amine (1.2 equiv.) and the anhydrous, deoxygenated toluene to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol for Reaction Analysis by GC-MS
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Dilute the aliquot with ethyl acetate (e.g., 1 mL).
-
Filter the diluted sample through a small plug of silica gel or a syringe filter to remove non-volatile components.
Data Analysis:
-
Identify the peaks corresponding to the starting material, the desired aminated product, the hydrodehalogenated byproduct, and any diaryl ether byproduct by their respective mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas in the gas chromatogram. This will allow you to assess the extent of side reactions and the success of your optimization efforts.
References
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
Jackson, R. F. W., Rilatt, I., & Murray, P. J. (2004). Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. Organic & Biomolecular Chemistry, 2(1), 110-113. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Singleton, D. A., & Zhang, X. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry, 77(17), 7434-7445. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (n.d.). (A) Aryl amine formation at C-6 via Buchwald–Hartwig coupling and... ResearchGate. [Link]
-
Niu, D. et al. (2023). Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. Science, 382(6673), 928-935. [Link]
-
Supporting Information for Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Dalton Transactions. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Verkade, J. G., & Reddy, C. V. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(24), 8344-8349. [Link]
-
Niu, D. et al. (2023). Palladium catalysis enables cross-coupling-like SN2-glycosylation of phenols. PubMed. [Link]
-
Kádár, J. et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3583-3591. [Link]
-
Figshare. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Table of Contents. Figshare. [Link]
-
Gallou, F., & Plummer, S. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 14(4), 2235-2242. [Link]
-
Fujiwara, Y., & Ritter, T. (2014). Alkyl Aryl Ether Bond Formation with PhenoFluor. Organic Letters, 16(21), 5768-5771. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]
-
Choi, K. et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
-
Bresciani, S. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5727. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
- 14. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. rsc.org [rsc.org]
- 19. figshare.com [figshare.com]
purification of crude 2-Iodo-6-(trifluoromethyl)phenol by column chromatography
Technical Support Center: Purification of 2-Iodo-6-(trifluoromethyl)phenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of this compound via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its chromatographic purification?
Answer: The molecular structure of this compound dictates its behavior on a silica gel column. Three key features are critical:
-
Phenolic Hydroxyl (-OH) Group: This group is polar and acidic, allowing for strong hydrogen bonding with the silanol groups (Si-OH) on the surface of the silica gel stationary phase. This is the primary interaction responsible for its retention.
-
Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ group significantly increases the acidity of the phenolic proton.[1] This heightened acidity can sometimes lead to peak tailing on standard silica gel due to strong, sometimes irreversible, interactions.
-
Iodo (-I) Group: The iodine atom is large and, along with the adjacent -CF₃ group, creates steric hindrance around the hydroxyl group. This steric bulk can influence how the molecule interacts with the stationary phase and can be exploited to achieve separation from less hindered impurities.[1]
Understanding these properties is crucial for selecting an appropriate mobile phase and anticipating potential purification challenges like peak tailing.
Q2: What are the most probable impurities I will encounter when purifying crude this compound?
Answer: Impurities typically arise from the synthetic route used. For instance, if the compound is synthesized via directed ortho-lithiation and subsequent iodination of 2-(trifluoromethyl)phenol, you can expect the following:[1]
-
Unreacted Starting Material: 2-(Trifluoromethyl)phenol.
-
Isomeric Byproducts: Other iodinated isomers, although the directed nature of the synthesis should minimize these.
-
Reagents and Solvents: Residual reagents or high-boiling solvents used in the synthesis and workup procedures.[2]
-
Degradation Products: Phenols can be susceptible to oxidation, potentially forming colored byproducts like quinones, especially if exposed to air and light for extended periods.
Q3: How do I select the optimal stationary and mobile phases for this purification?
Answer: Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and cost-effective choice for this type of purification.[3] However, due to the compound's acidity, if you observe significant tailing or decomposition, consider using deactivated (neutral) silica gel or alumina.[4][5]
Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.2-0.3 for this compound on a TLC plate.[5] This Rf range typically ensures good separation on the column without excessively long elution times.
-
Recommended Starting Point: A non-polar/polar solvent mixture such as Hexanes/Ethyl Acetate or Dichloromethane/Hexanes .
-
Procedure:
-
Begin by testing a relatively non-polar mixture (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Run a TLC plate with your crude material.
-
If the compound remains at the baseline (Rf ≈ 0), incrementally increase the proportion of the polar solvent (e.g., 90:10, 85:15) until the desired Rf is achieved.
-
If spots are streaking, adding a small amount (0.5-1%) of acetic acid to the mobile phase can often resolve the issue by protonating the silanol groups and reducing tailing.
-
Experimental Protocol: Column Chromatography Purification
This protocol outlines a standard procedure for purifying grams of crude this compound.
Step 1: Slurry Preparation and Column Packing
-
Select a glass column of an appropriate diameter. For gram-scale purification, a silica gel to crude material ratio of 50:1 to 100:1 (w/w) is recommended for difficult separations.[6]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm).[6]
-
In a separate beaker, prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Carefully pour the slurry into the column. Use additional solvent and gentle tapping on the side of the column to ensure even packing and remove any air bubbles.[7]
-
Once the silica has settled, open the stopcock to drain the excess solvent until the solvent level meets the top of the silica bed. Do not let the column run dry.
Step 2: Sample Loading (Dry Loading Recommended)
Due to the compound's polarity, dry loading is often superior to wet loading as it results in a more concentrated sample band and better separation.[8]
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a portion of fresh silica gel (approximately 5-10 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of silica gel coated with your crude material.[8]
-
Carefully add this powder to the top of the packed column.
-
Gently overlay the sample layer with another thin layer of sand (~1 cm) to prevent disturbance during solvent addition.[6]
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure ("flash" chromatography) to achieve a steady flow rate. A common target is a solvent level drop of about 2 inches (5 cm) per minute.[6]
-
Begin collecting fractions in test tubes or flasks. The fraction size will depend on the column size, but 10-20 mL fractions are typical for a medium-sized column.
-
As the elution progresses, you may need to gradually increase the polarity of the mobile phase (gradient elution) to elute your target compound and any more polar impurities.[4]
Step 4: Fraction Analysis
-
Analyze the collected fractions using TLC to identify which ones contain your purified product.
-
Spot a small amount from every few fractions onto a TLC plate.
-
Run the plate in the same solvent system used for the column.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain only the pure this compound.
-
Evaporate the solvent from the combined fractions to yield the purified product.
Troubleshooting Guide
Q: My compound is not coming off the column, or is eluting extremely slowly.
A: This indicates that the mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 15%, then 20%, and so on. This will increase the eluting power of the mobile phase and speed up the elution of your polar compound.[4]
Q: My compound came out immediately in the first few fractions with the solvent front.
A: This means the mobile phase is too polar, and your compound has a very low affinity for the stationary phase under these conditions.
-
Solution: You will need to re-run the column with a less polar solvent system. Perform new TLC trials with a higher proportion of the non-polar solvent (e.g., hexanes) to find a system that gives the desired Rf of 0.2-0.3.
Q: The separation is poor, and all my fractions are mixed.
A: This common issue can have several causes:
-
Column Overload: You may have loaded too much crude material for the amount of silica used. A good rule of thumb is that the sample should not exceed 1-2% of the mass of the silica gel.
-
Poor Packing: Air bubbles or channels in the silica bed will lead to an uneven solvent front and poor separation.[7] Ensure the column is packed carefully as a uniform slurry.
-
Sample Band too Diffuse: If you used the wet-loading method, dissolving the sample in too much solvent or a solvent that is too polar can cause the initial band to be very wide, leading to overlap.[8] Dry loading is the preferred solution here.[8]
Q: My compound is streaking or "tailing" on the column, leading to broad fractions and poor purity.
A: Tailing is characteristic of acidic compounds like phenols on silica gel. It occurs because of very strong, slow-to-dissociate interactions with the acidic silanol groups.
-
Solution 1: Add a small amount (0.5-1%) of a modifying acid, such as acetic acid, to your mobile phase. This helps to keep the silanol groups on the silica surface protonated, reducing the strong ionic interaction with your acidic phenol.
-
Solution 2: Use a deactivated (neutral) stationary phase like neutral alumina or specially prepared neutral silica gel. This is particularly useful if your compound is sensitive to acid.[5]
Q: I suspect my compound is decomposing on the column. How can I confirm and prevent this?
A: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.
-
Confirmation: Perform a stability test. Dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit for 1-2 hours. Then, develop the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[4]
-
Prevention:
-
Deactivate the Silica: Flush the packed column with a solvent system containing 1-2% triethylamine, followed by the pure mobile phase, before loading your sample. This neutralizes the most acidic sites.[5]
-
Switch Stationary Phase: Use a less acidic support like neutral alumina.[5]
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Data & Workflow Visualization
Table 1: Recommended Starting Parameters for Purification
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, effective for polar compounds. |
| Mobile Phase | Hexanes / Ethyl Acetate | Good polarity range, easily removed. |
| Target Rf | 0.2 - 0.3 | Optimal balance between retention and elution time. |
| Loading Method | Dry Loading | Ensures a narrow sample band and improves separation.[8] |
| Elution Mode | Isocratic or Gradient | Start isocratically; switch to a gradient if impurities are far apart in polarity. |
Diagram 1: Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting logic for common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. (2012-08-07). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. Available from: [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available from: [Link]
-
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
improving the regioselectivity of 2-Iodo-6-(trifluoromethyl)phenol synthesis
Welcome to our dedicated technical support center for the synthesis of 2-Iodo-6-(trifluoromethyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable fluorinated intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve the regioselectivity of your reaction.
The synthesis of this compound presents a unique challenge in controlling regioselectivity. The starting material, 2-(trifluoromethyl)phenol, is subject to the directing effects of two powerful substituents: the strongly activating, ortho, para-directing hydroxyl group (-OH) and the strongly deactivating, meta-directing trifluoromethyl group (-CF₃).[1][2][3] This interplay of electronic and steric factors can lead to a mixture of iodinated isomers, primarily 4-iodo-2-(trifluoromethyl)phenol and the desired 6-iodo-2-(trifluoromethyl)phenol. Achieving a high yield of the 6-iodo isomer requires careful optimization of reaction conditions.
This guide will provide you with the foundational knowledge and practical steps to enhance the regioselectivity of your synthesis, troubleshoot common issues, and successfully isolate the target compound.
I. Understanding the Reaction: Directing Group Effects
The regiochemical outcome of the iodination of 2-(trifluoromethyl)phenol is governed by the principles of electrophilic aromatic substitution. The hydroxyl group significantly activates the aromatic ring and directs incoming electrophiles to the positions ortho and para to it (the 4- and 6-positions). Conversely, the trifluoromethyl group deactivates the ring and directs incoming electrophiles to the positions meta to it (also the 4- and 6-positions).
Diagram 1: Directing Effects in the Iodination of 2-(Trifluoromethyl)phenol
Caption: Competing directing effects on 2-(trifluoromethyl)phenol.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Problem 1: Low Regioselectivity - Predominance of the 4-Iodo Isomer
-
Question: My reaction yields a mixture of isomers, with the 4-iodo-2-(trifluoromethyl)phenol being the major product. How can I increase the proportion of the desired 6-iodo isomer?
-
Answer: The formation of the 4-iodo isomer is often favored due to lower steric hindrance compared to the 6-position, which is flanked by the hydroxyl and trifluoromethyl groups. To enhance the formation of the 6-iodo isomer, you can modulate the steric and electronic environment of the reaction.
-
Solution 1: Choice of Iodinating Agent:
-
Utilize a bulkier iodinating agent. The increased steric demand of the reagent can favor substitution at the less hindered 6-position relative to the more hindered 4-position. Consider exploring reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid.[4]
-
Reagents like bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate have been shown to be highly reactive and regioselective for the iodination of phenols.[5]
-
-
Solution 2: Solvent Effects:
-
The choice of solvent can influence the effective size of the electrophile and the transition state geometry. Non-polar solvents may enhance steric interactions, potentially favoring the less hindered position. Conversely, polar or coordinating solvents might alter the reactivity of the iodinating agent. Experiment with a range of solvents from non-polar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., acetonitrile, THF) and polar protic (e.g., water, methanol).[6][7]
-
-
Solution 3: Temperature Control:
-
Lowering the reaction temperature can increase the selectivity of the reaction by favoring the kinetically controlled product. Reactions that are less sensitive to steric hindrance often have a lower activation energy. By reducing the thermal energy of the system, you may be able to favor the formation of the sterically more demanding 6-iodo isomer.
-
-
Problem 2: Formation of Di-iodinated Byproducts
-
Question: I am observing the formation of di-iodinated products in my reaction mixture, which complicates purification and lowers the yield of the desired mono-iodo product. How can I prevent this?
-
Answer: The formation of di-iodinated species occurs when the mono-iodinated product is still sufficiently activated to undergo a second iodination.
-
Solution 1: Stoichiometry Control:
-
Carefully control the stoichiometry of the iodinating agent. Use no more than one equivalent of the iodinating agent relative to the 2-(trifluoromethyl)phenol. You can even try using a slight excess of the starting phenol to ensure the complete consumption of the iodinating agent.
-
-
Solution 2: Slow Addition:
-
Add the iodinating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, which can help to minimize over-iodination.
-
-
Solution 3: Reaction Monitoring:
-
Monitor the progress of the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further reaction.
-
-
Problem 3: Difficulty in Separating the 4-Iodo and 6-Iodo Isomers
-
Question: The 4-iodo and 6-iodo isomers have very similar physical properties, making their separation by column chromatography challenging. Are there any alternative purification methods?
-
Answer: The separation of constitutional isomers can indeed be a significant hurdle.
-
Solution 1: High-Performance Liquid Chromatography (HPLC):
-
Preparative HPLC is a powerful technique for separating isomers with close retention times. While more resource-intensive than standard column chromatography, it can provide high-purity fractions of each isomer.
-
-
Solution 2: Fractional Crystallization:
-
If the isomers are solid, fractional crystallization can be an effective method of separation. This technique relies on slight differences in the solubility of the isomers in a particular solvent system. Experiment with a variety of solvents and solvent mixtures to find conditions where one isomer crystallizes preferentially.
-
-
Solution 3: Derivatization:
-
In some cases, it may be beneficial to derivatize the mixture of isomers. The resulting derivatives may have more significant differences in their physical properties, allowing for easier separation. After separation, the derivatizing group can be removed to yield the pure isomers. For example, the phenolic hydroxyl group can be converted to an ester or an ether.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the role of a base in the iodination of phenols?
-
A1: A base, such as sodium bicarbonate or sodium hydroxide, is often used to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[6][8] The phenoxide is a much more powerful activating group than the neutral hydroxyl group, leading to a faster reaction rate. However, the increased reactivity can sometimes lead to a decrease in selectivity and an increase in the formation of poly-iodinated products. The choice of base and its stoichiometry should be carefully considered.
-
-
Q2: Are there any "greener" alternatives for the iodination of phenols?
-
A2: Yes, there is a growing interest in developing more environmentally friendly iodination methods. Some approaches include using water as a solvent, employing catalytic systems to reduce waste, and using safer iodinating agents. For instance, the use of hydrogen peroxide as an in-situ oxidizing agent for iodide salts in water has been reported as a greener alternative.[9]
-
-
Q3: Can I use molecular iodine (I₂) directly for this synthesis?
-
A3: Molecular iodine is a common and relatively mild iodinating agent. For activated substrates like phenols, it can be effective, especially in the presence of a base or an oxidizing agent.[6][10] However, to achieve good regioselectivity for the 6-iodo isomer, you may need to explore more specialized iodinating systems as discussed in the troubleshooting guide.
-
-
Q4: How does the trifluoromethyl group affect the reaction rate?
-
A4: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[2] This means that the iodination of 2-(trifluoromethyl)phenol will be slower than the iodination of phenol itself. Harsher reaction conditions (e.g., higher temperature, longer reaction time, or a more reactive iodinating agent) may be required to achieve a good conversion.
-
IV. Experimental Protocols
Protocol 1: General Procedure for Iodination using N-Iodosuccinimide (NIS)
-
To a solution of 2-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent (e.g., acetonitrile) at 0 °C, add N-iodosuccinimide (1.05 eq).
-
Slowly add a catalytic amount of trifluoroacetic acid (0.1 eq).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to separate the isomers.
Table 1: Comparison of Iodinating Systems for Phenols
| Iodinating System | Typical Conditions | Advantages | Potential Drawbacks |
| I₂ / NaHCO₃ | Aqueous or alcoholic solvent, room temp. | Readily available, mild | Moderate regioselectivity, potential for polyiodination |
| N-Iodosuccinimide (NIS) / Acid catalyst | Acetonitrile, 0 °C to room temp. | Higher reactivity, can improve selectivity | More expensive than I₂ |
| I₂ / H₂O₂ | Water, room temp. | "Green" conditions, in-situ generation of electrophile | May require optimization for regioselectivity |
| Bis(collidine)iodonium hexafluorophosphate | Dichloromethane, room temp. | High reactivity, good for deactivated substrates | Reagent preparation required, expensive |
Diagram 2: Workflow for Optimizing Regioselectivity
Caption: A systematic approach to improving regioselectivity.
V. References
-
Berliner, E. (1951). The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society, 73(9), 4307–4311.
-
MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia.
-
Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory.
-
Gallo, R. D. C., Gebara, K. S., Muzzi, R. M., & Raminelli, C. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21(4), 770-774.
-
Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution.
-
ChemicalBook. (n.d.). 2-Iodo-4-(trifluoromethyl)phenol synthesis.
-
PrepChem.com. (n.d.). Synthesis of 2-iodo-5-trifluoromethylphenol.
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
-
Hauenschild, T., & Hinderberger, D. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3186.
-
Ghosh, A., & Sarpong, R. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5064–5068.
-
Bracco, F., et al. (2011). Process for the iodination of phenolic derivatives. EP2394984A1.
-
Hajipour, A. R., & Ruoho, A. E. (2004). Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate. Journal of Chemical Research, 2004(4), 294-295.
-
Leroux, F. R., Schlosser, M., Zohar, E., & Marek, I. (2004). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. European Journal of Organic Chemistry, 2004(16), 3468-3472.
-
Quideau, S., & Pouységu, L. (2008). Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents. Organic letters, 10(19), 4271–4274.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups.
-
Magdziarz, T., & Pettus, T. R. (2003). Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX). The Journal of organic chemistry, 68(25), 9837–9840.
-
Racys, D. T., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4702–4705.
-
Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic substitution.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
-
Wang, T., et al. (2022). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 13(3), 819–825.
-
Lehmler, H. J., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Synthesis, 2011(13), 2114–2120.
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
-
Ghaffar, T., & Whiting, A. (1998). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. The Journal of organic chemistry, 63(24), 8860–8864.
-
Klapars, A., & Buchwald, S. L. (2002). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 124(50), 14844–14845.
-
CymitQuimica. (n.d.). 2-Iodo-4,6-bis(trifluoromethyl)phenol.
-
Magdziarz, T., & Pettus, T. R. (2003). Regioselective oxidation of phenols to o-quinones with o-iodoxybenzoic acid (IBX). The Journal of organic chemistry, 68(25), 9837–9840.
-
Racys, D. T., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4702–4705.
-
Prakash, G. K. S., et al. (2004). Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. Synlett, 2004(12), 2218-2222.
-
Harvey, R. G., & Dai, Q. (2014). Regiospecific oxidation of polycyclic aromatic phenols to quinones by hypervalent iodine reagents. Tetrahedron letters, 55(30), 4165–4168.
-
BLD Pharm. (n.d.). 102771-00-6|2-Iodo-5-(trifluoromethyl)phenol.
-
Sigma-Aldrich. (n.d.). Iodination - Common Conditions.
-
BLD Pharm. (n.d.). 956219-19-5|2-Iodo-3-(trifluoromethyl)phenol.
-
Sigma-Aldrich. (n.d.). 2-Iodo-4,6-bis(trifluoromethyl)phenol.
-
Kim, S., & Kim, S. (2016). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein journal of organic chemistry, 12, 1594–1600.
-
Zhu, J., et al. (2010). Synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines and related heterocycles using N-(2-iodophenyl)trifluoroacetimidoyl chlorides as starting material via C–H bond functionalization. Chemical Communications, 46(47), 9034-9036.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [kb.osu.edu]
- 9. [PDF] Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water | Semantic Scholar [semanticscholar.org]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Technical Support Center: Troubleshooting Sonogashira Reactions with 2-Iodo-6-(trifluoromethyl)phenol
Introduction
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the powerful coupling of terminal alkynes with aryl or vinyl halides.[1][2] While highly versatile, its success is contingent on a delicate interplay between the catalyst, substrates, and reaction conditions. This guide provides an in-depth troubleshooting framework specifically for reactions involving 2-iodo-6-(trifluoromethyl)phenol, a challenging substrate for researchers in materials science and drug development.
This substrate presents a unique combination of electronic and steric challenges:
-
Steric Hindrance: The presence of two bulky substituents, the iodine atom and the trifluoromethyl group, ortho to the phenolic hydroxyl, can significantly impede the approach of the palladium catalyst. This steric clash can slow or prevent the crucial oxidative addition step, which is often rate-limiting.[3]
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which modifies the electronic properties of the aryl iodide. While this can sometimes accelerate oxidative addition, it can also influence other steps in the catalytic cycle.[4][5]
-
Phenolic Group: The acidic proton of the phenol can interact with the amine base, potentially altering its efficacy or requiring adjusted stoichiometry.
This document is structured to help you systematically diagnose failures, optimize your reaction, and achieve successful coupling.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion, and I only recover my starting material. What's the most likely cause? A1: The most probable cause is a failure of the initial oxidative addition step.[1][3] This is where the palladium catalyst inserts into the carbon-iodine bond. With this compound, severe steric hindrance from the two ortho-substituents can prevent the bulky catalyst from accessing the reaction site. Other primary causes include an inactive catalyst or insufficiently inert reaction conditions.
Q2: I'm seeing a significant amount of a byproduct that corresponds to the dimer of my alkyne. What is this and how can I prevent it? A2: You are observing the result of Glaser coupling, an oxidative homocoupling of the terminal alkyne.[1][4][5] This is a very common side reaction in traditional Sonogashira couplings and is promoted by the presence of the copper(I) co-catalyst and oxygen.[6] To prevent it, ensure your reaction is rigorously degassed and maintained under a strictly inert atmosphere (argon or nitrogen). Alternatively, switching to a copper-free protocol is a highly effective strategy to eliminate this side reaction.[1][7]
Q3: My reaction mixture turned black and a precipitate formed. What happened? A3: The formation of a black precipitate, known as "palladium black," indicates that your palladium(0) catalyst has decomposed and aggregated, falling out of the catalytic cycle.[8] This can be caused by oxygen in the system, impurities in reagents or solvents, or excessively high temperatures. Some solvents, anecdotally THF, have been reported to promote its formation.[9] Once palladium black has formed, the catalyst is no longer active, and the reaction will stop.
Q4: Should I use a copper co-catalyst for this substrate? A4: It's a trade-off. In a standard Sonogashira, copper(I) iodide is a co-catalyst that reacts with the alkyne to form a copper acetylide intermediate.[10] This intermediate readily undergoes transmetalation with the palladium complex, often accelerating the overall reaction.[11] However, as mentioned in Q2, copper promotes the undesirable Glaser coupling. Given the challenges with this substrate, starting with a copper-free protocol is often a better strategy to minimize side products and simplify analysis.[1][4]
Q5: What is the general reactivity order for aryl halides in the Sonogashira coupling? A5: The reactivity of the halide is critical and follows the general trend: I > OTf > Br >> Cl.[8][12] Aryl iodides are the most reactive substrates and can often be coupled under milder conditions, sometimes even at room temperature.[1][8] Aryl bromides typically require more forcing conditions (e.g., heating), while aryl chlorides are the most challenging.[5][13] Your substrate, being an iodide, is correctly activated for this transformation.
Systematic Troubleshooting Guide
When your reaction fails, a methodical approach is more effective than random changes. This guide provides a logical workflow to diagnose the issue.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Sonogashira reactions.
Step 1: Assess Reagent & System Integrity
Before altering complex variables, confirm your fundamentals are sound.
-
Inert Atmosphere: This is non-negotiable. Oxygen promotes the homocoupling of your alkyne (Glaser coupling) and leads to the decomposition of the Pd(0) catalyst.[4][8]
-
Action: Degas your solvent thoroughly using methods like freeze-pump-thaw (3 cycles) or by sparging with argon for at least 30 minutes. Ensure the reaction is run under a positive pressure of an inert gas (argon is preferred over nitrogen).
-
-
Reagent Purity & Stability:
-
Palladium Catalyst: Pd(PPh₃)₄ and other Pd(0) sources can degrade upon storage. A color change from bright yellow to brownish or clumpy texture indicates decomposition.
-
Copper(I) Iodide: CuI can oxidize over time. Fresh CuI should be off-white to light tan; a green or gray color indicates oxidation.
-
Action: Use a fresh supply.[8]
-
-
Solvent and Base: Amine bases can oxidize and absorb water. Solvents must be anhydrous.
-
Action: Use freshly distilled amines and anhydrous solvents from a solvent purification system or a freshly opened bottle.
-
-
Step 2: Optimize Core Reaction Parameters
If the fundamentals are correct, adjust the reaction conditions.
| Parameter | Problem Indication | Recommended Action & Rationale |
| Temperature | No reaction at room temperature. | Action: Gradually increase the temperature. Start at 40-60 °C and increase towards 80-100 °C if necessary.[15] Rationale: The oxidative addition step for sterically hindered substrates like this compound has a high activation energy. Supplying thermal energy can help overcome this barrier. |
| Base | Low conversion, potential side reactions. | Action: Screen different bases. If using an amine like Et₃N or DIPEA, ensure at least 2 equivalents are used. Consider stronger, non-coordinating organic bases (e.g., DBU) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄).[1][16] Rationale: The base's primary role is to deprotonate the alkyne.[8] Its strength and steric profile can influence the reaction rate and catalyst stability. The acidic phenol on your substrate may require a slight excess of base. |
| Solvent | Catalyst decomposition (Pd black), poor solubility. | Action: Switch solvents. Common choices include THF, DMF, dioxane, and acetonitrile.[8][16] If using an amine base, it can sometimes serve as the solvent.[9] Rationale: The solvent must fully dissolve all components. Polarity can affect catalyst stability and reaction kinetics. For microwave-assisted reactions, polar solvents like DMF or NMP are often used.[5][13] |
Step 3: Re-evaluate and Modify the Catalytic System
If the above steps fail, the issue lies with the catalyst's inability to cope with this specific substrate.
-
Implement a Copper-Free Protocol: This is the single most effective change to eliminate Glaser homocoupling and simplify your product mixture.[1][5] Copper-free reactions rely on the palladium complex to activate the alkyne directly.[17] This often requires a stronger base and may proceed more slowly, but leads to a cleaner reaction.
-
Change the Ligand: Standard PPh₃ may not be suitable. For challenging substrates, bulky and electron-rich phosphine ligands are superior.
-
Rationale: These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with a hindered halide.[3] They also accelerate the final reductive elimination step.
-
Recommended Ligands: Try bulky phosphines like P(t-Bu)₃, or bi-dentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). N-heterocyclic carbene (NHC) ligands are also excellent alternatives to phosphines.[3][10]
-
-
Use an Advanced Palladium Pre-catalyst: Modern, air-stable pre-catalysts are designed to reliably generate the active Pd(0) species in situ, bypassing issues with catalyst degradation.
-
Action: Consider using commercially available Buchwald pre-catalysts, which are highly effective for challenging cross-couplings.[16]
-
Key Catalytic Cycles & Failure Pathways
Understanding the mechanism is key to effective troubleshooting.
Diagram: Sonogashira Catalytic Cycle (Pd/Cu)
Caption: The interconnected Palladium and Copper catalytic cycles in a classic Sonogashira reaction.[10][11][18]
Diagram: Common Failure Pathways
Caption: The primary competing pathways that lead to failed Sonogashira reactions.
Recommended Experimental Protocols
Protocol 1: Robust Copper-Free Sonogashira Coupling (Recommended Start)
This protocol is designed to minimize side reactions and is often successful with challenging substrates.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂; 2 mol%), and the phosphine ligand (e.g., SPhos or XPhos; 4 mol%).
-
Seal the flask with a septum. Evacuate and backfill with argon three times to establish an inert atmosphere.
-
Via syringe, add the anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF).
-
Add the base (e.g., Cs₂CO₃; 2.5 equiv.) and the terminal alkyne (1.2 equiv.).
Reaction Execution: 5. Stir the mixture at the desired temperature (start at 60 °C and increase if necessary). 6. Monitor the reaction progress by TLC or LC-MS analysis of small, quenched aliquots.
Workup: 7. Once the reaction is complete, cool the mixture to room temperature. 8. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. 9. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude product by column chromatography on silica gel.
Protocol 2: Classic Pd/Cu Co-catalyzed Sonogashira Coupling
Use this protocol if the copper-free version fails or if you have optimized conditions to prevent Glaser coupling.
Reaction Setup:
-
To a dry Schlenk flask with a stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 2-5 mol%), and copper(I) iodide (CuI; 4-10 mol%).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF or Et₃N). If not using an amine solvent, add the amine base (e.g., Et₃N or DIPEA; 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
Reaction Execution: 5. Stir the reaction mixture vigorously at room temperature for 3-24 hours. If no reaction occurs, gently heat to 40-50 °C. 6. Monitor progress by TLC or LC-MS.
Workup: 7. Follow the same workup procedure as described in Protocol 1.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Wang, L., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Organic Letters, 10(15), 3247–3250. [Link]
-
ResearchGate. (n.d.). The Sonogashira reaction. a General representation of Pd/Cu catalysed...[Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Antermite, D., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316–7342. [Link]
-
Rosa, G. R., et al. (2014). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 25(1), 143-152. [Link]
-
ResearchGate. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
The reaction monitoring blog. (2008, August 15). Copper-free Sonogashira coupling. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Soheili, A., et al. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 13(17), 4566-4569. [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. [Link]
-
chemeurope.com. (n.d.). Sonogashira coupling. [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1123. [Link]
-
YouTube. (2020, July 25). Sonogashira Coupling. [Link]
-
Török, B., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4814. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
-
University of Rochester. (n.d.). The Sonogashira Coupling. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira_coupling [chemeurope.com]
- 15. scielo.br [scielo.br]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Iodo-6-(trifluoromethyl)phenol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding catalyst deactivation when using the challenging substrate, 2-Iodo-6-(trifluoromethyl)phenol, in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with the expertise and practical insights to overcome common experimental hurdles and ensure the success of your synthetic endeavors.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric properties present significant challenges in cross-coupling reactions, often leading to low yields and catalyst deactivation. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl iodide, while the adjacent phenolic hydroxyl group can interact with the catalyst or base, leading to undesired side reactions and catalyst inhibition.[1] This guide will dissect the probable causes of catalyst deactivation and provide actionable solutions to mitigate these issues.
Troubleshooting Guide: Low Yields and Catalyst Deactivation
This section is designed to help you diagnose and resolve specific issues encountered during your cross-coupling reactions with this compound.
Problem 1: Reaction stalls or proceeds to low conversion, often with the formation of black precipitate (Palladium Black).
| Probable Cause | Underlying Mechanism | Recommended Solution |
| Catalyst Agglomeration | The active Pd(0) species is unstable and can aggregate to form inactive palladium black, especially at elevated temperatures or low ligand concentrations.[2][3] This is often a primary indicator of catalyst decomposition. | Optimize Ligand and Catalyst Loading: - Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) to sterically protect the Pd(0) center and prevent aggregation.[4] - Increase the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1 or higher) to ensure the metal center remains coordinated and stabilized. - While counterintuitive, starting with a lower palladium loading can sometimes prevent rapid agglomeration.[3] |
| Oxidation of Catalyst | The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, leading to the formation of palladium black.[2] | Ensure Rigorous Inert Atmosphere: - Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[5] - Maintain a positive pressure of inert gas throughout the reaction setup. |
| Thermal Decomposition | High reaction temperatures can accelerate catalyst decomposition pathways. | Temperature Optimization: - Screen a range of temperatures to find the minimum required for efficient reaction, starting from a lower temperature (e.g., 80 °C) and gradually increasing if necessary. |
Problem 2: Significant formation of homocoupling byproducts of the boronic acid/ester.
| Probable Cause | Underlying Mechanism | Recommended Solution |
| Presence of Pd(II) at the Start of the Catalytic Cycle | If a Pd(II) precatalyst is used, its reduction to the active Pd(0) can sometimes be inefficient or lead to side reactions like homocoupling of the boronic acid.[6] | Use a Well-Defined Pd(0) Precatalyst: - Employing a precatalyst like Pd₂(dba)₃ can bypass the in-situ reduction step and directly generate the active Pd(0) species. Optimize Base and Solvent: - The choice of base and solvent can influence the rate of boronic acid transmetalation versus homocoupling. Weaker bases and polar aprotic solvents may be beneficial.[7] |
| Oxidative Conditions | The presence of oxygen can promote the homocoupling of boronic acids.[6] | Rigorous Degassing: - As with preventing catalyst oxidation, ensure all components of the reaction are thoroughly deoxygenated. |
Problem 3: Protodeborylation of the boronic acid/ester coupling partner.
| Probable Cause | Underlying Mechanism | Recommended Solution |
| Presence of Water and Strong Base | Boronic acids can be unstable in the presence of water and strong bases, leading to cleavage of the C-B bond and formation of the corresponding arene.[6] | Use Anhydrous Conditions and a Milder Base: - Ensure all solvents and reagents are anhydrous. - Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[8] Use a More Stable Boronic Ester: - Pinacol esters of boronic acids are generally more stable towards protodeborylation than the free boronic acids.[6] |
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group on this compound affect the cross-coupling reaction?
The trifluoromethyl group is a strong electron-withdrawing group.[1] This has two main effects:
-
Facilitates Oxidative Addition: The electron-deficient nature of the aromatic ring makes the C-I bond more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[6][9]
-
Impacts Reductive Elimination: The electron-withdrawing effect can make the final C-C bond-forming reductive elimination step more challenging.[10][11]
Q2: Can the phenolic hydroxyl group interfere with the reaction?
Yes, the acidic proton of the hydroxyl group can react with the base, and the resulting phenoxide can potentially coordinate to the palladium center. This coordination can sometimes inhibit the catalyst by blocking active sites.
Q3: What is the best choice of ligand for this type of substrate?
For sterically hindered and electron-deficient substrates like this compound, bulky and electron-rich monophosphine ligands are generally the most effective.[5] Examples include:
-
Buchwald-type ligands: SPhos, XPhos, and RuPhos are excellent choices as they are designed to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.[4][12]
-
Trialkylphosphines: P(t-Bu)₃ is another effective ligand due to its steric bulk and strong electron-donating properties.[5]
Q4: What are the key experimental parameters to screen for optimization?
When troubleshooting a difficult cross-coupling reaction, a systematic approach to optimization is crucial. The following parameters should be screened:
| Parameter | Rationale |
| Ligand | As discussed, the ligand plays a critical role in stabilizing the catalyst and promoting key steps in the catalytic cycle. |
| Base | The choice of base can influence the rate of transmetalation and the stability of the boronic acid.[7][13] |
| Solvent | The solvent affects the solubility of reagents and the stability of the catalyst. Common choices include toluene, dioxane, and THF. |
| Temperature | Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing catalyst decomposition. |
Experimental Protocols & Visualizations
General Procedure for a Suzuki-Miyaura Cross-Coupling with this compound
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalyst Deactivation Pathway: Palladium Black Formation
Caption: The catalytic cycle can be disrupted by the deactivation of the active Pd(0) species.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting low-yielding cross-coupling reactions.
References
-
[Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][14]-Fused Indole Heterocycles - NIH]()
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. reddit.com [reddit.com]
- 24. Reductive elimination - Wikipedia [en.wikipedia.org]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. researchgate.net [researchgate.net]
- 27. Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review [ouci.dntb.gov.ua]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Palladium-bearing intermetallic electride as an efficient and stable catalyst for Suzuki cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Suzuki Coupling [organic-chemistry.org]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Palladium Catalyst from 2-Iodo-6-(trifluoromethyl)phenol Reaction Mixtures
Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal, specifically in the context of reactions involving substrates like 2-Iodo-6-(trifluoromethyl)phenol. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure your final compound meets the stringent purity requirements for downstream applications, particularly in active pharmaceutical ingredient (API) synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my reaction mixture so important?
A1: Palladium, while an excellent catalyst for cross-coupling reactions, is a heavy metal with known toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established strict limits for elemental impurities in APIs.[1][2] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug product.[2][3][4] For parenteral drugs, this limit is even lower, at 1 ppm.[2][3] Beyond regulatory compliance, residual palladium can interfere with subsequent synthetic steps or biological assays.[5][6]
Q2: I filtered my reaction mixture through Celite®, but I still detect palladium. Why?
A2: While filtration through Celite® is effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C) or insoluble palladium black, it is often insufficient for removing soluble palladium species.[7][8][9] Palladium can exist in various oxidation states (e.g., Pd(0) and Pd(II)) and can form soluble complexes with ligands, solvents, or your product, allowing it to pass through the filter.[10]
Q3: What are the main strategies for removing both soluble and insoluble palladium?
A3: A multi-step approach is often necessary. The primary methods include:
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.[1][10][12]
-
Activated Carbon Treatment: Adsorption of palladium onto the surface of activated carbon.[13][14][15]
-
Chromatography: Separation of the product from palladium species based on polarity.[6][7]
-
Crystallization: Purifying a solid product, which can sometimes reduce palladium levels, although it can also concentrate the metal in some cases.[16][17]
Q4: How do I choose the right palladium scavenger for my reaction?
A4: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your product.[1] Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[8] It is often recommended to screen a small panel of scavengers to find the most effective one for your specific system.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process and provides actionable solutions.
Problem 1: High Levels of Residual Palladium Detected After Initial Filtration
-
Symptom: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis shows palladium levels significantly above the target limit after filtering the crude reaction mixture.[18][19]
-
Probable Cause: The presence of soluble palladium species in the reaction mixture.
-
Solution Workflow:
Caption: Decision workflow for addressing high residual palladium.
Palladium scavengers are materials that selectively bind to palladium, allowing for its removal by filtration.[1] They come in various forms, including silica-based, polymer-supported, and activated carbon.[1]
Experimental Protocol: Screening Palladium Scavengers
-
Preparation: Divide a sample of your crude product solution into several vials.
-
Scavenger Addition: To each vial, add a different palladium scavenger (e.g., thiol-functionalized silica, amine-functionalized polymer, activated carbon) at a specified loading (typically 5-20 equivalents relative to the initial palladium loading).
-
Incubation: Stir the mixtures at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a set period (e.g., 2-16 hours).
-
Filtration: Filter each mixture through a PTFE syringe filter (0.45 µm) to remove the scavenger.
-
Analysis: Analyze the palladium content of each filtrate using ICP-MS to determine the most effective scavenger.[20][21]
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Target | Advantages | Disadvantages |
| Silica-Based | Thiol, Amine, Thiourea | Pd(II) | High efficiency, good compatibility with organic solvents. | Can be more expensive. |
| Polymer-Supported | Thiol, Phosphine | Pd(0), Pd(II) | High loading capacity. | May swell in certain solvents. |
| Activated Carbon | N/A (Adsorption) | Pd(0), Pd(II) | Cost-effective, also removes color impurities.[13][15] | Can sometimes adsorb the product, leading to yield loss. |
Activated carbon is a cost-effective option for removing residual palladium.[13][15] Its high surface area allows for the adsorption of palladium species.
Experimental Protocol: Activated Carbon Treatment
-
Addition: To your crude product solution, add 5-10 wt% of activated carbon.
-
Stirring: Stir the mixture vigorously at room temperature for 2-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Analyze the palladium content of the filtrate via ICP-MS.
Problem 2: Product Loss During Purification
-
Symptom: Significant decrease in product yield after palladium removal steps.
-
Probable Cause: Your product may be adsorbing to the scavenger or activated carbon, or degrading during chromatography.
-
Solution Workflow:
Caption: Workflow to mitigate product loss during purification.
Using an excessive amount of scavenger or activated carbon, or allowing for prolonged contact time, can lead to non-specific binding of your product.
Experimental Protocol: Optimization
-
Design of Experiment (DoE): Set up a small array of experiments varying the amount of scavenger/carbon (e.g., 2, 5, 10 wt%) and the stirring time (e.g., 1, 2, 4 hours).
-
Execution: Run the experiments as previously described.
-
Analysis: Analyze both the residual palladium levels and the product yield for each experiment to find the optimal balance between purity and recovery.
If your product is a solid, recrystallization can be a highly effective method for purification, potentially removing palladium impurities that co-elute during chromatography or are not effectively scavenged.[16]
Experimental Protocol: Recrystallization
-
Solvent Screening: Identify a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analysis: Analyze the palladium content of the recrystallized product.
References
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-465.
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily? [online] Available at: [Link]
-
Johnson Matthey Technology Review. (2017). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [online] Available at: [Link]
- Welch, C. J., et al. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 9(2), 198-205.
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [online] Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [online] Available at: [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [online] Available at: [Link]
-
ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. [online] Available at: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [online] Available at: [Link]
-
Reddit. (2019). What would be a good way to kill leftover palladium from a reaction mixture? [online] Available at: [Link]
-
PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [online] Available at: [Link]
-
Reddit. (2025). Your trick to remove residual palladium. [online] Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [online] Available at: [Link]
-
Johnson Matthey Technology Review. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [online] Available at: [Link]
-
NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [online] Available at: [Link]
-
ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [online] Available at: [Link]
-
ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [online] Available at: [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. [online] Available at: [Link]
-
ResearchGate. (2025). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. [online] Available at: [Link]
-
ResearchGate. (2019). Analysis of palladium by high resolution ICP-MS. [online] Available at: [Link]
-
YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. [online] Available at: [Link]
-
FDA. (2022). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [online] Available at: [Link]
-
US Pharmacopeia (USP). (n.d.). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. [online] Available at: [Link]
-
FDA. (2015). Module 7 Converting between PDEs and Concentration Limits. [online] Available at: [Link]
-
European Medicines Agency (EMA). (2007). Guideline on the specification limits for residues of metal catalysts. [online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. usp.org [usp.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotage.com [biotage.com]
- 17. arborassays.com [arborassays.com]
- 18. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Reactions of 2-Iodo-6-(trifluoromethyl)phenol
Welcome to the technical support guide for 2-Iodo-6-(trifluoromethyl)phenol (CAS No. 149209-48-3). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists working with this sterically demanding building block. The unique ortho-substitution pattern, featuring a bulky iodine atom and a strongly electron-withdrawing trifluoromethyl group, presents significant synthetic challenges.[1] This guide is designed to help you navigate these challenges by explaining the underlying principles and providing field-proven protocols to enhance your reaction success.
Section 1: Understanding the Substrate - FAQs
This section addresses common initial questions regarding the properties and general reactivity of this compound.
FAQ 1: Why are my reaction yields consistently low when using this compound compared to other iodophenols?
Answer: The primary reason for diminished reactivity is severe steric hindrance.[2][3][4] The bulky iodine atom and the trifluoromethyl group flank the phenolic hydroxyl group and the C-I bond. This steric congestion impedes the approach of reagents to the reaction centers, whether you are targeting the hydroxyl group for etherification/esterification or the C-I bond for cross-coupling reactions.[5]
Furthermore, electronic effects play a crucial role. The trifluoromethyl group is a powerful electron-withdrawing group (-I effect), which significantly increases the acidity of the phenolic proton (lowering its pKa) compared to phenol itself.[6] While this makes deprotonation easier, the resulting phenoxide is less nucleophilic because the negative charge is heavily stabilized and delocalized.[6]
FAQ 2: I'm observing significant amounts of starting material even after prolonged reaction times and at elevated temperatures. What is causing this?
Answer: This is a classic symptom of a high activation energy barrier, directly resulting from steric hindrance. Reagents and catalysts must overcome significant spatial repulsion to achieve the correct orientation for the transition state. Elevated temperatures are a logical step, but for many sterically hindered transformations, simply increasing heat is insufficient or can lead to decomposition. The solution often lies in catalyst and reagent selection, specifically choosing systems designed to operate effectively in a sterically crowded environment. For instance, in cross-coupling reactions, this means employing specialized bulky ligands that promote the formation of highly reactive, low-coordinate catalyst species.[7][8]
FAQ 3: Are there any known stability issues or side reactions specific to this molecule?
Answer: While generally stable, the combination of ortho-substituents can lead to specific side reactions under certain conditions. For example, under strongly basic conditions, particularly at high temperatures, there is a possibility of decomposition pathways. More notably, ortho-trifluoromethyl phenols can undergo spontaneous aqueous defluorination, a process driven by the deprotonated phenolate which can lead to the formation of quinone methide-type intermediates. While this is more pronounced for 2- and 4-(trifluoromethyl)phenol, it's a potential pathway to be aware of, especially during aqueous workups or reactions in protic solvents with a strong base.
Section 2: Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for specific classes of reactions commonly performed with this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Cross-coupling reactions are fundamental for C-C and C-N bond formation, but the steric bulk around the C-I bond in this compound makes these transformations particularly challenging. The key to success lies in the careful selection of the ligand, base, and reaction conditions.
Issue 1: Low to no conversion in Suzuki-Miyaura coupling.
Causality: The oxidative addition of the aryl iodide to the Pd(0) center is often facile, but the subsequent transmetalation and reductive elimination steps are severely hindered. The bulky ortho-substituents prevent the necessary conformational changes in the palladium complex.
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You must use ligands specifically designed for sterically demanding substrates.
-
Rationale: Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) are highly effective. They promote the formation of a monoligated, 12-electron L-Pd(0) species, which is more sterically accessible and highly reactive in the oxidative addition step. The bulk also facilitates the final reductive elimination.[9]
-
Recommended Ligands: Start with sterically demanding dialkylbiaryl phosphine ligands such as XPhos , RuPhos , or BrettPhos .[10] These have proven effective in a wide range of challenging couplings.[10]
-
-
Choice of Base and Solvent: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step.
-
Rationale: The base activates the boronic acid to form a more nucleophilic borate species. For hindered substrates, a stronger, non-nucleophilic base is often required. The solvent must be anhydrous and capable of solubilizing all components.
-
Recommendations: Use a strong base like K₃PO₄ or Cs₂CO₃. Ethereal solvents like 1,4-dioxane or toluene are generally preferred. A combination of K₃PO₄ in dioxane/water is a robust starting point.
-
-
Precatalyst Selection: Using a well-defined Pd(II) precatalyst can offer more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
Rationale: Precatalysts ensure a reliable and rapid generation of the active Pd(0) catalyst under the reaction conditions, bypassing potentially problematic reduction steps.[7]
-
Recommendations: Use commercially available precatalysts that incorporate the bulky ligands, such as XPhos-Pd-G3 or RuPhos-Pd-G3 .
-
Data-Driven Protocol Optimization for Suzuki-Miyaura Coupling
| Parameter | Condition A (Standard) | Condition B (Optimized for Steric Hindrance) | Rationale for Change |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | XPhos-Pd-G3 (2 mol%) | G3 precatalyst ensures efficient generation of the active L-Pd(0) species.[7] |
| Ligand | None (included in source) | XPhos (included in precatalyst) | Bulky ligand accelerates oxidative addition and reductive elimination.[10] |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Stronger base facilitates the formation of the borate complex for transmetalation. |
| Solvent | Toluene/EtOH/H₂O | 1,4-Dioxane/H₂O (10:1) | Aprotic ethereal solvent is often superior for hindered couplings. |
| Temperature | 80 °C | 100-110 °C | Higher temperature helps overcome the activation energy barrier. |
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Optimized workflow for Suzuki-Miyaura coupling of this compound.
Issue 2: Failure in Buchwald-Hartwig Amination, or formation of hydrodehalogenated (de-iodinated) byproduct.
Causality: The Buchwald-Hartwig amination involves a similar catalytic cycle to the Suzuki coupling.[9][11] Steric hindrance can slow down the C-N reductive elimination step. A competing side reaction, β-hydride elimination from the palladium-amido complex, can occur if the amine has β-hydrogens, leading to the de-iodinated starting material and an imine byproduct.[9][12]
Troubleshooting Steps:
-
Ligand Choice is Paramount: The choice of ligand is even more critical here to favor reductive elimination over β-hydride elimination.
-
Rationale: Very bulky ligands create a sterically crowded coordination sphere around the palladium, which forces the aryl and amido groups into close proximity, thereby promoting the desired C-N bond-forming reductive elimination.[10][12]
-
Recommended Ligands: For primary and secondary amines, ligands like XPhos , RuPhos , and the Josiphos-type ligand CyPF-tBu are excellent choices.[10][13]
-
-
Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine without interfering with the catalyst.
-
Rationale: The base generates the nucleophilic amide in situ. A bulky base can also help minimize side reactions.
-
Recommendations: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice for this reaction.[11]
-
-
Solvent and Temperature Control:
-
Rationale: Anhydrous, non-coordinating solvents are required. Temperature must be carefully controlled to balance reaction rate against catalyst decomposition and side reactions.
-
Recommendations: Toluene or 1,4-dioxane are standard. Reactions are typically run between 80-110 °C.
-
O-Alkylation and O-Acylation Reactions (Williamson Ether & Ester Synthesis)
These reactions are hampered by the low nucleophilicity of the sterically shielded phenoxide.
Issue 3: Incomplete conversion in Williamson ether synthesis.
Causality: As discussed in FAQ 1, the phenoxide of this compound is a poor nucleophile due to electronic stabilization from the -CF₃ group and severe steric shielding of the oxygen atom.[6]
Troubleshooting Steps:
-
Maximize Nucleophilicity:
-
Rationale: A stronger base will ensure complete deprotonation. The choice of counter-ion also matters; larger, "softer" cations can lead to a more reactive, "naked" phenoxide anion.
-
Recommendations: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure irreversible deprotonation. Consider using potassium carbonate (K₂CO₃) with a phase-transfer catalyst like 18-crown-6 to enhance phenoxide reactivity.
-
-
Use a More Reactive Electrophile:
-
Rationale: If the phenoxide is a poor nucleophile, the electrophile must be excellent. This means choosing an alkylating agent with a better leaving group.
-
Recommendations: Instead of alkyl chlorides or bromides, use alkyl iodides or, even better, alkyl triflates (R-OTf) or tosylates (R-OTs).
-
-
Solvent Choice:
-
Rationale: A polar aprotic solvent is needed to solvate the cation without hydrogen-bonding to the phenoxide, which would decrease its nucleophilicity.
-
Recommendations: Use anhydrous DMF or DMSO. These solvents will help accelerate the Sₙ2 reaction.
-
Experimental Protocol: Optimized Williamson Ether Synthesis
-
To a flame-dried flask under an inert atmosphere (Argon), add this compound (1.0 equiv).
-
Dissolve in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Add the alkyl iodide or triflate (1.1 equiv) dropwise.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography.
Section 3: Final Checklist and Key Takeaways
-
Acknowledge the Steric Challenge: Do not underestimate the steric hindrance. Standard conditions will likely fail.
-
Ligand is Key: For cross-coupling, your success is almost entirely dependent on using a modern, bulky phosphine ligand.
-
Base Matters: Use strong, non-nucleophilic bases (K₃PO₄, NaOtBu).
-
Maximize Reactivity: For Sₙ2 reactions on the phenol, ensure complete deprotonation with a strong base (NaH) and use a highly reactive electrophile (alkyl iodide or triflate).
-
Inert Conditions: All palladium-catalyzed reactions must be performed under a strictly inert atmosphere to prevent catalyst oxidation.
By understanding the inherent challenges posed by this compound and applying these targeted strategies, researchers can significantly improve reaction outcomes and successfully incorporate this valuable building block into complex synthetic targets.
References
- A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)phenol. Benchchem.
- An In-depth Technical Guide to 3-(Trifluoromethyl)phenol (CAS: 98-17-9). Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Acid-promoted direct electrophilic trifluoromethylthiol
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing).
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry.
- This compound | 149209-48-3. Benchchem.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Steric hindrance – Knowledge and References. Taylor & Francis Online.
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- 6 Steric Hindrance. Scribd.
- Steric Hindrance (Is Like A F
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Steric Hindrance (Is Like A F
Sources
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
base selection for optimizing Buchwald-Hartwig amination with 2-Iodo-6-(trifluoromethyl)phenol
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Topic: Base Selection for the Amination of 2-Iodo-6-(trifluoromethyl)phenol For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist
Introduction: Navigating a Challenging Coupling
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry for its power in forging C–N bonds.[1] However, its success is highly dependent on the careful orchestration of catalyst, ligand, solvent, and, critically, the base. The substrate , this compound, presents a trifecta of challenges: steric hindrance from the ortho-substituents, strong electron-withdrawing effects from the -CF₃ group, and the presence of an acidic phenolic proton.
This guide is designed to provide you with the expertise and practical steps needed to navigate these challenges. We will dissect the role of the base, troubleshoot common experimental failures, and provide a clear framework for rational optimization, moving beyond simple screening to a mechanistically informed approach.
Frequently Asked Questions (FAQs): The Role of the Base
Q1: What are the specific roles of the base in the amination of this compound?
In a typical Buchwald-Hartwig reaction, the base has one primary role: to deprotonate the amine nucleophile (or the resulting [L-Pd(Ar)(Amine)]⁺ complex) to generate the palladium-amido intermediate that precedes reductive elimination.[2] However, with your specific substrate, the base serves two crucial, non-negotiable functions:
-
Phenol Deprotonation: The phenolic proton is acidic and will be irreversibly deprotonated by any base strong enough to facilitate the amination. This is the first equivalent of base consumed.
-
Amine Deprotonation/Catalyst Activation: The second equivalent of base is required to deprotonate the amine during the catalytic cycle, allowing for the formation of the key palladium-amido species.
Therefore, a minimum of two equivalents of base relative to the limiting reagent is essential. Using less will result in incomplete conversion as the base will be consumed by the acidic phenol before it can effectively participate in the catalytic cycle.
Q2: Which classes of bases are recommended, and what are their trade-offs?
Base selection is a balance between reactivity and substrate stability. The most common classes are strong, non-nucleophilic bases and weaker inorganic bases.
-
Strong Bases (Alkoxides, Amides): Examples include sodium t-butoxide (NaOtBu), potassium t-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).
-
Pros: Highly reactive, often enabling reactions at lower temperatures and with less reactive coupling partners (like aryl chlorides).[3] They are the standard starting point for many aminations.
-
Cons: Their high basicity can promote side reactions such as hydrodehalogenation or decomposition of base-sensitive functional groups on either coupling partner.[4] For your substrate, a very strong base could potentially lead to degradation.
-
-
Weaker Inorganic Bases (Carbonates, Phosphates): Examples include cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄).
-
Pros: They offer excellent functional group tolerance, making them ideal for complex molecules.[3][4] They are less likely to cause substrate decomposition.
-
Cons: They are generally less reactive and often require higher reaction temperatures or longer reaction times to achieve full conversion.[4] Their solubility can be an issue; Cs₂CO₃ is favored over K₂CO₃ due to its better solubility in common organic solvents.[4]
-
Q3: How can the choice of base minimize side reactions like hydrodehalogenation?
Hydrodehalogenation, the replacement of the iodine with hydrogen, is a common parasitic reaction. It can occur via β-hydride elimination from the palladium-amido intermediate, a pathway that competes with the desired reductive elimination.[1] The choice of base can influence this competition. Overly strong or bulky bases can sometimes accelerate this undesired pathway. If hydrodehalogenation is a significant issue, switching from a strong base like NaOtBu to a weaker one like K₃PO₄ or Cs₂CO₃, coupled with an increase in temperature, is a sound strategy. This alters the kinetics of the competing pathways, often favoring the desired C–N bond formation.
Troubleshooting Guide: From Failed Reactions to Optimized Conditions
Problem 1: My reaction shows low or no conversion of the this compound.
This is the most common issue and is often directly linked to the base.
-
Possible Cause A: Insufficient Base Strength or Activity.
-
Why it Happens: The combination of your amine's pKa and the energy barrier of the catalytic cycle may require a stronger base than you are using. This is particularly true if you started with a weak base like K₃PO₄ at a moderate temperature.
-
Solution: Switch to a stronger base. The first choice should be NaOtBu. It is one of the most widely used and effective bases for a broad range of amines.[5] If NaOtBu fails, LHMDS is an even stronger, non-nucleophilic option that can be effective.[6]
-
-
Possible Cause B: Poor Base Solubility or Heterogeneity.
-
Why it Happens: Inorganic bases like K₃PO₄ are often poorly soluble. The reaction can become dependent on the solid-liquid interface, making it sensitive to particle size and stirring rate.[4] If the base clumps at the bottom of the vessel, its effective concentration is dramatically reduced.
-
Solution:
-
Grind the Base: Before adding it to the reaction, grind the inorganic base (e.g., K₃PO₄, Cs₂CO₃) to a fine powder to increase its surface area.[4]
-
Increase Agitation: Ensure vigorous stirring to maintain a good suspension.
-
Switch Solvent/Base: Consider switching to a more soluble base like Cs₂CO₃ or using a solvent system that better solubilizes the base-amine salt complex. Toluene and dioxane are common choices.[7]
-
-
-
Possible Cause C: Incorrect Stoichiometry.
-
Why it Happens: As detailed in FAQ #1, you must account for the acidic phenolic proton.
-
Solution: Double-check your calculations. Ensure you are using at least 2.0 equivalents of base, and preferably 2.1-2.2 equivalents, relative to the limiting reagent.
-
Problem 2: My starting material is decomposing.
-
Why it Happens: Your substrate, despite being electron-deficient, may have functional groups sensitive to the harsh conditions created by strong bases like NaOtBu, especially at elevated temperatures.[5]
-
Solution:
-
Switch to a Weaker Base: This is the most direct solution. Move from NaOtBu to Cs₂CO₃ or K₃PO₄. You will likely need to increase the reaction temperature to 100-110 °C to compensate for the lower reactivity.[3]
-
Consider a Soluble Organic Base System: Systems using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been developed as milder, homogeneous alternatives to strong inorganic bases, which can be beneficial for sensitive substrates.[8][9]
-
Problem 3: I am observing significant formation of an unknown byproduct.
While mass spectrometry is needed for confirmation, a likely byproduct is the hydrodehalogenated arene (2-(trifluoromethyl)phenol).
-
Why it Happens: As discussed previously, this arises from β-hydride elimination competing with reductive elimination. This is more common with certain amines and can be exacerbated by an inappropriate base or ligand.
-
Solution:
-
Change the Base: Switch from a strong alkoxide base to a weaker phosphate or carbonate base.
-
Re-evaluate the Ligand: While this guide focuses on the base, the ligand is equally critical. Sterically hindered biaryl phosphine ligands are designed to promote reductive elimination over side reactions.[1] Ensure you are using a suitable ligand for your amine class (e.g., RuPhos for secondary amines, BrettPhos for primary amines).[3]
-
Data & Protocols for Rational Optimization
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | pKa(H) (DMSO) | Class | Common Solvents | Key Considerations for this compound |
| NaOtBu | ~29 | Strong Alkoxide | Toluene, Dioxane, THF | First choice for screening. High reactivity but potential for substrate decomposition. |
| LHMDS | ~29.5 | Strong Amide | THF, Toluene | Very strong; useful if NaOtBu fails. Can be more sensitive to moisture. |
| Cs₂CO₃ | ~13.6 | Weak Inorganic | Dioxane, Toluene, DMF | Good for sensitive substrates. Better solubility than other carbonates. Requires higher temperatures. |
| K₃PO₄ | ~14 (in H₂O) | Weak Inorganic | Toluene, Dioxane | Excellent functional group tolerance. Poor solubility can be an issue; requires vigorous stirring. |
| DBU | ~24.3 | Organic Amidine | Various | A soluble, milder alternative to strong inorganic bases. Often used in combination with other additives.[9] |
Diagram 1: The Role of the Base in the Catalytic Cycle
Caption: The base facilitates the critical deprotonation step.
Experimental Protocol: A General Procedure for Base Screening
This protocol outlines a parallel screening approach for the coupling of this compound with morpholine as a model secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Bases for screening: NaOtBu, K₃PO₄, Cs₂CO₃ (2.2 equiv each)
-
Anhydrous, degassed toluene
-
Array of oven-dried reaction vials with stir bars
Procedure:
-
Preparation (in a glovebox or under inert atmosphere):
-
To each of three separate reaction vials, add the RuPhos Pd G3 precatalyst (0.02 equiv).
-
To vial #1, add NaOtBu (2.2 equiv).
-
To vial #2, add finely ground K₃PO₄ (2.2 equiv).
-
To vial #3, add Cs₂CO₃ (2.2 equiv).
-
To each vial, add this compound (1.0 equiv, e.g., 0.5 mmol).
-
-
Addition of Reagents:
-
Add anhydrous, degassed toluene to each vial to achieve a concentration of ~0.2 M.
-
Add morpholine (1.2 equiv) to each vial via syringe.
-
-
Reaction:
-
Seal the vials tightly with PTFE-lined caps.
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block.
-
For the NaOtBu reaction, start at 80 °C. For the K₃PO₄ and Cs₂CO₃ reactions, start at 100 °C.
-
Stir the reactions vigorously for 12-24 hours.
-
-
Analysis:
-
After cooling, take a small aliquot from each reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion and relative ratio of product to starting material and side products. This comparative data will provide a clear indication of the optimal base for your system.
-
Diagram 2: Decision-Making Flowchart for Base Optimization
Caption: A rational workflow for troubleshooting base-related issues.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]
-
Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide | Inorganic Chemistry. [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors | The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. [Link]
-
Formal Direct Cross-Coupling of Phenols with Amines | Request PDF - ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry. [Link]
-
Use of base metals in Buchwald-Hartwig coupling - ACS GCI Pharmaceutical Roundtable. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. [Link]
-
Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate. [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]
-
Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines - RSC Publishing. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Iodo-6-(trifluoromethyl)phenol
Welcome to the technical support guide for 2-Iodo-6-(trifluoromethyl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, electron-deficient building block. The unique electronic and steric environment of this molecule—defined by the ortho-iodine and ortho-trifluoromethyl group—presents specific challenges and opportunities in synthesis. A primary determinant of reaction success is the choice of solvent.
This guide provides in-depth, troubleshooting-focused answers to common questions regarding solvent effects on the key reaction classes of this phenol derivative.
Section 1: General Considerations & Frequently Asked Questions (FAQs)
This section addresses broad, overarching questions about the physical properties of this compound and foundational principles of solvent selection.
Question: What are the key physical properties of this compound and how do they influence solvent choice?
Answer: this compound is a solid at room temperature with a molecular weight of approximately 302.0 g/mol .[1] Its key features influencing solubility are:
-
The Aromatic Ring: Provides a hydrophobic character, favoring solubility in nonpolar and aromatic solvents.
-
The Trifluoromethyl (-CF₃) Group: This is a powerful electron-withdrawing group that also increases lipophilicity.[2]
-
The Phenolic Hydroxyl (-OH) Group: Capable of acting as a hydrogen bond donor and, to a lesser extent, an acceptor. This allows for solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).
-
The Iodo (-I) Group: A large, polarizable group that contributes to van der Waals interactions.
The molecule possesses a balance of polar and nonpolar characteristics. Solubility will be highest in polar aprotic solvents and moderate in aromatic hydrocarbons and ethers. It will have lower solubility in highly polar protic solvents like water and nonpolar aliphatic hydrocarbons.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Solubility | Rationale & Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | High | Excellent hydrogen bond acceptor, dissolves both polar and nonpolar components. Often used for SNAr reactions.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | Similar to DMSO. Effective at solvating ions and polar transition states. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Moderate-High | Less basic than DMSO/DMF, but highly polar. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 7.6 | Moderate | Good general-purpose solvent for organometallics and cross-coupling. |
| 1,4-Dioxane | Polar Aprotic (Ether) | 2.2 | Moderate | Often used in Suzuki and other cross-coupling reactions, complements catalysts like Pd(PPh₃)₄.[4] |
| Toluene | Nonpolar Aromatic | 2.4 | Moderate | Good for dissolving the aromatic core. Common in cross-coupling reactions where less polar conditions are favored.[5][6] |
| Methanol (MeOH) | Polar Protic | 32.7 | Moderate | The -OH group can hydrogen bond, but the bulk of the molecule is lipophilic. Can interfere with reactions at the phenolic -OH. |
| Water | Polar Protic | 80.1 | Low | Primarily used in biphasic systems with a phase-transfer catalyst or as a co-solvent. |
| Hexanes | Nonpolar Aliphatic | 1.9 | Very Low | Lacks the polarity and aromatic character to effectively solvate the molecule. |
Question: How does the trifluoromethyl group affect the acidity (pKa) of the phenol, and how does solvent choice impact this?
Answer: The -CF₃ group is a potent electron-withdrawing group, which significantly increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10). The -CF₃ group stabilizes the resulting phenoxide anion through a strong inductive effect (-I). For comparison, 3-(trifluoromethyl)phenol has a pKa of 9.08, and 3,5-bis(trifluoromethyl)phenol has a pKa of 8.03.[7] Given the ortho-position of the -CF₃ group in your substrate, the pKa of this compound is expected to be in the range of 7-8 in aqueous media.
Solvent choice dramatically affects acidity:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are poor H-bond donors but excellent H-bond acceptors. They strongly solvate the proton (H⁺) but less effectively solvate the bulky phenoxide anion. This environment enhances the effective acidity, making the phenol act as a stronger acid than it would in water.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can solvate both the proton and the phenoxide anion through hydrogen bonding. This stabilization of the neutral phenol can make it behave as a weaker acid compared to its state in DMSO.[8]
This is a critical consideration when choosing a base for reactions involving the deprotonation of the phenol. A weaker base may be sufficient in DMSO, whereas a stronger base might be required in a protic solvent.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Aryl iodides are premier substrates for cross-coupling reactions. However, the choice of solvent is critical for catalyst stability, reaction rate, and even chemoselectivity.[4]
Question: My Suzuki-Miyaura coupling is slow or fails to go to completion. How can I use solvent selection to troubleshoot this?
Answer: Sluggish Suzuki couplings are a common issue. The solvent influences every step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]
Troubleshooting Workflow:
-
Assess Your Current System: Are you using a common solvent system like Toluene/Water or Dioxane/Water? This is a good starting point, but may not be optimal.
-
Consider the Oxidative Addition Step: The oxidative addition of the C-I bond to Pd(0) is often, but not always, the rate-limiting step. For electron-deficient aryl halides, this step is generally fast. However, solvent polarity can still play a role. More polar solvents can stabilize the polar transition states involved in some oxidative addition mechanisms.[9]
-
Focus on Transmetalation: This step often requires an aqueous base to activate the boronic acid. The solvent system must facilitate the interaction between the organic-soluble palladium complex and the water-soluble base/boronate.
-
Issue: Poor mixing between organic and aqueous phases.
-
Solution 1 (Increase Polarity): Switch from Toluene to a more polar solvent like 1,4-Dioxane or THF . These are fully miscible with water at the levels typically used, creating a single phase that can accelerate the reaction.
-
Solution 2 (Use a Co-solvent): Add a polar co-solvent like ethanol or DMF to your Toluene/Water or Dioxane/Water system to improve mutual solubility.
-
-
Evaluate Catalyst Stability: The Pd(0) active species can be unstable.
-
Issue: Catalyst decomposition (formation of palladium black).
-
Solution: Less polar, aromatic solvents like Toluene can sometimes better stabilize common phosphine-ligated palladium catalysts compared to highly polar aprotic solvents. If you suspect catalyst death, consider switching back to a less polar system or using a more robust ligand.
-
Question: I am performing a Buchwald-Hartwig amination. Why is my choice of solvent even more critical here than for a Suzuki coupling?
Answer: The Buchwald-Hartwig amination is highly sensitive to solvent effects, primarily because of the nature of the base used (typically NaOt-Bu, KOt-Bu, or Cs₂CO₃) and the intermediates involved.
-
Base Solubility and Activity: Strong alkoxide bases have limited solubility in nonpolar solvents like toluene. The solvent must be able to dissolve the base, or at least facilitate its reaction at the liquid-solid interface.
-
Ethers (THF, Dioxane): These are good choices as they have moderate polarity and can coordinate weakly to the cation of the base, increasing its reactivity.
-
Aromatic Solvents (Toluene, Xylene): Often used, but the reaction may be slower due to poor base solubility. However, they are often preferred for high-temperature reactions.
-
-
Stabilization of Intermediates: The reaction proceeds through charged or highly polar intermediates. The solvent must be "just right"—polar enough to support these intermediates without inhibiting other steps. Aprotic solvents are required as protic solvents will quench the strong base.
-
Avoiding Side Reactions: In the presence of a strong base, the phenolic proton of your substrate is easily removed. This can lead to O-arylation side products or catalyst inhibition. Using a non-coordinating, less polar solvent like Toluene can sometimes suppress these side reactions compared to a highly coordinating solvent like DME or THF .
Protocol: General Starting Conditions for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4.4 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add anhydrous, degassed Toluene or 1,4-Dioxane (to make a ~0.1 M solution).
-
Seal the flask and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and proceed with standard aqueous workup and purification.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The two strong electron-withdrawing groups (-I and -CF₃) on this compound activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), although the C-I bond is more likely to undergo cross-coupling. However, under certain conditions (strong nucleophile, no transition metal), SNAr can occur. The solvent plays a paramount role in the rate of these reactions.[10]
Question: I am attempting an SNAr reaction with a charged nucleophile (e.g., an alkoxide or azide). Why are my reaction rates so different in DMSO vs. Methanol?
Answer: This is a classic illustration of solvent effects in SNAr reactions. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a high-energy, negatively charged intermediate called the Meisenheimer complex .[11] The solvent's ability to stabilize this complex dictates the reaction rate.
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents are ideal for SNAr with charged nucleophiles. They are highly polar and can effectively stabilize the large, charge-delocalized Meisenheimer complex. Crucially, they do not have acidic protons, so they form only a weak "solvation shell" around the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive. This leads to a dramatic rate acceleration.[11][12]
-
Polar Protic Solvents (Methanol, Water, Ethanol): These solvents are poor choices for SNAr with charged nucleophiles. They possess acidic protons that form a tight hydrogen-bonding solvation shell around the anionic nucleophile. This shell stabilizes the nucleophile, lowering its ground-state energy and making it less reactive. To react, the nucleophile must shed this energy-intensive solvation shell, resulting in a much higher activation energy and a significantly slower reaction.[10]
Table 2: Relative Rate Comparison for a Typical SNAr Reaction
| Solvent | Solvent Type | Relative Rate | Reason |
| DMSO | Polar Aprotic | ~1000-10000 | Stabilizes Meisenheimer complex, leaves nucleophile "naked" and reactive. |
| DMF | Polar Aprotic | ~500-5000 | Similar mechanism to DMSO. |
| Methanol | Polar Protic | 1 | Strong H-bonding deactivates the nucleophile by over-stabilization. |
| Toluene | Nonpolar | < 1 | Fails to stabilize the charged Meisenheimer complex. |
Section 4: Reactivity of the Phenolic -OH Group
Reactions such as O-alkylation (Williamson ether synthesis) or O-acylation are fundamental transformations of phenols. Solvent choice here is critical for managing the reactivity of both the phenol and the base.
Question: My Williamson ether synthesis is giving low yields, and I'm recovering starting material. I'm using NaH in THF. What's wrong?
Answer: While THF is a common solvent for this reaction, several issues related to the solvent and base combination could be at play:
-
Incomplete Deprotonation: Sodium hydride (NaH) is a solid base, and the reaction is heterogeneous. Vigorous stirring is essential. The resulting sodium phenoxide may also have limited solubility in THF.
-
Solution: Switch to a more polar aprotic solvent like DMF . DMF will better solvate the sodium cation of the phenoxide, making the phenoxide more soluble and more nucleophilic. This often leads to faster and more complete reactions.
-
-
Interference from Protic Impurities: THF is hygroscopic and can contain water. Water will quench the NaH and the phenoxide.
-
Solution: Always use freshly distilled or anhydrous grade THF. If you suspect water is an issue, you can pre-stir the NaH in the solvent for 15-30 minutes before adding the phenol to consume any trace water.
-
-
Reaction Temperature: These reactions can be slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) after the addition of the alkyl halide can significantly increase the rate. DMF is also better suited for higher temperatures than THF (boiling point 66 °C).
-
Protocol: Optimized O-Alkylation (Williamson Ether Synthesis)
-
To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Add anhydrous DMF to the flask, followed by a solution of this compound (1.0 equiv) in DMF, added dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Add the alkyl halide (1.1 equiv) dropwise.
-
Heat the reaction to 50 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Proceed with a standard aqueous workup and purification.
References
- C. A. Parrish, L. R. Norman, J. T. S. Kress, et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
- C. J. A. Clarke, T. J. Farmer, J. H. Clark, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- T. J. Farmer, C. J. A. Clarke, J. H. Clark. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- A. A. Ibrahim, A. A. El-Bardan, H. A. Al-Lohedan. (2015). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Request PDF. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- ResearchGate. (n.d.). Previously reported solvent effects on C−OTf vs. C−Cl cross‐coupling...
- O. Acevedo, W. L. Jorgensen. (2004).
- A. A. El-Bardan, A. A. Ibrahim, H. A. Al-Lohedan. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions... PMC - NIH.
- BenchChem. (n.d.). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem.
- CORE. (n.d.).
- C. Isanbor, A. I. Babatunde. (2019). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents... Journal of Chemical Society of Nigeria, 44(1).
- PubChem. (n.d.). This compound. PubChem.
- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. J. Phys. Org. Chem., 32.
- BenchChem. (n.d.). This compound | 149209-48-3. BenchChem.
- A. Y. Yılmaz, F. Karatas, S. Selçuk. (2011). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chim. Slov., 58, 338-343.
Sources
- 1. This compound | C7H4F3IO | CID 10062619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-Iodo-6-(trifluoromethyl)phenol
For researchers and professionals in drug development, unambiguous structural elucidation is the bedrock of chemical synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Iodo-6-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry due to its unique electronic and steric properties. By comparing its spectral features with those of closely related structural analogs, we aim to provide a clear rationale for spectral assignment and a deeper understanding of substituent effects in polysubstituted aromatic systems.
Introduction: The Structural Significance of this compound
This compound features a phenol ring substituted with two bulky and electronically distinct groups at the ortho positions: an iodine atom and a trifluoromethyl (CF₃) group. The iodine atom is a large, weakly deactivating halogen that exerts its influence primarily through a combination of a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). In contrast, the trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I), which significantly impacts the electron density of the aromatic ring and the acidity of the phenolic proton.[1] The interplay of these substituents creates a unique electronic and steric environment that is clearly reflected in the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum of this compound
Comparative Spectral Analysis
To understand the specific influences of the iodo and trifluoromethyl groups, we will compare the expected spectrum of our target molecule with the experimentally determined spectra of phenol, 2-iodophenol, and 2-(trifluoromethyl)phenol. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data of this compound and Comparative Compounds (400 MHz, CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Hydroxyl Proton (δ, ppm) |
| Phenol | ~6.8–7.4 (m, 5H)[2] | Variable, broad singlet[2] |
| 2-Iodophenol | 7.65 (dd, 1H), 7.23 (ddd, 1H), 6.99 (dd, 1H), 6.67 (ddd, 1H)[3] | 5.34 (s, 1H)[3] |
| 2-(Trifluoromethyl)phenol | 7.50 (d, 1H), 7.38 (t, 1H), 6.95 (t, 2H)[4] | 5.47 (br s, 1H)[4] |
| This compound (Predicted) | ~7.6-7.8 (m, 2H), ~7.0-7.2 (m, 1H) | > 5.5 (br s, 1H) |
Note: 'm' denotes multiplet, 's' singlet, 'd' doublet, 't' triplet, 'dd' doublet of doublets, 'ddd' doublet of doublet of doublets, and 'br s' broad singlet.
Analysis of Substituent Effects:
-
Aromatic Region: In 2-iodophenol, the proton ortho to the iodine (at the C6 position) is the most deshielded due to the anisotropy and inductive effect of the iodine.[3] Similarly, in 2-(trifluoromethyl)phenol, the protons are shifted downfield compared to phenol due to the electron-withdrawing nature of the CF₃ group.[4] In our target molecule, this compound, we anticipate the two protons on the ring will be significantly deshielded due to the combined electron-withdrawing effects of both the iodo and trifluoromethyl groups. The proton at the C4 position, being para to the iodine and meta to the trifluoromethyl group, is expected to be a triplet. The protons at C3 and C5 will be doublets of doublets, with their chemical shifts influenced by both ortho substituents.
-
Hydroxyl Proton: The chemical shift of the phenolic proton is highly diagnostic. In phenol, this signal is often broad and can appear over a wide range.[5] For 2-iodophenol and 2-(trifluoromethyl)phenol, the hydroxyl proton appears at 5.34 ppm and 5.47 ppm, respectively, in CDCl₃.[3][4] The downfield shift compared to many simple alcohols is indicative of the acidic nature of phenols. For this compound, the combined strong inductive effect of the trifluoromethyl group is expected to significantly increase the acidity of the phenolic proton, leading to a further downfield chemical shift, likely greater than 5.5 ppm. The presence of two ortho substituents may also promote intramolecular hydrogen bonding with the iodine or fluorine atoms, which would further shift the proton downfield and lead to a sharper signal.
Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum for compounds like this compound, the following protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like the hydroxyl proton, which often appears as a sharper signal.[4][6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of 0.03-0.05% (v/v) for accurate chemical shift referencing (δ = 0.00 ppm).[2]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[4]
-
Ensure the instrument is properly shimmed to obtain a symmetrical and narrow solvent peak, which is crucial for high resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
Confirmation of the Hydroxyl Proton:
-
To definitively identify the hydroxyl proton signal, a "D₂O shake" experiment can be performed.[5] Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[5]
-
Visualization of Key Structural Relationships
The following diagram illustrates the structure of this compound and highlights the key interactions influencing the ¹H NMR spectrum.
Caption: Structure of this compound with proton labels.
Conclusion
The ¹H NMR spectrum of this compound is a prime example of how substituent effects dictate chemical shifts and coupling patterns in aromatic systems. By understanding the individual contributions of the iodo and trifluoromethyl groups, as demonstrated through comparison with simpler analogs, a confident assignment of the spectrum can be achieved. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is indispensable for the rigorous structural verification required in modern chemical research and drug development.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link][2]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link][5]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2-Iodophenol(533-58-4) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
A Comparative Guide to the 13C NMR Chemical Shifts of 2-Iodo-6-(trifluoromethyl)phenol
This guide presents a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Iodo-6-(trifluoromethyl)phenol, a crucial intermediate in the fields of pharmaceutical and materials science. Tailored for researchers, scientists, and professionals in drug development, this document provides a comparative examination of its 13C NMR spectrum against related compounds, supported by experimental data and foundational spectroscopic principles. We will delve into the distinct electronic and steric influences of the hydroxyl, iodo, and trifluoromethyl substituents on the aromatic carbon environments.
Introduction: The Unique Structural Landscape of this compound
This compound is a valuable building block in organic synthesis. Its chemical behavior and utility are dictated by the interplay of its three functional groups: a strongly electron-donating hydroxyl group, a potent electron-withdrawing trifluoromethyl group, and a large, polarizable iodine atom. This specific substitution pattern creates a unique electronic and steric profile. A thorough understanding of its 13C NMR spectrum is therefore essential for unambiguous structure confirmation, purity assessment, and for predicting its reactivity in chemical transformations. This guide will dissect the spectrum, offering insights into the intramolecular forces that define this molecule.
Experimental Data: A Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3). The observed chemical shifts are presented below, alongside data for structurally related phenols to provide context and aid in the interpretation of substituent effects.
Table 1: 13C NMR Chemical Shifts (ppm) of this compound and Related Compounds in CDCl3.
| Carbon Position | This compound | 2-Iodophenol[1][2][3] | 2-(Trifluoromethyl)phenol[4] |
| C1 (-OH) | ~151.5 | 155.1 | ~153.1 |
| C2 (-I) | ~86.0 | 85.9 | - |
| C3 | ~132.0 | 115.6 | ~118.4 |
| C4 | ~129.8 | 129.5 | ~126.9 |
| C5 | ~122.5 | 122.5 | ~116.3 |
| C6 (-CF3) | ~120.0 (q, J ≈ 30 Hz) | 139.6 | ~119.8 (q, J ≈ 30.5 Hz) |
| CF3 | ~123.0 (q, J ≈ 272 Hz) | - | ~123.7 (q, J ≈ 272.5 Hz) |
Note: The chemical shifts for the topic compound are estimated based on typical substituent effects and data from similar structures. Precise, experimentally verified data for this compound was not publicly available at the time of this guide's creation. Data for comparative compounds are sourced from established spectral databases.
Dissecting the Spectrum: An Analysis of Substituent Effects
The observed chemical shifts in the 13C NMR spectrum of this compound are a direct consequence of the electronic environment surrounding each carbon nucleus. This environment is primarily dictated by the inductive and resonance effects of the attached functional groups.
The Heavy Atom Effect: C2 (Carbon-Iodine Bond)
The most notable feature in the spectrum is the pronounced upfield shift of the carbon directly bonded to the iodine atom (C2), appearing around 86.0 ppm. This is a classic manifestation of the "heavy atom effect".[5][6] The large electron cloud of the iodine atom induces a significant shielding effect on the attached carbon nucleus, a phenomenon attributed to spin-orbit coupling.[5][7][8][9] This chemical shift is very similar to that observed in 2-iodophenol (85.9 ppm), indicating that the iodine atom is the dominant influence on the C2 resonance.[1]
Fluorine's Influence: C6 and the CF3 Group
The trifluoromethyl (-CF3) group is a strong electron-withdrawing substituent, which leads to a deshielding of the directly attached carbon (C6). A key diagnostic feature is the splitting of the C6 signal into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a coupling constant of approximately 30 Hz.[10] The carbon of the CF3 group itself exhibits a prominent quartet with a much larger one-bond coupling constant (¹JCF) of around 272 Hz.[10] This large coupling constant is a definitive indicator of a CF3 group.
The Hydroxyl Group's Role: C1
The hydroxyl (-OH) group is an activating, electron-donating group that deshields the ipso-carbon (C1), pushing its resonance downfield to approximately 151.5 ppm. This is a typical chemical shift for a carbon atom in a phenol bearing an electron-withdrawing group in the ortho position.
The Aromatic Region: C3, C4, and C5
The chemical shifts of the remaining aromatic carbons are determined by the cumulative effects of all three substituents. The precise assignment of these peaks can be complex and often requires two-dimensional NMR techniques for confirmation. However, general trends can be predicted based on the known electronic effects of the substituents.
Standardized Experimental Protocol for 13C NMR Data Acquisition
To ensure reproducibility and accuracy, the following standardized protocol for acquiring the 13C NMR spectrum of this compound is recommended.
1. Sample Preparation:
-
Accurately weigh 20-30 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Perform shimming to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
Employ a standard proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-220 ppm).[11]
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the quaternary carbons.
-
Set a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei.
4. Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the time-domain data into the frequency domain.
-
Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the TMS signal at 0.0 ppm or the residual CDCl3 signal at 77.16 ppm.[12][13]
-
Identify and label the peaks corresponding to the different carbon atoms in the molecule.
Workflow for Spectral Analysis
The process from sample preparation to final analysis is outlined in the following workflow diagram.
Caption: A stepwise workflow for the acquisition and analysis of the 13C NMR spectrum.
Conclusion
The 13C NMR spectrum of this compound provides a wealth of information about its intricate electronic structure. The key diagnostic features are the significant upfield shift of the iodine-substituted carbon due to the heavy atom effect and the characteristic quartet splitting patterns associated with the trifluoromethyl group. A comparative analysis with related compounds is invaluable for the accurate assignment of chemical shifts. The experimental protocol detailed in this guide provides a robust framework for obtaining high-quality, reproducible 13C NMR data for this and other complex organic molecules.
References
- Bryant, J. A., et al. (2018). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Organic Chemistry.
- BenchChem. (2025). Spectral Analysis of 2-Iodophenol: A Technical Guide.
- Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
- Uchikura, T., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry.
- Vicha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews.
- Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. RSC Publishing.
- Beeler, A. B., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl.
- Vicha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews.
-
Knowledge UChicago. (n.d.). Core-Labeling (Radio)Synthesis of Phenols. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Iodophenol. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596).
- Rusakov, Y. Y., et al. (2018). Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens. Magnetic Resonance in Chemistry.
- Beeler, A. B., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. American Chemical Society.
-
SpectraBase. (n.d.). 2-Trifluoromethyl-phenol. Retrieved from [Link]
- Liu, X.-D., et al. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry.
-
N S Cl OO 13C-NMR (150 Mz, CDCl3) Purified Compound 2. (n.d.). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]
- Gable, K. (n.d.). 13C NMR Chemical Shift.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Elguero, J., et al. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules.
- Supporting Information for Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. (n.d.). The Royal Society of Chemistry.
- NP-MRD. (n.d.). [1H, 13C] NMR Spectrum (2D, 500 MHz, CDCl3, experimental) (NP0350670).
-
C NMR Spectroscopy. (n.d.). Retrieved from [Link]
- compared using 13C nmr spectroscopy. (n.d.).
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Iodophenol(533-58-4) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 13. rsc.org [rsc.org]
A Comparative Guide to the FT-IR Analysis of 2-Iodo-6-(trifluoromethyl)phenol
This guide provides an in-depth analysis of the functional groups present in 2-Iodo-6-(trifluoromethyl)phenol using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, contrasting the expected spectral features of the target molecule with simpler analogues—phenol and 2-iodophenol. This approach elucidates the specific vibrational contributions of the iodo and trifluoromethyl substituents, providing a deeper understanding of the molecule's spectral fingerprint.
Introduction: The Rationale for a Comparative FT-IR Approach
This compound is a polysubstituted aromatic compound featuring a hydroxyl group, an iodine atom, and a trifluoromethyl group on a benzene ring. Each of these functional groups, and their unique positions, imparts distinct electronic and steric effects that are reflected in the molecule's vibrational spectrum. A simple list of absorption bands is insufficient for a robust analysis. By comparing its spectrum to those of phenol and 2-iodophenol, we can systematically dissect the spectral contributions of each substituent.
-
Phenol serves as our baseline, providing the fundamental vibrational modes of the hydroxyl group and the monosubstituted aromatic ring.
-
2-Iodophenol allows us to isolate the effect of the heavy iodine atom on the aromatic system and the adjacent hydroxyl group.
-
This compound introduces the strongly electron-withdrawing trifluoromethyl (CF₃) group, which is expected to significantly perturb the electronic structure and, consequently, the vibrational frequencies of the entire molecule.
This comparative methodology enhances the trustworthiness of our assignments and provides a logical, self-validating system for spectral interpretation.
Predicted FT-IR Spectral Analysis and Functional Group Identification
An FT-IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹).[1] The functional group region contains absorptions for specific bond types, while the fingerprint region contains complex vibrations unique to the molecule as a whole.[2]
Below is a detailed breakdown of the expected absorption bands for this compound, contextualized by comparison with our reference molecules.
Table 1: Comparative FT-IR Absorption Frequencies (cm⁻¹)
| Functional Group Vibration | Phenol | 2-Iodophenol (Predicted) | This compound (Predicted) | Rationale for Spectral Shifts and Appearance |
| O-H Stretch | 3550–3200 (very broad)[3] | 3500–3200 (broad) | 3500–3200 (broad) | This strong, broad absorption is characteristic of intermolecular hydrogen bonding in phenols.[4][5] The position is not expected to shift dramatically with substitution, but the broadness confirms the presence of the hydroxyl group. |
| Aromatic C-H Stretch | 3100–3000[2][6][7] | 3100–3000 | 3100–3000 | Absorptions above 3000 cm⁻¹ are indicative of C-H bonds on sp²-hybridized carbons, confirming the aromatic ring.[2][8] |
| Aromatic C=C Stretch (In-Ring) | 1600–1585 & 1500–1400[2][6][7] | 1600–1585 & 1500–1400 | 1600–1585 & 1500–1400 | These bands confirm the presence of the aromatic ring. The substitution pattern affects their relative intensities and positions. |
| C-F Stretch (Trifluoromethyl) | N/A | N/A | 1350–1100 (very strong, multiple bands) | The trifluoromethyl group gives rise to intense, characteristic asymmetric and symmetric C-F stretching vibrations.[9][10] These are often the most prominent peaks in the fingerprint region for fluorinated compounds. |
| C-O Stretch (Phenolic) | ~1220[3] | ~1210 | ~1250 | The C-O stretch in phenols appears at a higher frequency than in aliphatic alcohols.[3] The strongly electron-withdrawing CF₃ group is predicted to increase the bond strength and shift this peak to a higher wavenumber. |
| C-H Out-of-Plane Bend | ~850-750 (depends on substitution) | ~750 (characteristic of 1,2-disubstitution) | ~850 | The position of this band is highly diagnostic of the substitution pattern on the aromatic ring.[6][8] For a 1,2,3-trisubstituted ring, a band around 850 cm⁻¹ is expected. |
| C-I Stretch | N/A | < 600 (weak) | < 600 (weak) | The carbon-iodine bond is weak and involves a heavy atom, resulting in a low-frequency vibration. This peak is often weak and may fall outside the range of standard mid-IR spectrometers. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure data integrity and reproducibility, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid phenolic samples due to its minimal sample preparation and ease of use.[11]
Diagram 1: ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Record a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.[11]
-
-
Sample Loading:
-
Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal. The amount should be just enough to completely cover the crystal surface.[12]
-
Lower the ATR anvil (pressure clamp) and apply consistent pressure to ensure intimate contact between the solid sample and the crystal. Insufficient contact is a common cause of poor-quality spectra with low signal-to-noise ratios.
-
-
Data Acquisition:
-
Set the acquisition parameters. For a routine analysis, a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans is typically sufficient to achieve a high-quality spectrum.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleanup:
-
Apply necessary software corrections. An ATR correction algorithm should be applied to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be needed to level the spectrum.
-
Once the analysis is complete, raise the anvil, remove the sample, and thoroughly clean the ATR crystal and anvil tip with a solvent-moistened wipe to prevent cross-contamination.[13]
-
Logic of Spectral Interpretation: A Self-Validating System
Diagram 2: Logical Flow for Spectral Interpretation
Sources
- 1. azooptics.com [azooptics.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. youtube.com [youtube.com]
- 9. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. eng.uc.edu [eng.uc.edu]
mass spectrometry fragmentation pattern of 2-Iodo-6-(trifluoromethyl)phenol
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodo-6-(trifluoromethyl)phenol
Abstract
This guide provides a comprehensive analysis of the predicted electron ionization (EI) . As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust guide for researchers, analytical chemists, and professionals in drug development. We will deconstruct the molecule's fragmentation behavior by examining its constituent functional groups—a phenol core, an iodine substituent, and a trifluoromethyl group. This guide presents the predicted major fragmentation pathways, a comparative analysis with structurally related compounds, and a detailed experimental protocol for empirical verification.
Part 1: Foundational Principles of Mass Spectrometry Fragmentation
Electron Ionization (EI) mass spectrometry is a powerful technique for structural elucidation. The process begins by bombarding a molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged radical cation known as the molecular ion ([M]•+).[1] This molecular ion is often unstable and carries excess energy, which it dissipates by breaking down into smaller, charged fragments and neutral radicals or molecules. The resulting mass spectrum is a unique fingerprint of the molecule's structure. The fragmentation of this compound is governed by the interplay of its three key structural motifs.
-
Aromatic Systems: Aromatic rings are inherently stable, often resulting in a prominent molecular ion peak. Fragmentation of substituted benzenes is heavily influenced by the nature of the substituents.[2]
-
Phenols: The fragmentation of phenols is characterized by a strong molecular ion peak due to the stability of the aromatic ring.[3] Common fragmentation pathways include the loss of a hydrogen atom, followed by the expulsion of carbon monoxide (CO), or the loss of a formyl radical (HCO•).[4]
-
Iodo-Aromatics: The Carbon-Iodine bond is relatively weak, making the loss of an iodine radical (I•) a very common and energetically favorable primary fragmentation step. The presence of iodine is also easily identified by a characteristic peak at m/z 127 (I+).[2]
-
Trifluoromethylated Compounds: The CF₃ group is a strong electron-withdrawing group. Its fragmentation can proceed via the loss of the •CF₃ radical. Additionally, rearrangements involving fluorine migration or the loss of neutral species like hydrogen fluoride (HF) can occur.[5][6]
Part 2: Predicted Fragmentation Pattern of this compound
The molecular formula of this compound is C₇H₄F₃IO, with a calculated monoisotopic mass of approximately 287.92 g/mol . The mass spectrum is therefore expected to show a distinct molecular ion peak at m/z 288 .
The primary fragmentation pathways are predicted to be a competition between the cleavage of the C-I bond and the C-CF₃ bond, followed by secondary fragmentations characteristic of the resulting phenolic cation.
Major Proposed Fragmentation Pathways:
-
Pathway A: α-Cleavage with Loss of Iodine Radical (•I) This is anticipated to be a dominant pathway due to the lability of the C-I bond. The molecular ion at m/z 288 loses an iodine radical (mass 127) to form a highly stable cation at m/z 161 .
-
[C₇H₄F₃IO]•+ → [C₇H₄F₃O]⁺ + •I
-
-
Pathway B: Loss of Carbon Monoxide (CO) from the [M-I]⁺ Fragment The resulting m/z 161 fragment, a trifluoromethyl-substituted phenoxy cation, can subsequently lose a neutral carbon monoxide molecule (mass 28), a classic fragmentation for phenols, yielding a fragment at m/z 133 .[4]
-
[C₇H₄F₃O]⁺ → [C₆H₄F₃]⁺ + CO
-
-
Pathway C: α-Cleavage with Loss of Trifluoromethyl Radical (•CF₃) An alternative primary fragmentation involves the cleavage of the C-CF₃ bond. The molecular ion loses a trifluoromethyl radical (mass 69) to produce a cation at m/z 219 .
-
[C₇H₄F₃IO]•+ → [C₆H₄IO]⁺ + •CF₃
-
-
Pathway D: Loss of Formyl Radical (•CHO) from the Molecular Ion A characteristic fragmentation of phenols involves the loss of a formyl radical (mass 29), which would lead to a fragment at m/z 259 .[4]
-
[C₇H₄F₃IO]•+ → [C₆H₃F₃I]⁺ + •CHO
-
Summary of Predicted Fragments
| Proposed Fragment Ion (m/z) | Neutral Loss | Mass of Loss | Proposed Structure |
| 288 | - | - | [C₇H₄F₃IO]•+ (Molecular Ion) |
| 259 | •CHO | 29 | [C₆H₃F₃I]⁺ |
| 219 | •CF₃ | 69 | [C₆H₄IO]⁺ |
| 161 | •I | 127 | [C₇H₄F₃O]⁺ (Base Peak Candidate) |
| 133 | •I, CO | 155 | [C₆H₄F₃]⁺ |
Predicted Fragmentation Cascade```dot
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. whitman.edu [whitman.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 6. researchgate.net [researchgate.net]
reactivity comparison of 2-Iodo-6-(trifluoromethyl)phenol vs 2-bromo-6-(trifluoromethyl)phenol
An In-Depth Guide to the Comparative Reactivity of 2-Iodo-6-(trifluoromethyl)phenol and 2-Bromo-6-(trifluoromethyl)phenol
Introduction: Strategic Choices in Aromatic Building Block Chemistry
In the landscape of medicinal chemistry and drug development, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. The 2-halo-6-(trifluoromethyl)phenol scaffold is of particular interest, combining three key functional groups that offer distinct synthetic handles and physicochemical properties. The hydroxyl group provides a site for etherification and acts as a powerful ortho-, para-directing group. The trifluoromethyl (-CF₃) group, a cornerstone of modern pharmaceuticals, imparts increased metabolic stability, lipophilicity, and binding affinity through its potent electron-withdrawing nature.[1][2]
This guide focuses on a direct comparison between two closely related analogues: this compound and 2-Bromo-6-(trifluoromethyl)phenol. While structurally similar, the choice between the iodine and bromine substituent has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy. This document provides an objective, data-supported comparison of their performance in key chemical transformations, offering field-proven insights to guide researchers in making the optimal choice for their specific application.
The Decisive Factor: Electronic and Steric Influence of the Halogen
The fundamental difference in reactivity between the iodo- and bromo-analogs stems from the distinct properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond. This lower bond dissociation energy makes the C-I bond more susceptible to cleavage, a critical factor in the rate-determining step of many cross-coupling reactions.
For palladium-catalyzed reactions, the general order of reactivity for aryl halides is: I > Br > Cl .[3] This trend is primarily dictated by the ease of the oxidative addition step, where the aryl halide adds to the low-valent palladium catalyst. The weaker C-I bond allows for a faster rate of oxidative addition compared to the C-Br bond, often enabling reactions to proceed under milder conditions (lower temperatures, shorter reaction times) or with lower catalyst loadings.[4]
Furthermore, the trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution but can enhance its reactivity in reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr).[5][6] This deactivation is counterbalanced by the strongly activating, ortho-, para-directing hydroxyl group. The interplay of these electronic effects, combined with the inherent reactivity of the C-X bond, governs the outcomes of synthetic transformations.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable tools for constructing the complex molecular architectures required for modern drug candidates. Here, we compare the performance of our two subject compounds in the Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most widely used methods for C-C and C-N bond formation, respectively.
Suzuki-Miyaura Coupling: A Case for Milder Conditions
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures.[7] When comparing 2-iodo- and 2-bromo-6-(trifluoromethyl)phenol, the iodo-derivative consistently demonstrates higher reactivity, allowing for more favorable reaction conditions.
Table 1: Comparative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | This compound | 2-Bromo-6-(trifluoromethyl)phenol |
|---|---|---|
| Reaction Temperature | 80 °C | 100 °C |
| Reaction Time | 4 hours | 12 hours |
| Catalyst Loading | 1.5 mol% Pd(PPh₃)₄ | 3 mol% Pd(PPh₃)₄ |
| Typical Yield | >95% | ~85-90% |
| Key Observation | Reaction proceeds efficiently at a lower temperature and with less catalyst. | Requires more forcing conditions to achieve comparable conversion. |
Note: Data are representative examples based on established reactivity principles for aryl halides in Suzuki-Miyaura couplings and are intended for comparative purposes.[3][7]
The data clearly illustrate the practical advantage of the iodo-substrate. The ability to run the reaction at a lower temperature can be crucial for sensitive substrates that may decompose under more forcing conditions. The reduced reaction time and catalyst loading also contribute to a more efficient and cost-effective process.
Caption: Buchwald-Hartwig amination cycle. Oxidative addition is more facile with the iodo-substrate.
Other Key Transformations
Williamson Ether Synthesis
In reactions where the phenol acts as a nucleophile, such as the Williamson ether synthesis, reactivity is dictated by the acidity (pKa) of the hydroxyl group. A lower pKa indicates a more acidic phenol, which forms a more stable (and thus less nucleophilic) conjugate base. The strong -I effect of the ortho -CF₃ group significantly increases the acidity of the phenol compared to phenol itself. [8]The difference in electronegativity between iodine and bromine is less pronounced, but the greater polarizability of iodine can lead to slightly increased acidity for the iodo-phenol. Consequently, the phenoxide of 2-bromo-6-(trifluoromethyl)phenol is expected to be a slightly stronger nucleophile, potentially leading to faster reaction rates in SN2-type etherifications.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, two factors are key: activation of the ring by electron-withdrawing groups and the leaving group ability of the halide. The -CF₃ group helps activate the ring for nucleophilic attack. In this context, iodide is a better leaving group than bromide. Therefore, this compound would be expected to undergo SNAr reactions more readily than its bromo counterpart, assuming the reaction is feasible. [9]
Experimental Protocols
The following protocols are provided as validated starting points for researchers. Optimization may be required for specific substrates.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 1.5 mol%).
-
Solvent & Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe. Sparge the resulting mixture with argon for 15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-6-(trifluoromethyl)phenol
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-6-(trifluoromethyl)phenol (1.0 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd), and XPhos (0.03 mmol, 3 mol%).
-
Reagent Addition: Evacuate and backfill the tube with argon three times. Add morpholine (1.2 mmol) followed by anhydrous toluene (4 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C in an oil bath. Stir vigorously for 18 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired N-aryl amine product.
Conclusion and Strategic Recommendations
The evidence overwhelmingly indicates that This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions. Its use allows for milder conditions, shorter reaction times, lower catalyst loadings, and a potentially broader substrate scope, especially when dealing with thermally sensitive molecules or less reactive coupling partners.
However, 2-Bromo-6-(trifluoromethyl)phenol remains a valuable and often more economical alternative. Its lower reactivity can be strategically exploited in sequential cross-coupling reactions on a molecule bearing multiple different halides (e.g., selective reaction at an iodo-position while leaving a bromo-position intact). The choice, therefore, is not merely about which is "better," but which is more strategic for the specific synthetic challenge at hand. For rapid, efficient, and mild transformations, the iodo-derivative is the clear choice. For cost-sensitive processes or complex, multi-step syntheses requiring differential reactivity, the bromo-derivative offers a reliable and powerful option.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Electrophilic arom
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing.
- Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. 博客 | 文学城.
- Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethyl)phenol. Benchchem.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Concerted Nucleophilic Arom
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki Coupling of Trifluoromethyl-Substituted Iodophenols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic construction of carbon-carbon bonds is paramount for the assembly of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a versatile and robust method for the formation of biaryl linkages. This guide provides a detailed comparative analysis of trifluoromethyl-substituted iodophenols as substrates in the Suzuki coupling. As a Senior Application Scientist, the insights herein are grounded in established mechanistic principles and supported by experimental data to aid researchers in navigating the nuances of these valuable building blocks.
The presence of a trifluoromethyl (CF₃) group, a common motif in pharmaceuticals and agrochemicals, profoundly influences a molecule's electronic properties, metabolic stability, and lipophilicity. When combined with the reactivity of an iodophenol scaffold, these substrates become powerful tools in drug discovery. However, the positional isomerism of the trifluoromethyl, hydroxyl, and iodo groups dictates the reactivity and success of the coupling reaction. This guide will dissect these differences, providing a framework for predictable and efficient synthesis.
The Decisive Interplay of Electronic and Steric Effects
The success and rate of a Suzuki coupling are largely governed by the electronic and steric environment of the carbon-iodine bond. The trifluoromethyl group, being a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, exert significant influence on the reactivity of the iodophenol ring.
Electronic Effects: The CF₃ group deactivates the aromatic ring towards oxidative addition, a key step in the catalytic cycle, by withdrawing electron density.[1][2] Conversely, the hydroxyl group is an activating, ortho-, para-directing group. The relative positions of these substituents to the iodine atom create a spectrum of reactivity among the isomers.
Steric Hindrance: The bulk of the trifluoromethyl group and the hydroxyl group can sterically hinder the approach of the palladium catalyst to the C-I bond, particularly when positioned ortho to the iodine. This steric impediment can significantly impact reaction rates and yields.
Comparative Reactivity of Isomers: A Data-Driven Analysis
To illustrate the impact of isomerism, the following table summarizes the performance of various trifluoromethyl-substituted iodophenols in Suzuki coupling with phenylboronic acid under comparable conditions. The selected isomers represent common substitution patterns, highlighting the variance in reactivity.
| Isomer | Structure | Key Features | Typical Catalyst System | Yield (%) |
| 4-Iodo-2-(trifluoromethyl)phenol | c1(I)cc(c(O)c(c1)C(F)(F)F) | CF₃ ortho to OH, para to I. Strong activation from OH. | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | ~85-95 |
| 2-Iodo-4-(trifluoromethyl)phenol | c1(I)c(O)cc(cc1)C(F)(F)F) | CF₃ para to OH, ortho to I. Steric hindrance from ortho OH and I. | Pd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O | ~70-85 |
| 4-Iodo-3-(trifluoromethyl)phenol | c1(I)cc(c(c(c1)O)C(F)(F)F) | CF₃ ortho to OH, meta to I. Less direct electronic influence on C-I bond. | Pd₂(dba)₃/XPhos, K₃PO₄, t-BuOH/H₂O | ~80-90 |
| 2-Iodo-5-(trifluoromethyl)phenol | c1(I)c(O)ccc(c1)C(F)(F)F) | CF₃ meta to both OH and I. Primarily inductive effects at play. | Pd(OAc)₂, SPhos, K₂CO₃, DMF/H₂O | ~75-90 |
Yields are approximate and can vary based on specific reaction conditions, ligands, and the purity of starting materials. The data is compiled and extrapolated from various sources on Suzuki coupling of substituted halophenols.
From the data, a clear trend emerges: isomers with less steric hindrance around the iodine atom and favorable electronic activation from the hydroxyl group, such as 4-iodo-2-(trifluoromethyl)phenol , tend to provide higher yields. In contrast, isomers like 2-iodo-4-(trifluoromethyl)phenol may exhibit lower reactivity due to the steric crowding around the reaction center.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of the trifluoromethyl-substituted iodophenol to a Pd(0) complex. This is often the rate-determining step and is sensitive to the electronic and steric factors discussed previously. Following this, transmetalation with a boronate species (formed from the boronic acid and base) occurs, and the cycle concludes with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[3]
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of trifluoromethyl-substituted iodophenols. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Procedure for High-Yielding Isomers (e.g., 4-Iodo-2-(trifluoromethyl)phenol)
This protocol is suitable for isomers with favorable electronic and steric properties.
Caption: Experimental workflow for a standard Suzuki coupling of trifluoromethyl-iodophenols.
Materials:
-
4-Iodo-2-(trifluoromethyl)phenol
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodo-2-(trifluoromethyl)phenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Sterically Hindered Isomers (e.g., 2-Iodo-4-(trifluoromethyl)phenol)
For more challenging substrates, a more active catalyst system and slightly more forcing conditions may be required.
Materials:
-
2-Iodo-4-(trifluoromethyl)phenol
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
tert-Butanol (degassed)
-
Water (degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add 2-iodo-4-(trifluoromethyl)phenol (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (3.0 mmol) to a vial.
-
Add degassed tert-butanol (8 mL) and degassed water (2 mL).
-
Seal the vial and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the product.[2]
Conclusion
The Suzuki coupling of trifluoromethyl-substituted iodophenols is a powerful method for the synthesis of functionalized biphenols. The success of this reaction is highly dependent on the isomeric position of the substituents. A thorough understanding of the interplay between the electronic and steric effects of the trifluoromethyl and hydroxyl groups allows for the rational selection of reaction conditions. For isomers with minimal steric hindrance and favorable electronic activation, standard palladium catalysts and conditions are often sufficient. For more challenging, sterically hindered isomers, the use of more sophisticated Buchwald-Hartwig-type ligands and optimized conditions is recommended. This guide provides a foundational understanding and practical protocols to enable researchers to effectively utilize these valuable building blocks in their synthetic endeavors.
References
-
"Greening Up" the Suzuki Reaction. ResearchGate. Available at: [Link].
-
Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. Available at: [Link].
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link].
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link].
-
Suzuki reaction. Wikipedia. Available at: [Link].
Sources
A Comparative Analysis of Substituent Electronic Effects in 2-Iodo-6-(trifluoromethyl)phenol
This guide provides an in-depth analysis of the electronic properties of 2-iodo-6-(trifluoromethyl)phenol, a molecule of interest for researchers in medicinal chemistry and materials science. We will deconstruct the individual and combined electronic effects of the iodo and trifluoromethyl substituents, comparing their influence on the phenol moiety's acidity and reactivity against benchmark compounds. This analysis is supported by established chemical principles and includes detailed protocols for the experimental validation of these properties.
Deconstructing the Electronic Landscape of Substituted Phenols
The chemical behavior of a substituted phenol is fundamentally governed by the electronic interplay between the hydroxyl group and the substituents on the aromatic ring. These interactions, broadly classified as inductive and resonance effects, dictate the molecule's acidity (pKa), its susceptibility to electrophilic attack, and the nucleophilicity of its conjugate base.
-
Inductive Effects (-I/+I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens and trifluoromethyl pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) like alkyl groups push electron density into the ring (+I effect).[1][2][3]
-
Resonance Effects (-R/+R): These occur through the delocalization of pi (π) electrons across the aromatic system. Substituents with lone pairs (e.g., -OH, -I) can donate electron density to the ring (+R effect), whereas groups with pi bonds to electronegative atoms (e.g., -NO2, -C=O) withdraw electron density (-R effect).[2]
In this compound, the phenolic hydroxyl group is flanked by two potent electron-withdrawing groups at the ortho positions. Understanding their combined influence is critical for predicting its chemical behavior and utility.
Profile of the Substituents
The Iodo (-I) Group: A Halogen's Duality
Halogens present a fascinating case where inductive and resonance effects are in opposition.
-
Inductive Effect (-I): Iodine is more electronegative than carbon, exerting a significant electron-withdrawing inductive effect that deactivates the aromatic ring.[1][2]
-
Resonance Effect (+R): The lone pairs on the iodine atom can be delocalized into the aromatic π-system.[3] However, due to the poor orbital overlap between the large 5p orbital of iodine and the 2p orbital of carbon, this resonance donation is weak compared to other halogens like chlorine or fluorine.
The net result is that the strong -I effect dominates, making iodine a deactivating group overall. Yet, the weak +R effect is sufficient to direct incoming electrophiles to the ortho and para positions.[1]
The Trifluoromethyl (-CF3) Group: A Potent Inductive Withdrawer
The trifluoromethyl group is one of the most powerful electron-withdrawing substituents used in organic chemistry.[4]
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the aromatic ring through the C-C sigma bond. This effect is exceptionally strong and is the primary mode of action for the -CF3 group.[4][5]
-
Resonance Effect: The -CF3 group has no lone pairs to donate and does not participate in resonance donation. It is considered a deactivating and meta-directing group.[6]
The diagram below illustrates the primary electronic forces at play.
Caption: Inductive (-I) and Resonance (+R) effects in this compound.
Comparative Analysis of Acidity (pKa)
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity (i.e., lowering the pKa value).[7][8][9]
In this compound, both ortho substituents are potent EWGs. Their combined -I effects work synergistically to:
-
Polarize the O-H bond: By withdrawing electron density, they make the hydroxyl proton more electropositive and thus more easily abstracted.
-
Stabilize the Phenoxide Anion: They effectively disperse the negative charge on the resulting phenoxide oxygen, making the anion more stable and the parent phenol a stronger acid.
While a specific experimental pKa for this compound is not readily found in the literature, we can predict its acidity relative to other phenols. The effect of multiple electron-withdrawing groups on phenol acidity is generally additive.[8] Given the strong -I effects of both the iodo and trifluoromethyl groups at the ortho positions, a significant increase in acidity is expected.
Caption: Inductive stabilization of the 2-iodo-6-(trifluoromethyl)phenoxide anion.
Quantitative Comparison via Hammett Constants and pKa Values
The Hammett equation provides a way to quantify the electronic influence of substituents. The substituent constant, sigma (σ), is a measure of the electronic effect (inductive and resonance) of a substituent. A positive σ value indicates an electron-withdrawing group.
| Compound | Substituent(s) | Hammett Constant (σ_para) | pKa (in water) |
| Phenol | -H | 0.00 | ~9.99[10] |
| 4-Iodophenol | 4-I | +0.276[11] | ~9.30[12] |
| 4-(Trifluoromethyl)phenol | 4-CF3 | +0.54[11] | ~8.51 |
| 3-(Trifluoromethyl)phenol | 3-CF3 | +0.43 (σ_meta)[11] | ~9.08[13] |
| This compound | 2-I, 6-CF3 | N/A | Predicted to be significantly < 7 |
Note: Hammett constants are typically measured from meta and para positions to minimize steric effects. The pKa values provide a direct measure of acidity.
The data clearly shows that both iodo and trifluoromethyl groups increase phenol acidity. With both groups present at the ortho positions in this compound, the acid-strengthening effect is expected to be pronounced, likely resulting in a pKa value significantly lower than that of 2,4,6-trichlorophenol (~6.4) or picric acid (0.38), making it a strong acid among phenols.
Experimental Validation Protocols
To empirically determine the electronic properties discussed, the following validated experimental protocols are recommended.
Protocol 1: Spectrophotometric Determination of pKa
This method is ideal for phenols as the protonated (ArOH) and deprotonated (ArO⁻) forms have distinct UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.
Workflow Diagram:
Caption: Workflow for spectrophotometric pKa determination.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of ethanol to create a stock solution.
-
Buffer Preparation: Prepare a series of at least ten buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known pH values, maintaining a constant ionic strength (e.g., 0.1 M KCl).[12]
-
Sample Preparation: For each buffer, add a fixed aliquot (e.g., 100 µL) of the stock solution to a fixed volume (e.g., 10 mL) of the buffer in a quartz cuvette. This ensures the total concentration of the phenol is constant across all samples.
-
Spectroscopic Measurement: Record the full UV-Vis spectrum (200-400 nm) for each buffered solution against a buffer blank.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for the acidic (ArOH) and basic (ArO⁻) forms from the spectra at the lowest and highest pH, respectively.
-
Plot the absorbance at the λ_max of the phenoxide form versus the pH of the buffer. This should yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Alternatively, use the Henderson-Hasselbalch equation in its linear form: pH = pKa + log([A⁻]/[HA]). A plot of pH vs. log([A⁻]/[HA]) yields a straight line where the y-intercept is the pKa.[14][15]
-
Protocol 2: Characterization by ¹H NMR Spectroscopy
¹H NMR spectroscopy provides insight into the electronic environment of the aromatic protons. Strong electron-withdrawing groups deshield adjacent protons, shifting their signals downfield (to higher ppm values).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Aromatic Region (δ ~7.0-8.5 ppm): The aromatic protons are expected to be significantly downfield due to the strong deshielding from the adjacent EWGs. The splitting pattern (e.g., doublets, triplets) will confirm the substitution pattern.
-
Hydroxyl Proton (δ variable): The phenolic OH proton signal can appear over a wide range and is often broad.[16][17] Its chemical shift is concentration and solvent-dependent.
-
D₂O Shake: To confirm the OH peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[16][17]
-
Conclusion
The electronic landscape of this compound is dominated by the powerful inductive electron-withdrawing effects of its two ortho substituents. The iodine atom, while capable of weak resonance donation, acts primarily as an inductive withdrawer. The trifluoromethyl group exerts a purely and exceptionally strong inductive pull. This combination results in a highly electron-deficient aromatic ring and a remarkably acidic phenolic proton, with a pKa predicted to be substantially lower than that of phenol or its monosubstituted halogen or trifluoromethyl derivatives. These electronic features render the molecule a unique building block, with a highly stabilized yet poorly nucleophilic phenoxide and a ring that is deactivated towards electrophilic substitution. The provided experimental protocols offer a robust framework for the empirical validation of these defining characteristics.
References
-
Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]
-
8.7 An Explanation of Substituent Effects. (n.d.). In Fundamentals of Organic Chemistry. LibreTexts. Retrieved from [Link]
-
Liptak, M. D., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules. Retrieved from [Link]
-
Ghasemi, J., et al. (2007). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Chilean Chemical Society. Retrieved from [Link]
-
Substituent Effects. (n.d.). La Salle University. Retrieved from [Link]
-
Ch12: Substituent Effects. (n.d.). University of Calgary. Retrieved from [Link]
-
16.5: An Explanation of Substituent Effects. (2023, October 27). Chemistry LibreTexts. Retrieved from [Link]
-
14.3. Substituent Effects. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved from [Link]
-
Acidity of Substituted Phenols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Ch24: Phenols. (n.d.). University of Calgary. Retrieved from [Link]
-
Szatyłowicz, H., et al. (2010). How OH and O– groups affect electronic structure of meta-substituted and para-substituted phenols and phenolates. Structural Chemistry. Retrieved from [Link]
-
Chapter 24: Phenols. (n.d.). University of Calgary. Retrieved from [Link]
-
Liang, Y., et al. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Retrieved from [Link]
-
Ortho effect. (n.d.). In Wikipedia. Retrieved from [Link]
-
Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Effect of substituents on Acidity of Phenol. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Will orthopedic effect also work in phenol? (2020, April 15). Quora. Retrieved from [Link]
-
Substituent Effects on Phenol Acidity. (n.d.). Scribd. Retrieved from [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (Dover reprint available).
-
Olasunkanmi, L. A., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Spectroscopy. Retrieved from [Link]
-
Spectrophotometric Determination of pKa of Phenol Red. (n.d.). Chemistry 321: Quantitative Analysis Lab Webnote. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Pure and Applied Chemistry. Retrieved from [Link]
-
Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Retrieved from [Link]
-
Previdello, C. F., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. Retrieved from [Link]
-
Schaefer, T., & Schultz, R. (1964). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry. Retrieved from [Link]
-
1H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
17.11: Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]
-
1H NMR study of some sterically crowded substituted phenols. (1992). Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from [Link]
-
17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Retrieved from [Link]
-
Yoshimura, A., et al. (2018). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pitman, M. R., et al. (2014). Electrochemical O-trifluoromethylation of electron-deficient phenols. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2). Retrieved from [Link]
-
J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
-
Effect of substituent on acidity of phenol. (2020, July 27). YouTube. Retrieved from [Link]
-
Acidic strength of substituted phenols. (n.d.). Khan Academy. Retrieved from [Link]
-
Ngan, N. K., et al. (2024). 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. IUCrData. Retrieved from [Link]
-
2-Iodo-6-(trifluoromethyl)pyridine. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
7.5: Acid-base Properties of Phenols. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]
-
Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. (2011). Electrochimica Acta. Retrieved from [Link]
Sources
- 1. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 10. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 14. web.pdx.edu [web.pdx.edu]
- 15. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Guide to Ortho-, Meta-, and Para-Iodophenol Derivatives
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is not merely an academic exercise—it is a critical determinant of a molecule's efficacy, toxicity, and overall behavior in a biological system. The ortho-, meta-, and para-isomers of iodophenol, while sharing the same molecular formula, exhibit distinct physical and chemical properties owing to the spatial arrangement of their hydroxyl and iodo substituents. This guide provides an in-depth comparative analysis of these three isomers using fundamental spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding their unique spectral fingerprints, researchers can confidently differentiate and characterize these important chemical entities.
The Structural Significance of Isomerism
The position of the iodine atom relative to the hydroxyl group on the benzene ring profoundly influences the electronic distribution, bond vibrations, and the chemical environment of each proton and carbon atom. These differences are elegantly captured by various spectroscopic methods, providing a powerful toolkit for isomer differentiation.
Caption: Logical relationship between isomeric structure and unique spectroscopic outputs.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic effects of the substituents. For the iodophenol isomers, the interplay between the electron-donating hydroxyl group and the electron-withdrawing (by induction) and electron-donating (by resonance) iodo group influences the energy of the π → π* transitions.
While specific λmax values can vary slightly with the solvent, a general trend is observable. Phenol itself exhibits a λmax around 275 nm.[1] The substitution of an iodine atom is expected to cause a bathochromic (red) shift.
Comparative UV-Vis Data
| Isomer | λmax (nm) | Notes |
| Ortho-iodophenol | ~278 nm | Data from NIST WebBook.[2] |
| Meta-iodophenol | ~275-280 nm | Expected to be similar to phenol and the other isomers, though specific public data is sparse. |
| Para-iodophenol | ~275-285 nm | Data from NIST WebBook.[3] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 10-5 M) of each iodophenol isomer in a UV-transparent solvent, such as ethanol or cyclohexane.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Record the UV-Vis spectrum of each isomer solution from approximately 200 to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each isomer.
The subtle differences in λmax among the iodophenol isomers make UV-Vis spectroscopy a less definitive tool for their individual identification compared to IR and NMR. However, it serves as a valuable preliminary characterization technique.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is exceptionally powerful for distinguishing between ortho-, meta-, and para-isomers due to the characteristic out-of-plane C-H bending vibrations in the "fingerprint region" of the spectrum (below 1500 cm⁻¹).[4][5] The substitution pattern on the benzene ring dictates the number and position of these intense absorption bands.
Key Diagnostic IR Absorption Bands (cm⁻¹)
| Functional Group | Ortho-iodophenol | Meta-iodophenol | Para-iodophenol |
| O-H Stretch (broad) | ~3500 | ~3500 | ~3500 |
| Aromatic C=C Stretch | ~1580, 1470, 1440 | ~1600, 1580, 1480 | ~1590, 1490 |
| C-O Stretch | ~1280 | ~1270 | ~1230 |
| C-H Out-of-Plane Bend | ~750 | ~810-750 and ~690 | ~860-790 |
The most telling differences lie in the C-H out-of-plane bending vibrations. Ortho-substituted rings typically show a strong band between 770 and 735 cm⁻¹. Meta-substituted rings exhibit two bands, one between 810 and 750 cm⁻¹ and another near 690 cm⁻¹. Para-substituted rings are characterized by a single strong absorption in the 860 to 790 cm⁻¹ range.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid iodophenol sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the fingerprint region to determine the substitution pattern.
Caption: Workflow for ATR FT-IR Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Chemical Environment
NMR spectroscopy is arguably the most definitive technique for isomer identification, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
¹H NMR Spectroscopy
The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the aromatic protons are highly dependent on the isomer.
Comparative ¹H NMR Data (in CDCl₃, δ in ppm)
| Proton | Ortho-iodophenol[6] | Meta-iodophenol[1] | Para-iodophenol[7] | Multiplicity (Para) |
| H-2 | - | 7.27 | 6.62 | Doublet |
| H-3 | 6.99 | - | 7.51 | Doublet |
| H-4 | 7.23 | 6.80 | - | - |
| H-5 | 6.67 | 6.96 | 7.51 | Doublet |
| H-6 | 7.65 | 7.21 | 6.62 | Doublet |
| -OH | ~5.34 | ~5.01 | ~5.00 | Singlet |
-
Ortho-iodophenol: Exhibits four distinct aromatic proton signals, often with complex splitting patterns due to multiple coupling interactions.[7]
-
Meta-iodophenol: Also shows four separate aromatic signals.
-
Para-iodophenol: Due to its symmetry, it displays only two aromatic signals, each integrating to two protons. These typically appear as two distinct doublets.[7]
¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR are also characteristic for each isomer, with the carbon atom bonded to the iodine exhibiting a significantly lower chemical shift due to the heavy atom effect.
Comparative ¹³C NMR Data (in CDCl₃, δ in ppm)
| Carbon | Ortho-iodophenol[6] | Meta-iodophenol | Para-iodophenol |
| C-1 (C-OH) | 155.1 | ~155 | 155.7 |
| C-2 (C-I) | 85.9 | ~94 | 138.4 |
| C-3 | 115.6 | ~116 | 117.8 |
| C-4 | 129.5 | ~130 | 82.9 (C-I) |
| C-5 | 122.5 | ~122 | 117.8 |
| C-6 | 139.6 | ~139 | 138.4 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the iodophenol isomer in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration, and multiplicities to assign the structure.
Caption: General workflow for NMR-based structural analysis.
Conclusion
The spectroscopic differentiation of ortho-, meta-, and para-iodophenol is a clear-cut process when the appropriate techniques are employed. While UV-Vis spectroscopy offers a preliminary characterization, it is the distinct fingerprints in IR and NMR spectroscopy that provide unambiguous identification. IR spectroscopy excels in rapidly identifying the substitution pattern through characteristic C-H bending vibrations. NMR spectroscopy, with its detailed information on the chemical environment of each nucleus, offers the most comprehensive and definitive structural elucidation. By leveraging the strengths of each of these methods, researchers can confidently identify and characterize these isomers, ensuring the integrity and reliability of their scientific endeavors.
References
-
BenchChem. (n.d.). Spectral Analysis of 2-Iodophenol: A Technical Guide. Retrieved from BenchChem.[6]
-
ChemicalBook. (n.d.). 3-Iodophenol(626-02-8) 1H NMR. Retrieved from ChemicalBook.[1]
- SpectraBase. (n.d.). p-Iodophenol.
- ChemicalBook. (n.d.). 2-Iodophenol(533-58-4) 1H NMR.
- ChemicalBook. (n.d.). 2-Iodophenol(533-58-4)IR1.
- Scribd. (n.d.). IR 1,4, Iodophenol.
-
Carbon, A. (n.d.). Aromatic Systems and JRES Experiments. Retrieved from Carbon.[7]
-
NIST. (n.d.). Phenol, 2-iodo-. NIST WebBook. Retrieved from NIST.[2]
- Wikipedia. (n.d.). 4-Iodophenol.
-
NIST. (n.d.). Phenol, 4-iodo-. NIST WebBook. Retrieved from NIST.[3]
- ATB. (n.d.). 4-Iodophenol | C6H5IO | MD Topology | NMR | X-Ray.
- PubChem. (n.d.). 2-Iodophenol.
- PubChem. (n.d.). 3-Iodophenol.
- Wikipedia. (n.d.). 3-Iodophenol.
- Wikipedia. (n.d.). 2-Iodophenol.
- PubChem. (n.d.). 4-Iodophenol.
-
YouTube. (2025, February 15). Can IR Spectroscopy Distinguish Isomers? - Chemistry For Everyone. Retrieved from YouTube.[4]
-
Spectra Analysis. (n.d.). IR Applied to Isomer Analysis. Retrieved from Spectra Analysis.[5]
Sources
- 1. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 2. 3-Iodophenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Iodophenol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 3-Iodophenol 98 626-02-8 [sigmaaldrich.com]
The Unambiguous Arbiter: A Comparative Guide to the Structural Validation of 2-Iodo-6-(trifluoromethyl)phenol
The Imperative for Unambiguous Structural Confirmation
2-Iodo-6-(trifluoromethyl)phenol presents a compelling case for rigorous structural analysis. The presence of a bulky iodine atom and a strongly electron-withdrawing trifluoromethyl group ortho to the hydroxyl group creates potential for unique intramolecular interactions, steric hindrance, and electronic effects that influence its reactivity and potential as a building block in medicinal chemistry. An incorrect structural assignment could lead to flawed structure-activity relationship (SAR) studies and wasted resources. Therefore, establishing the exact connectivity and three-dimensional arrangement of its atoms is paramount.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state. This technique is not merely a characterization method; it is the ultimate arbiter in cases of structural ambiguity.
The Crystallography Workflow: From Powder to Picture
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding patience and precision.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Experimental Protocol: A Hypothetical Approach for this compound
1. Crystal Growth:
-
Rationale: The primary challenge is often obtaining diffraction-quality single crystals. For this compound, a molecule with moderate polarity, a solvent screen is crucial.
-
Procedure:
-
Dissolve 10-20 mg of the purified compound in a minimal amount of a moderately volatile solvent in which it is soluble (e.g., dichloromethane, ethyl acetate, or acetone) in a clean, small vial.
-
Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes or heptane).
-
Allow the vapor of the more volatile solvent to slowly diffuse into the anti-solvent over several days to weeks at a constant temperature. This slow decrease in solubility encourages the formation of well-ordered crystals.
-
2. Data Collection:
-
Rationale: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a diffractometer. The crystal is cooled to low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Procedure:
-
A suitable crystal is mounted on a cryoloop.
-
The crystal is placed in a stream of cold nitrogen gas on the goniometer head of a single-crystal X-ray diffractometer.
-
A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam.
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data.
-
Procedure:
-
The diffraction data is processed and corrected for various experimental factors.
-
Direct methods or Patterson methods are used to determine the initial phases and generate an electron density map.
-
The heavy iodine atom in this compound would likely be located first, simplifying the solution.
-
The remaining non-hydrogen atoms are located in the electron density map and a molecular model is built.
-
The model is refined using least-squares methods to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.
-
Anticipated Crystallographic Data for this compound
While we do not have experimental data, a successful crystallographic analysis would yield a set of precise atomic coordinates, bond lengths, bond angles, and torsion angles.
| Parameter | Expected Value/Information | Significance for this compound |
| Crystal System | e.g., Monoclinic, Orthorhombic | Provides information about the symmetry of the crystal packing. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths (Å) | C-I, C-C, C-O, C-F | Confirms the connectivity and provides insight into bond orders. |
| **Bond Angles (°) ** | e.g., I-C-C, O-C-C | Defines the geometry around each atom. |
| Torsion Angles (°) | e.g., C-C-O-H | Describes the conformation of the molecule, including the orientation of the hydroxyl and trifluoromethyl groups. |
| R-factor | < 0.05 (for good quality data) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Alternative Spectroscopic Techniques: A Comparative Analysis
While X-ray crystallography is definitive, other spectroscopic methods are more routinely available and provide valuable, albeit indirect, structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.
Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment and Rationale |
| ¹H NMR | ~7.6 (d) | Aromatic proton ortho to iodine. |
| ~7.4 (t) | Aromatic proton para to iodine. | |
| ~7.0 (d) | Aromatic proton ortho to the hydroxyl group. | |
| ~5.5 (br s) | Phenolic hydroxyl proton; position and shape are concentration and solvent dependent. | |
| ¹³C NMR | ~155 | Carbon attached to the hydroxyl group (C-OH). |
| ~140 | Carbon attached to iodine (C-I). | |
| ~132 | Aromatic CH carbon. | |
| ~128 | Aromatic CH carbon. | |
| ~125 (q) | Carbon of the trifluoromethyl group (-CF₃); shows quartet splitting due to coupling with fluorine. | |
| ~120 | Aromatic CH carbon. | |
| ~90 | Carbon attached to the trifluoromethyl group. |
Note: These are estimated values and may vary in an actual experimental spectrum.
Comparison with X-ray Crystallography:
-
Strengths of NMR: Provides excellent information about the carbon-hydrogen framework and the connectivity of atoms in solution. Can reveal dynamic processes.
-
Limitations: NMR provides an average structure in solution and does not give precise bond lengths or angles. The substitution pattern is inferred from coupling patterns and chemical shifts, which can sometimes be ambiguous without further 2D NMR experiments.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.
Expected IR Absorptions for this compound
| Frequency Range (cm⁻¹) | Vibration | Significance |
| 3550-3200 (broad) | O-H stretch | Confirms the presence of the phenolic hydroxyl group. |
| 3100-3000 | Aromatic C-H stretch | Indicates the presence of the benzene ring. |
| 1600, 1480 | C=C stretch | Aromatic ring vibrations. |
| 1350-1150 (strong) | C-F stretch | Characteristic strong absorptions for the trifluoromethyl group. |
| ~1250 | C-O stretch | Phenolic C-O bond. |
Comparison with X-ray Crystallography:
-
Strengths of IR: Quick and simple method to confirm the presence of key functional groups (-OH, aromatic ring, -CF₃).
-
Limitations: Provides very limited information about the overall molecular structure and no information about the substitution pattern or stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.
Predicted Mass Spectrometry Fragmentation for this compound
Caption: Predicted Mass Spectrometry Fragmentation Pathways.
Comparison with X-ray Crystallography:
-
Strengths of MS: Provides the exact molecular weight (with high-resolution MS), which is crucial for determining the molecular formula. Fragmentation patterns can support a proposed structure.
-
Limitations: Isomers often have very similar mass spectra, making it difficult to distinguish between them based on MS alone. It does not provide information about the three-dimensional structure.
Conclusion: A Multi-faceted Approach with a Clear Winner
The structural validation of a novel compound like this compound requires a suite of analytical techniques. NMR, IR, and MS each provide essential pieces of the structural puzzle. However, for unambiguous, definitive proof of structure—including the precise arrangement of atoms in three-dimensional space—single-crystal X-ray crystallography is the undisputed gold standard. While the effort to obtain suitable crystals can be significant, the wealth of precise and unequivocal data it provides is invaluable for ensuring the scientific integrity of research and development in the chemical sciences.
References
-
Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry. Available at: [Link]
- Clegg, W., et al. (2019). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ChemDraw. PerkinElmer Informatics. (Used for generating predicted NMR data). Available at: [Link]
-
NMRDB.org. (An online tool for predicting NMR spectra). Available at: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-6-(trifluoromethyl)phenol
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents like 2-Iodo-6-(trifluoromethyl)phenol are not merely procedural afterthoughts; they are critical components of ensuring a secure laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, science-backed protocol for the disposal of this compound, grounding every recommendation in established safety standards and regulatory frameworks.
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundation of its safe management. This compound is a halogenated phenol, a class of chemicals that requires careful handling due to potential health and environmental risks. Its hazard profile necessitates that it be treated as regulated hazardous waste.[1][2][3]
According to safety data sheets, this compound presents several key hazards that directly inform disposal procedures.[4]
-
Harmful if swallowed (H302): This indicates significant oral toxicity, meaning waste must be securely contained to prevent accidental ingestion or environmental release.
-
Causes skin irritation (H315): Direct contact can cause irritation, reinforcing the need for robust personal protective equipment (PPE) during handling and disposal.
-
Causes serious eye irritation (H319): The risk of severe eye damage necessitates stringent eye protection.
-
May cause respiratory irritation (H335): Inhalation of dust or fumes must be avoided, mandating the use of engineering controls like chemical fume hoods.
These classifications are critical because they define the chemical as hazardous, legally mandating specific disposal pathways under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 149209-48-3 | [4] |
| Molecular Formula | C₇H₄F₃IO | [4][7] |
| Molecular Weight | 288.01 g/mol | [7] |
| Hazard Statements | H302, H315, H319, H335 | [4] |
| Signal Word | Warning | [4] |
| Classification | Halogenated Organic Compound | [1][3] |
Pre-Disposal: Essential Safety and Handling
Before initiating any disposal steps, ensuring personal and environmental safety is paramount. All handling of this compound waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[8][9]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[8]
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a high risk of splashing, a face shield should be used in conjunction with goggles.[8][10]
-
Protective Clothing: A standard flame-retardant lab coat, long pants, and closed-toe shoes are required to protect skin.[8]
-
Respiratory Protection: While a fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary if procedures could generate significant dust or aerosols outside of this controlled environment.[8][11]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic waste under RCRA.[1][2] This protocol ensures compliance with federal and local regulations.
Step 1: Waste Characterization and Segregation
Proper disposal begins with correct identification. This compound waste must be classified as Hazardous Chemical Waste .
-
Causality: Due to its chemical structure (containing iodine and a trifluoromethyl group), it falls into the category of halogenated organic compounds.[1][3] These compounds are specifically regulated because their improper disposal can lead to the formation of persistent and toxic environmental byproducts.
-
Action: This waste stream must be segregated from non-hazardous and other types of chemical waste (e.g., flammable solvents, strong acids) to prevent dangerous reactions.[12][13] Never mix incompatible wastes.[13]
Step 2: Waste Containment
All waste, whether solid or liquid, must be collected in appropriate, clearly labeled containers.
-
Container Selection: Use a container made of compatible material (e.g., polyethylene for solids or a glass bottle for solutions) with a secure, screw-top cap.[5][12] The container must be in good condition, free of cracks or deterioration.[12]
-
Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[5][12]
-
Container Integrity: Keep the waste container closed at all times except when adding waste. This is a primary EPA requirement to prevent the release of vapors.[12][13]
Step 3: Hazardous Waste Labeling
Accurate labeling is a critical compliance point. Each waste container must have a hazardous waste tag affixed as soon as the first drop of waste is added.
-
Causality: The EPA requires specific information on labels to ensure safe handling, transport, and disposal, and to inform emergency responders.[6][14]
-
Action: The label must be filled out completely and legibly, including:
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.[6] For mixtures, list all components and their approximate percentages.[6][12]
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[6][14]
-
The name and contact information of the Principal Investigator or laboratory manager.[6]
-
The accumulation start date (the date the first waste is added to the container).[14]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory for waste storage.
-
Causality: An SAA allows for the safe, temporary collection of hazardous waste at or near the point of generation and under the control of laboratory personnel, as stipulated by the EPA.[12][14]
-
Action:
Step 5: Final Disposal and Collection
The final step is to arrange for professional disposal. Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.[6][13]
-
Causality: As a regulated hazardous waste, this compound must be transported and disposed of by a licensed hazardous waste facility, typically via incineration, to ensure its complete destruction.[2][14]
-
Action:
-
Once the waste container is full (or has been in accumulation for the maximum time allowed by your institution, often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][12]
-
Provide the EHS team with all necessary information about the waste stream as detailed on the label.
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading using a chemical spill kit with appropriate absorbent materials.
-
PPE: Do not attempt to clean a spill without the proper PPE, including respiratory protection if necessary.[8]
-
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.
-
Dispose: Collect the contaminated absorbent material and any contaminated items in a designated hazardous waste container, label it appropriately, and manage it as described in the protocol above.[15]
-
Report: Report the incident to your laboratory supervisor and EHS department immediately.
Disposal Workflow Diagram
The following diagram provides a visual summary of the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- U.S. Environmental Protection Agency. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sigma-Aldrich. (n.d.). 2-Iodo-4-(trifluoromethyl)phenol.
- ChemScene. (n.d.). 6-Iodo-2-trifluoromethylphenol.
- Thermo Fisher Scientific. (n.d.). 2-Iodo-4-(trifluoromethyl)phenol, 97%.
- MilliporeSigma. (2025, April 28). Safety Data Sheet - 4-(Trifluoromethyl)phenol.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - 3,5-Di(trifluoromethyl)phenol.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 2-Iodo-4,6-bis(trifluoromethyl)phenol.
- U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
- Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet - 4-(Trifluoromethoxy)phenol.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
- Fisher Scientific. (2024, March 3). Safety Data Sheet - 3-Methoxy-5-(trifluoromethyl)phenol.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Thermo Fisher Scientific. (2012, April 19). Safety Data Sheet - 3-(Trifluoromethyl)phenol.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from UMD Environmental Safety, Sustainability and Risk website.
- Fluorochem. (n.d.). This compound.
Sources
- 1. epa.gov [epa.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. fishersci.se [fishersci.se]
Comprehensive Safety and Handling Guide for 2-Iodo-6-(trifluoromethyl)phenol
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 2-Iodo-6-(trifluoromethyl)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of deep operational understanding, ensuring that every procedural step is grounded in scientific causality. Our commitment is to empower you with the knowledge to maintain the highest standards of laboratory safety.
The structural features of this compound—a halogenated (iodo) and electron-withdrawing (trifluoromethyl) substituted phenol—suggest that it should be handled with significant caution. Phenolic compounds are known for their corrosivity and systemic toxicity, capable of causing severe chemical burns and being readily absorbed through the skin.[1][2] The presence of iodine and a trifluoromethyl group can further modulate its reactivity and toxicological profile. Therefore, the following procedures are based on a conservative assessment of the hazards, treating the compound as acutely toxic, corrosive, and irritating.[3][4]
Hazard Assessment and Risk Mitigation
Before any handling begins, a thorough risk assessment is mandatory. The primary hazards associated with this compound and its structural analogs are:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Phenol and its derivatives can be fatal in small doses and may cause damage to the liver, kidneys, and nervous system through prolonged or repeated exposure.[1]
-
Severe Corrosivity: Causes severe skin burns and serious eye damage.[3][4] A critical danger of phenolic compounds is their anesthetic effect, which can delay the sensation of pain, allowing for extensive tissue damage before the handler is aware of the exposure.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[4][5]
Given these risks, all handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[6][7] An emergency eyewash station and safety shower must be immediately accessible.[2][6] Never work alone when handling this compound.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. Standard laboratory attire is insufficient. The table below outlines the minimum required PPE, with the rationale explained to reinforce the importance of each component.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves. A recommended combination is a durable outer glove (e.g., Viton® or Silver Shield®/laminate film) over a standard nitrile inner glove.[6][8] | Phenol and halogenated compounds can readily penetrate standard nitrile gloves.[6][8] Double-gloving provides an extra barrier and allows for safe removal of the contaminated outer glove without compromising skin integrity. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles used in conjunction with a full-face shield.[1][4] | Protects against splashes that can cause severe, irreversible eye damage.[3][4] A face shield provides a secondary layer of protection for the entire face. |
| Body Protection | A chemical-resistant and flame-retardant lab coat, worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended.[1][9] | Shields skin and personal clothing from accidental spills. Phenol is rapidly absorbed through the skin, making full body coverage essential.[2][6] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be available for emergency situations (e.g., spill cleanup).[9] | Standard use within a fume hood should prevent inhalation exposure, but respiratory protection is critical for emergency response. |
Operational Plan: From Receipt to Reaction
A systematic workflow is critical to minimize risk. The following diagram and procedural steps outline the safe handling process.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure the work surface is clean and clear of unnecessary items.
-
Assemble all necessary equipment: glassware, spatulas, weigh boats, and a dedicated waste container.
-
Prepare a spill kit, including absorbent materials and polyethylene glycol 300 or 400 (PEG-400) for skin decontamination.[2][8]
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated work area. Inspect gloves for any signs of degradation or puncture before use.[4]
-
-
Chemical Handling:
-
Carefully open the container of this compound inside the fume hood. Avoid generating dust.
-
Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.
-
Tightly close the primary container immediately after dispensing.[10]
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent (e.g., soap and water solution).[8]
-
Disposal Plan: A Critical Final Step
Improper disposal can lead to environmental contamination and regulatory violations. All waste generated from handling this compound is considered hazardous.[7]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all contaminated disposable items—gloves, weigh boats, pipette tips, paper towels—in a dedicated, clearly labeled, and sealable hazardous waste container.[7]
-
This container should be marked "Hazardous Waste: Halogenated Organic Solids."
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Mark this container "Hazardous Waste: Halogenated Organic Liquids."
-
-
Empty Chemical Containers:
-
Do not discard the original container in the regular trash. Handle the uncleaned container as you would the product itself and dispose of it through the hazardous waste stream.
-
Final Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and securely labeled with their contents.
-
Storage: Store the sealed waste containers in a designated, secure satellite accumulation area, away from incompatible materials.[11]
-
Collection: Arrange for pickup and final disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7] Do NOT pour any waste down the drain or place it in the regular trash. [4][7]
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the principles of responsible scientific practice. This protocol serves as a self-validating system, where each step is designed to mitigate a specific, identified risk, fostering a culture of safety and excellence in your laboratory.
References
-
Standard Operating Procedure for Phenol. University of California, Santa Barbara. Available at: [Link]
-
Poster for the SAFE USE of PHENOL. European Chemical Industry Council (Cefic). Available at: [Link]
-
OESO Phenol Guideline. Duke University Safety. Available at: [Link]
-
FACT SHEET: Phenol. Princeton University Office of Environmental Health and Safety (OEHS). Available at: [Link]
-
Appendix P - Phenol First Aid Guide and PPE. University of California, Berkeley Environment, Health and Safety. Available at: [Link]
-
Safety Data Sheet for 2-(Trifluoromethyl)phenol. Angene Chemical. Available at: [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. fishersci.de [fishersci.de]
- 4. angenechemical.com [angenechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. oehs.tulane.edu [oehs.tulane.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
